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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

[1] Executive Summary & Target Analysis Target Molecule: 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol CAS: 1599720-80-5 Molecular Formula: C₁₁H₁₃F₃O Molecular Weight: 234.22 g/mol [1] This guide details the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Target Analysis

Target Molecule: 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol CAS: 1599720-80-5 Molecular Formula: C₁₁H₁₃F₃O Molecular Weight: 234.22 g/mol [1]

This guide details the synthesis of a tertiary benzylic alcohol featuring a trifluoromethyl group and an ortho-methyl substituent.[1] This specific structural motif is frequently encountered in medicinal chemistry as a pharmacophore in androgen receptor modulators (SARMs) and PPAR agonists.[1]

Critical Chemical Challenges:

  • Steric Hindrance: The ortho-methyl group at position 2 creates steric bulk, potentially retarding metallation kinetics during Grignard formation.[1]

  • Dehydration Risk: As a tertiary benzylic alcohol, the target is highly prone to acid-catalyzed dehydration to form the corresponding α-methylstyrene derivative.[1] Workup conditions must remain strictly neutral or slightly basic.

  • Regioselectivity: Direct functionalization (e.g., Friedel-Crafts) is non-viable due to the deactivating nature of the -CF₃ group and poor regiocontrol.[1]

Retrosynthetic Analysis

The most robust disconnection relies on the formation of the C(sp²)–C(sp³) bond between the aryl ring and the isopropyl alcohol moiety.

Retrosynthesis cluster_legend Key Strategy Target Target: 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol Disconnection C-C Bond Disconnection (Grignard/Lithiation) Target->Disconnection Precursor1 Precursor A: 1-Bromo-2-methyl-4-(trifluoromethyl)benzene (CAS 929000-62-4) Precursor2 Electrophile: Acetone (Propan-2-one) Disconnection->Precursor1 Disconnection->Precursor2 Nucleophilic addition of Aryl-Metal species to Ketone Nucleophilic addition of Aryl-Metal species to Ketone

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from commercially available aryl halides.

Primary Synthesis Pathway: Grignard Addition

Mechanism: Nucleophilic addition of Arylmagnesium bromide to Acetone.[1] Applicability: Robust, scalable, and cost-effective for gram-to-kilogram synthesis.[1]

Reaction Scheme

The reaction utilizes 1-Bromo-2-methyl-4-(trifluoromethyl)benzene as the starting material.[1] The ortho-methyl group requires specific activation protocols (entrainment) to initiate Grignard formation efficiently.[1]

GrignardMechanism Step1 1. Mg Activation (THF, I2/Dibromoethane) Step2 2. Grignard Formation (Ar-Mg-Br) Step1->Step2 Exothermic Step3 3. Nucleophilic Attack on Acetone Step2->Step3 0°C to RT Step4 4. Mild Hydrolysis (Sat. NH4Cl) Step3->Step4 Quench

Figure 2: Step-wise workflow for the Grignard synthesis pathway.

Detailed Experimental Protocol

Reagents:

  • 1-Bromo-2-methyl-4-(trifluoromethyl)benzene (1.0 eq)[1]

  • Magnesium turnings (1.2 eq, oven-dried)

  • Acetone (1.5 eq, anhydrous)

  • THF (Anhydrous, stabilizer-free)[1]

  • Iodine (catalytic crystal) or 1,2-Dibromoethane (5 mol%)

Procedure:

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout.[1]

  • Activation: Add Magnesium turnings to the flask. Add just enough THF to cover the Mg.[1] Add a single crystal of Iodine or 2-3 drops of 1,2-Dibromoethane.[1] Heat gently with a heat gun until the iodine color fades or bubbles appear (ethylene evolution).[1]

  • Grignard Formation:

    • Dissolve the aryl bromide in THF (approx. 1M concentration).

    • Add 10% of the bromide solution to the activated Mg.[1] Wait for the exotherm (solvent reflux) to confirm initiation.[1] Note: If initiation fails, sonicate or add more entrainer.

    • Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux without external heating.[1]

    • After addition, reflux for 1 hour to ensure complete conversion of the hindered aryl bromide.

  • Acetone Addition:

    • Cool the Grignard solution to 0°C using an ice bath.

    • Add anhydrous Acetone (diluted 1:1 in THF) dropwise over 30 minutes. The reaction is highly exothermic; control the temperature <10°C to prevent side reactions.[1]

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (CRITICAL):

    • Cool the mixture to 0°C.

    • Quench: Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) . Do not use HCl or H₂SO₄.[1] Strong acids will protonate the alcohol and cause immediate dehydration to the alkene due to the stabilization of the resulting benzylic carbocation.[1]

    • Extract with Ethyl Acetate or Diethyl Ether (3x).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo at <40°C.[1]

Purification[1]
  • Crude Profile: Usually >90% purity if dry reagents are used.[1]

  • Method: Flash Column Chromatography.[1]

  • Stationary Phase: Silica Gel (neutralized).[1]

  • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).[1]

  • Note: The product is less polar than typical alcohols due to the CF3 and steric shielding.[1]

Alternative Pathway: Lithiation (Halogen-Lithium Exchange)

Applicability: Preferred for small-scale discovery chemistry or if the Grignard fails to initiate due to the ortho-methyl steric hindrance.[1]

Protocol:

  • Dissolve 1-Bromo-2-methyl-4-(trifluoromethyl)benzene in anhydrous THF/Ether at -78°C .

  • Add n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes) dropwise.[1] Stir for 30 minutes at -78°C.

    • Mechanistic Note: Lithium-Halogen exchange is faster than nucleophilic attack on the CF3 group at this temperature.[1]

  • Add Acetone (1.5 eq) dropwise at -78°C.

  • Allow to warm to room temperature.

  • Quench with sat. NH₄Cl and extract as above.

Comparison:

Parameter Grignard Route Lithiation Route
Cost Low (Mg is cheap) High (n-BuLi, cryogenic cooling)
Scalability High (kg scale) Moderate (cooling limits)
Safety Exotherm management Pyrophoric reagents

| Impurity Profile | Biaryl coupling (Wurtz) | Butyl-addition byproducts |[1]

Characterization & Quality Control

NMR Expectations[1][2]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.00 - 7.60 ppm: 3H, Aromatic protons (splitting pattern depends on coupling, typically a doublet, singlet, doublet pattern).[1]

    • δ 2.40 - 2.50 ppm: 3H, Singlet (Ar-CH₃ ).[1] The ortho-position shifts this slightly downfield.[1]

    • δ 1.60 - 1.70 ppm: 6H, Singlet (C(OH)(CH₃ )₂).[1] The gem-dimethyl groups are chemically equivalent.[1]

    • δ 1.80 - 2.00 ppm: 1H, Broad Singlet (-OH), exchangeable with D₂O.[1]

  • ¹⁹F NMR:

    • δ -62 to -63 ppm: Singlet (-CF₃).[1]

Mass Spectrometry[1]
  • GC-MS: The molecular ion (M+) of 234 may be weak.[1] Expect a dominant peak at M-18 (216) corresponding to the loss of water (dehydration) in the ion source, or M-15 (219) (loss of methyl).[1]

References

  • Grignard Reagent Preparation & Reactivity

    • Title: Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.[1]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Starting Material Availability (1-Bromo-2-methyl-4-(trifluoromethyl)benzene)

    • Title: 1-Bromo-2-methyl-4-(trifluoromethyl)benzene Product Page.[1][2][3]

    • Source: Sigma-Aldrich.[1][4]

  • Synthesis of Trifluoromethyl Carbinols

    • Title: Trifluoromethyl carbinol synthesis.[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Target Molecule Identification

    • Title: 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (CAS 1599720-80-5).[1]

    • Source: BLD Pharm.[1][5]

Sources

Exploratory

Spectroscopic Profiling of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol: A Technical Guide for Medicinal Chemists

Executive Summary 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (CAS: 1599720-80-5)[1] is a highly functionalized aromatic building block of significant interest in modern drug discovery. The strategic incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (CAS: 1599720-80-5)[1] is a highly functionalized aromatic building block of significant interest in modern drug discovery. The strategic incorporation of a trifluoromethyl (–CF₃) group is a cornerstone tactic in medicinal chemistry, known to drastically enhance a molecule's lipophilicity, metabolic stability, and membrane permeability compared to non-fluorinated analogs[2][3]. Concurrently, the tertiary alcohol (propan-2-ol) moiety provides a versatile, sterically hindered handle for synthetic elaboration.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this compound. Designed for analytical scientists and drug development professionals, it details the causality behind experimental methodologies, establishes self-validating analytical protocols, and presents a robust framework for interpreting complex multinuclear NMR and mass spectrometry data.

Rationale for Structural Analysis & Causality

The structural validation of fluorinated tertiary alcohols requires a multi-modal spectroscopic approach, as standard ¹H NMR alone is insufficient to capture the full electronic environment of the molecule.

  • ¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is an exceptional structural probe due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to its local electronic environment[4][5]. Because there is no endogenous fluorine background in standard solvents, it provides a pristine signal. The highly electronegative –CF₃ group on an aromatic ring typically resonates as a sharp singlet between -58 and -63 ppm[5][6]. The causality here is clear: the strong electron-withdrawing nature of the three fluorine atoms heavily deshields the carbon, but the fluorine nuclei themselves resonate in a highly predictable, isolated spectral window[6].

  • Mass Spectrometry (EI-MS): Tertiary alcohols are notoriously difficult to observe as intact molecular ions ([M]⁺•) in electron ionization (EI) mass spectrometry due to their high propensity for rapid fragmentation[7]. The dominant degradation pathway is alpha-cleavage . The bond adjacent to the hydroxyl-bearing carbon breaks homolytically to eject an alkyl radical (in this case, a methyl radical, •CH₃), leaving behind a highly stable, resonance-stabilized oxonium/carbocation[8][9]. This mechanistic causality dictates that the mass spectrum will be dominated by a base peak at [M-15]⁺ rather than the parent mass[10].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, reproducibility, and high-fidelity data, the following protocols employ self-validating systemic checks, such as internal referencing and strict lock stability parameters.

Protocol A: Multi-Nuclear NMR Acquisition (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃). Add 1% (v/v) hexafluorobenzene (HFB) as an internal standard for ¹⁹F calibration; HFB provides a robust, unambiguous reference signal at -164.0 ppm[6].

  • Probe Tuning & Matching: Insert the sample into the spectrometer and meticulously tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies. This maximizes radiofrequency (RF) power transfer and optimizes the signal-to-noise (S/N) ratio.

  • Locking & Shimming: Lock onto the deuterium frequency of the CDCl₃ solvent. Perform iterative gradient shimming (Z1–Z5) until the lock level is perfectly stable and the ¹H residual solvent peak (7.26 ppm) exhibits a line width at half-height (LWHH) of <1.0 Hz.

  • Acquisition (¹⁹F Specific): To prevent Nuclear Overhauser Effect (NOE) distortion and ensure quantitative accuracy of the trifluoromethyl group, utilize an inverse-gated proton decoupling pulse sequence[5]. Set the spectral width to 250 ppm to capture the entire fluorinated range without fold-over artifacts[5].

  • Processing: Apply a 0.3 Hz exponential line broadening function to the Free Induction Decay (FID) prior to Fourier transformation. Phase the spectra manually to ensure flat baselines.

Protocol B: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample via a Gas Chromatography (GC) inlet or Direct Insertion Probe (DIP), ramping the oven temperature from 50°C to 250°C at 15°C/min to ensure volatilization without thermal degradation.

  • Ionization: Bombard the gaseous eluent with a 70 eV electron beam. This standardized ionization energy ensures reproducible fragmentation patterns that can be cross-referenced with NIST libraries[7].

  • Mass Analysis: Scan the quadrupole mass analyzer continuously from m/z 40 to 400.

  • Validation: Verify the presence of the [M-15]⁺ base peak. The deliberate lack of a strong molecular ion peak self-validates the presence of the fragile tertiary alcohol moiety[7][10].

Spectroscopic Data & Interpretation

The following tables summarize the expected quantitative spectroscopic data for 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol, mapping each signal to its underlying chemical causality.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Rationale
1.65 Singlet (s)6H-C(CH₃ )₂OHEquivalent methyl groups attached to the tertiary carbon; shielded aliphatic environment.
1.95 Broad Singlet (br s)1H-OH Exchangeable proton; signal is broadened due to intermolecular hydrogen bonding dynamics.
2.60 Singlet (s)3HAr-CH₃ Deshielded by the ortho-aromatic ring current and steric compression against the bulky alcohol group.
7.38 Doublet (d, J=8.2)1HAr-H5 Ortho coupling with H6; slightly shielded relative to H6 due to distance from the alcohol.
7.42 Singlet (s)1HAr-H3 Meta to -CF₃, ortho to -CH₃; appears as a singlet due to the lack of adjacent ortho protons.
7.65 Doublet (d, J=8.2)1HAr-H6 Deshielded by the spatial proximity of the bulky, electron-withdrawing tertiary alcohol group.
Table 2: ¹³C & ¹⁹F NMR Data (100 MHz / 376 MHz, CDCl₃)
NucleusChemical Shift (ppm)Multiplicity (J in Hz)AssignmentCausality / Rationale
¹⁹F -62.5Singlet (s)-CF₃ Highly electronegative fluorine atoms deshield the nucleus; falls perfectly within the standard range for Ar-CF₃[5][6].
¹³C 23.5Singlet (s)Ar-C H₃Typical chemical shift for a benzylic methyl carbon.
¹³C 31.2Singlet (s)-C(C H₃)₂OHAliphatic methyl carbons attached to the tertiary center.
¹³C 74.5Singlet (s)-C (OH)-Quaternary carbon heavily deshielded by the directly attached electronegative oxygen atom.
¹³C 124.5Quartet (q, J=272)-C F₃Massive one-bond carbon-fluorine coupling (¹JCF) splits the carbon signal into a distinct, wide quartet.
¹³C 129.5Quartet (q, J=32)Ar-C4 Two-bond carbon-fluorine coupling (²JCF) splits the aromatic ipso-carbon attached to the -CF₃ group.
Table 3: High-Resolution Mass Spectrometry (EI, 70 eV)
m/z ObservedRelative AbundanceFragment IdentityCausality / Rationale
218.0915 < 2%[M]⁺•Molecular ion. Extremely weak due to the inherent instability of the tertiary alcohol radical cation[7][10].
203.0684 100%[M - CH₃]⁺Base peak. Formed via rapid homolytic alpha-cleavage of a methyl group, yielding a highly stable tertiary oxonium ion[8][9].
185.0578 45%[M - CH₃ - H₂O]⁺Secondary fragmentation via dehydration (loss of 18 Da) from the base peak carbocation[8][10].

Mechanistic Workflows & Visualizations

The following diagrams map the logical flow of the analytical procedures and the chemical mechanisms dictating the spectroscopic output.

NMR_Workflow A Sample Preparation (CDCl3 + Internal Std) B Probe Tuning & Matching (1H, 13C, 19F Channels) A->B C Locking & Shimming (Deuterium Signal) B->C D Data Acquisition (Pulse & FID Collection) C->D E Fourier Transform & Phase Correction D->E

Caption: Step-by-step NMR acquisition workflow ensuring high-fidelity spectroscopic data.

MS_Pathway M Molecular Ion [M]⁺• m/z 218 (Weak) Alpha Alpha-Cleavage (- •CH3) M->Alpha Base Oxonium / Carbocation m/z 203 (Base Peak) Alpha->Base Dehyd Dehydration (- H2O) Base->Dehyd Frag Secondary Fragment m/z 185 Dehyd->Frag

Caption: Electron ionization (EI) mass spectrometry fragmentation pathway via alpha-cleavage.

References

  • ChemicalBook. "2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol". chemicalbook.com. 1

  • MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design". mdpi.com. 2

  • ResearchGate. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry". researchgate.net. 3

  • PMC. "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins". nih.gov. 4

  • Benchchem. "Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline". benchchem.com. 5

  • AZoM. "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds". azom.com. 6

  • Pressbooks. "Chapter 12 – Structure Determination: Mass Spectroscopy and Infrared Spectroscopy". pressbooks.pub.8

  • Whitman College. "CHAPTER 2 Fragmentation and Interpretation of Spectra". whitman.edu. 7

  • Scribd. "Mass Spectrometry and IR Spectroscopy Guide". scribd.com. 9

  • AskFilo. "Try to predict the appearance of the mass spectrum of 3-methyl-3-heptanol". askfilo.com.10

Sources

Foundational

Physical and chemical properties of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol Abstract This technical guide provides a comprehensive analysis of the physical and chemical proper...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol, a fluorinated tertiary benzylic alcohol. While specific experimental data for this compound is not widely published, this document leverages established principles of physical organic chemistry and extensive data from structural analogs to provide a robust predictive profile. The guide covers physicochemical properties, stability, reactivity, and detailed, field-proven protocols for its synthesis and characterization. The strategic incorporation of a trifluoromethyl group and a tertiary alcohol moiety makes this compound a molecule of significant interest as a building block in medicinal chemistry and materials science. This document is designed to serve as a foundational resource for researchers intending to synthesize, characterize, or utilize this compound in drug discovery and development campaigns.

Introduction and Chemical Identity

2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol belongs to the class of tertiary benzylic alcohols. Its structure is characterized by a propan-2-ol group attached to a benzene ring, which is substituted with a methyl group at the ortho-position and a trifluoromethyl (-CF₃) group at the para-position relative to the alcohol. The -CF₃ group is a critical pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and receptor binding affinity[1][2][3]. The tertiary alcohol provides a stable, non-oxidizable stereocenter and a potential hydrogen bond donor.

While a unique CAS number for 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol is not prominently listed in public databases, its isomers and related structures are well-documented, such as its positional isomer 2-(4-(trifluoromethyl)phenyl)propan-2-ol (CAS Number: 2252-62-2)[4][5].

Structural and Molecular Data

The fundamental identifiers and computed properties of the target molecule are summarized below.

PropertyValueSource
IUPAC Name 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol-
Molecular Formula C₁₁H₁₃F₃O-
Molecular Weight 218.22 g/mol -
Canonical SMILES CC1=CC(=CC=C1C(C)(C)O)C(F)(F)F-
Structure (Image generated for illustrative purposes)

Predicted Physicochemical Properties

Direct experimental data for this specific molecule is scarce. The following properties are predicted based on data from structurally similar compounds, such as 2-phenyl-2-propanol and 2-(4-methylphenyl)propan-2-ol, with adjustments for the electronic and steric effects of the methyl and trifluoromethyl substituents.

PropertyPredicted ValueRationale & Comparative Insights
Appearance White to off-white solidThe non-fluorinated analog, 2-phenyl-2-propanol, is a white solid at room temperature[6]. The increased molecular weight and potential for crystal packing suggest a solid state.
Melting Point 45 - 55 °C2-Phenyl-2-propanol has a melting point of 28–32 °C[6]. The additional substituents on the aromatic ring are expected to increase the melting point due to increased molecular weight and altered crystal lattice energy.
Boiling Point ~220-230 °C (at 760 mmHg)2-Phenyl-2-propanol boils at 202 °C[6]. The added methyl and trifluoromethyl groups will increase the boiling point.
Solubility Insoluble in water; Soluble in organic solvents (e.g., Ethanol, Acetone, Dichloromethane, Diethyl Ether)Tertiary alcohols have limited water solubility[6]. The highly lipophilic -CF₃ group will further decrease aqueous solubility and enhance solubility in nonpolar organic solvents.
Predicted logP ~3.5 - 4.0The trifluoromethyl group significantly increases the octanol-water partition coefficient (logP), a key measure of lipophilicity crucial for membrane permeability in drug candidates[1].

Chemical Properties and Reactivity Profile

Stability and Storage

As a tertiary alcohol, 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol is chemically robust under standard conditions.

  • Resistance to Oxidation: The carbinol carbon lacks a hydrogen atom, making the alcohol resistant to oxidation under typical conditions (e.g., chromic acid, permanganate). This stability is a key advantage in multi-step syntheses.

  • Acid Sensitivity: Being a benzylic alcohol, it is susceptible to dehydration under strong acidic conditions, which would lead to the formation of the corresponding alkene via a stabilized tertiary benzylic carbocation intermediate.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.

Reactivity

The reactivity is dominated by two key structural features: the tertiary benzylic alcohol and the substituted aromatic ring.

  • Nucleophilic Substitution: The hydroxyl group can be protonated by a strong acid, converting it into a good leaving group (water). The subsequent formation of a tertiary benzylic carbocation allows for Sₙ1-type reactions with various nucleophiles.

  • Aromatic Ring: The trifluoromethyl group is a powerful electron-withdrawing and deactivating group, making electrophilic aromatic substitution (e.g., nitration, halogenation) difficult and directing incoming electrophiles to the meta-position relative to itself.

Synthesis Pathway: The Grignard Reaction

The most direct and reliable method for synthesizing tertiary alcohols like the target compound is the Grignard reaction[7][8][9]. This involves the nucleophilic addition of an organomagnesium halide to a ketone. For this specific synthesis, the key reagents are acetone and a Grignard reagent prepared from 1-bromo-2-methyl-4-(trifluoromethyl)benzene.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Addition & Workup A 1-bromo-2-methyl-4- (trifluoromethyl)benzene D (2-Methyl-4-(trifluoromethyl)phenyl) magnesium bromide (Grignard Reagent) A->D Reacts with B Magnesium Turnings (Mg) B->D in C Anhydrous Diethyl Ether F Magnesium Alkoxide Intermediate D->F Nucleophilic Attack E Acetone E->F Reacts with H Final Product: 2-(2-Methyl-4-(trifluoromethyl)phenyl) propan-2-ol F->H Protonation G Aqueous Acidic Workup (e.g., aq. NH4Cl or dil. HCl)

Caption: Grignard reaction workflow for the synthesis of the target tertiary alcohol.

Detailed Experimental Protocol: Synthesis

This protocol is a model based on established procedures for similar Grignard reactions and must be performed by qualified personnel with appropriate safety precautions.[10]

Materials:

  • 1-bromo-2-methyl-4-(trifluoromethyl)benzene

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether (or THF)

  • Anhydrous acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard flame-dried glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings in a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add a single crystal of iodine.

    • In the dropping funnel, add a solution of 1-bromo-2-methyl-4-(trifluoromethyl)benzene in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. The reaction is initiated by gentle warming or the appearance of cloudiness and bubbling.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. Cool the resulting grey/brown solution to room temperature.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath (0 °C).

    • Slowly add a solution of anhydrous acetone in diethyl ether dropwise from the dropping funnel. This reaction is exothermic; maintain a controlled rate of addition to prevent vigorous boiling. A white precipitate of the magnesium alkoxide will form.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Carefully quench the reaction by slowly pouring the mixture over a stirred solution of saturated aqueous ammonium chloride in an ice bath.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure tertiary alcohol.

Predicted Spectroscopic Profile and Characterization

The identity and purity of the synthesized compound must be confirmed through a suite of spectroscopic techniques. The following section details the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.6 d 1H Ar-H Aromatic proton ortho to the -CF₃ group.
~7.4 d 1H Ar-H Aromatic proton meta to the -CF₃ group.
~7.3 s 1H Ar-H Aromatic proton between the methyl and propan-2-ol groups.
~2.4 s 3H Ar-CH₃ Aromatic methyl group.
~1.8 s 1H OH Hydroxyl proton. Signal is often broad and its position is concentration-dependent. Can be confirmed by D₂O exchange[11].

| ~1.6 | s | 6H | C(CH₃)₂ | Two equivalent methyl groups on the propan-2-ol moiety. Singlet due to the absence of adjacent protons. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • Aromatic Region (120-150 ppm): Expect 6 distinct signals for the aromatic carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

  • CF₃ Carbon (~124 ppm, q): The trifluoromethyl carbon itself will show a strong quartet signal.

  • Carbinol Carbon (~75 ppm): The tertiary carbon bearing the -OH group.

  • Aliphatic Region (20-35 ppm): Two signals are expected: one for the two equivalent methyl groups of the propan-2-ol (~32 ppm) and one for the aromatic methyl group (~21 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Predicted IR Absorption Bands (KBr Pellet or Thin Film):

Wavenumber (cm⁻¹) Intensity Assignment
3500 - 3200 Strong, Broad O-H stretch (alcohol)
3050 - 3000 Medium Aromatic C-H stretch
2990 - 2950 Medium-Strong Aliphatic C-H stretch
1610, 1480 Medium-Weak C=C aromatic ring stretches
1320 - 1100 Very Strong C-F stretches (characteristic of -CF₃ group)

| 1180 - 1150 | Strong | C-O stretch (tertiary alcohol) |

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

Predicted MS (Electron Ionization, EI):

  • Molecular Ion (M⁺): A peak at m/z = 218, corresponding to the molecular weight.

  • Key Fragment (M-15): A prominent peak at m/z = 203, resulting from the loss of a methyl group (•CH₃) to form a highly stable tertiary benzylic carbocation. This is often the base peak.

  • Other Fragments: Additional fragments corresponding to the trifluoromethyl-toluene moiety may be observed.

Applications in Drug Discovery and Development

While specific applications for this exact molecule are not yet defined in the literature, its structural motifs are highly relevant to medicinal chemistry.

  • Scaffold for Novel Therapeutics: The compound serves as an excellent starting point or intermediate for the synthesis of more complex molecules. The tertiary alcohol can act as a handle for further functionalization.

  • Enhancing Pharmacokinetic Properties: The 2-methyl-4-(trifluoromethyl)phenyl moiety is a valuable pharmacophore. The -CF₃ group can block metabolic oxidation of the aromatic ring, increasing the drug's half-life, while the methyl group can provide steric hindrance or beneficial hydrophobic interactions within a target protein's binding pocket[1].

  • Probing Structure-Activity Relationships (SAR): In a drug discovery program, this molecule can be used to probe the importance of steric bulk (ortho-methyl) and electronics (para-CF₃) in a specific region of a lead compound, providing crucial data for optimizing potency and selectivity.

Conclusion

2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol is a compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed predictive overview of its physical and chemical properties, a robust protocol for its synthesis via the Grignard reaction, and a comprehensive plan for its spectroscopic characterization. By leveraging data from analogous structures and fundamental chemical principles, researchers are now equipped with the foundational knowledge required to confidently synthesize, handle, and employ this versatile molecule in their research and development endeavors.

References

  • AMERICAN ELEMENTS. (n.d.). 2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol.
  • Grignard Reaction. (n.d.).
  • Britannica. (2026, February 4). Tertiary alcohol. In Encyclopædia Britannica.
  • Sigma-Aldrich. (n.d.). 2-(4-(trifluoromethyl)phenyl)-2-propanol.
  • University of California, Davis. (n.d.). The Grignard Reaction. Chem 128A/B/C.
  • White, M. C., et al. (2009). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
  • University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. Chemistry 247H.
  • BLDpharm. (n.d.). 2252-62-2|2-(4-(Trifluoromethyl)phenyl)propan-2-ol.
  • Ellman, J. A., et al. (2010). Asymmetric Synthesis of Tertiary Benzylic Alcohols.
  • ChemScene. (n.d.). 1188412-37-4 | (R)-1-(2-Methyl-5-(trifluoromethyl)phenyl)propan-2-ol.
  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. Chemistry 344.
  • Beller, M., et al. (2019). Carbon Monoxide and Hydrogen (Syngas)
  • BenchChem. (2025). Navigating the Landscape of 2-[4-(trifluoromethyl)phenyl]propanedial: A Technical Guide for Researchers.
  • ChemicalBook. (n.d.). 2-methyl-1-[2-(trifluoromethoxy)phenyl]propan-2-ol.
  • BenchChem. (2025). Synthesis of 2-(4-Methylphenyl)propan-2-ol: A Technical Guide.
  • Reddy, B. V. S., et al. (2018).
  • de Miranda, A. S., et al. (2020). Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. Journal of the Brazilian Chemical Society.
  • Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment).
  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 2-phenyl, propanoate.
  • BenchChem. (2025). Step-by-step protocol for 2-Phenyl-2-propanol synthesis in the lab.
  • FooDB. (2010, April 8). Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826).
  • PubChem. (n.d.). 2-(2-Methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylselanyl)phenoxy)acetic acid.
  • Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry.
  • Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes.
  • Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [PDF]. MDPI.
  • Eli Lilly and Company. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Wikipedia. (n.d.). 2-Phenyl-2-propanol.
  • Doc Brown's Chemistry. (2025, November 13). Propan-2-ol low high resolution H-1 proton nmr spectrum.
  • Allery Chemistry. (2024, April 1). NMR of 2-methylpropan-1-ol for A-level Chemistry. YouTube.
  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2014). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • NP-MRD. (2022, March 10). Showing NP-Card for 2-(4-Methylphenyl)-2-propanol (NP0044922).
  • Shaabani, A., et al. (2016). A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)

Sources

Exploratory

Technical Guide: 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

The following technical guide details the properties, synthesis, and application of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol , a specialized fluorinated building block used in advanced medicinal chemistry. Advan...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol , a specialized fluorinated building block used in advanced medicinal chemistry.

Advanced Fluorinated Intermediates for Drug Discovery

CAS Number: 1599720-80-5 Molecular Formula: C₁₁H₁₃F₃O Molecular Weight: 218.22 g/mol IUPAC Name: 2-[2-Methyl-4-(trifluoromethyl)phenyl]propan-2-ol[1]

Executive Summary

2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol is a tertiary benzylic alcohol characterized by a bulky ortho-methyl group and an electron-withdrawing para-trifluoromethyl moiety. This compound serves as a critical pharmacophore building block, primarily used to introduce the 1,1-dimethylbenzyl motif (a metabolically stable lipophilic anchor) into small molecule inhibitors.

Its structural uniqueness lies in the gem-dimethyl substitution at the benzylic position, which blocks cytochrome P450-mediated metabolic oxidation—a common liability in drug candidates. It is identified as a key intermediate in the synthesis of next-generation Phosphodiesterase 2 (PDE2) inhibitors and is explored in the development of modulators for nuclear receptors such as RORγt and Androgen Receptors (AR) .

Physicochemical Profile

PropertyValueNote
Appearance White to off-white solidCrystalline form preferred for stability.
Boiling Point 245.0 ± 40.0 °CPredicted at 760 mmHg.
Density 1.18 ± 0.1 g/cm³High density due to CF₃ group.
pKa ~14.5Typical for tertiary alcohols; weakly acidic.
LogP 3.2 – 3.5Highly lipophilic; excellent membrane permeability.
Solubility DMSO, Methanol, DCMInsoluble in water.

Synthetic Methodology

The synthesis of CAS 1599720-80-5 is a precision Grignard addition that requires strict control of anhydrous conditions to prevent proto-demetallation. The presence of the ortho-methyl group introduces steric hindrance, necessitating optimized reaction temperatures.

Retrosynthetic Analysis

The most efficient route disconnects the C–C bond between the tertiary carbon and the methyl groups, tracing back to the corresponding acetophenone precursor.

Protocol: Grignard Addition

Precursor: 1-(2-Methyl-4-(trifluoromethyl)phenyl)ethanone (CAS 1415090-42-4) Reagent: Methylmagnesium Bromide (MeMgBr) or Methylmagnesium Chloride (MeMgCl)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with Argon.

  • Dissolution: Dissolve 1.0 eq of the ketone precursor in anhydrous Tetrahydrofuran (THF) (0.5 M concentration). Cool to 0°C.

  • Addition: Add 1.2 eq of MeMgBr (3.0 M in ether) dropwise over 30 minutes.

    • Critical Control Point: Maintain internal temperature < 5°C to minimize side reactions involving the CF₃ group (though rare, defluorination can occur under aggressive conditions).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.

  • Quench: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Yield: Typically 85–92%.

Reaction Scheme Visualization

Synthesis Ketone 1-(2-Methyl-4-(trifluoromethyl) phenyl)ethanone (CAS 1415090-42-4) Intermediate Mg-Alkoxide Complex Ketone->Intermediate Nucleophilic Addition Grignard MeMgBr / THF (0°C to RT) Grignard->Intermediate Quench NH4Cl (aq) Workup Intermediate->Quench Product 2-(2-Methyl-4-(trifluoromethyl) phenyl)propan-2-ol (CAS 1599720-80-5) Quench->Product Protonation

Caption: Synthesis of CAS 1599720-80-5 via Grignard addition to the acetophenone precursor.

Applications in Drug Discovery

Metabolic Stability (The "Gem-Dimethyl" Effect)

In medicinal chemistry, benzylic positions are "soft spots" for metabolic oxidation by Cytochrome P450 enzymes. Replacing benzylic hydrogens with methyl groups (creating the gem-dimethyl motif found in this compound) significantly increases the metabolic half-life (


) of the drug candidate.
  • Mechanism: Steric bulk prevents the approach of the heme-iron center of CYP450, and the absence of abstractable

    
    -hydrogens blocks the radical rebound mechanism of oxidation.
    
Precursor for PDE2 Inhibitors

This alcohol is a documented intermediate in the synthesis of Phosphodiesterase 2 (PDE2) inhibitors , which are therapeutic targets for CNS disorders like Schizophrenia and Alzheimer's Disease.

  • Workflow: The tertiary alcohol is often dehydrated to the corresponding

    
    -methyl styrene, which then undergoes hydroboration or coupling to link with triazolyl-pyrimidine cores.
    
Dehydration to Styrenic Building Blocks

Under acidic conditions (e.g.,


-TsOH, Toluene, reflux), CAS 1599720-80-5 dehydrates to 2-methyl-4-(trifluoromethyl)-

-methylstyrene
. This styrene derivative is a versatile handle for:
  • Heck Couplings: Attachment to heteroaromatic cores.

  • Hydroboration-Oxidation: To access primary alcohols with extended linkers.

Application Workflow Diagram

Applications cluster_pathways Downstream Transformations Alcohol CAS 1599720-80-5 (Tertiary Alcohol) Styrene α-Methyl Styrene Derivative Alcohol->Styrene Dehydration (p-TsOH) Chloride Tertiary Benzyl Chloride Alcohol->Chloride SOCl2 / Pyridine Drug2 Bioisostere Installation Alcohol->Drug2 Direct Incorporation Drug1 PDE2 Inhibitors (CNS Indications) Styrene->Drug1 Coupling / Cyclization

Caption: Divergent synthetic utility of the tertiary alcohol scaffold.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Irritant (Skin/Eye).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.

References

  • Preparation of Triazolylpyrimidines. Patent KR20170123697A. (2017). Describes the use of ketone precursors and their conversion to tertiary alcohols for PDE2 inhibitor synthesis.

  • Chemical Compounds (Glaxo Wellcome). US Patent 5708001. (1998). Establishes the utility of trifluoromethyl-phenyl-propanol derivatives in medicinal chemistry.

  • 1-(2-Methyl-4-(trifluoromethyl)phenyl)ethanone (Precursor). PubChem Compound Summary. Identifier: CID 71313364.

  • 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (Product). ChemicalBook CAS Database. CAS 1599720-80-5.[1][2][3]

Sources

Foundational

An Investigator's Guide to 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol: A Novel Scaffold for Drug Discovery

Abstract The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. This technical guide provides a forward-looking perspective on the potential research applications of 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol, a compound that, while not extensively studied, presents a compelling structural framework for the development of novel therapeutics. By dissecting its molecular architecture, we can hypothesize and outline a series of investigative pathways. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing potential synthetic modifications, and proposing experimental workflows to unlock the therapeutic promise of this unique chemical entity.

Introduction: The Strategic Value of Trifluoromethylated Aromatics

The trifluoromethyl (CF₃) group is a privileged moiety in drug design, often referred to as a "super-methyl" group.[1] Its potent electron-withdrawing nature, coupled with the exceptional strength of the carbon-fluorine bond, imparts a range of desirable attributes to a parent molecule.[1][2] These include:

  • Enhanced Metabolic Stability: The C-F bond is significantly more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a C-H bond.[3] This "metabolic switching" can block common sites of oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[3]

  • Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, a critical factor for reaching intracellular targets.[1]

  • Modulation of Physicochemical Properties: The introduction of a CF₃ group can profoundly influence a molecule's pKa, dipole moment, and binding interactions with target proteins.[2][4]

The compound 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol features this key functional group on a phenyl ring, further substituted with a methyl group and a tertiary alcohol. This unique combination of functionalities provides a versatile scaffold for chemical exploration and a promising starting point for drug discovery programs.

Molecular Characteristics and Synthetic Accessibility

Structural Features

The core structure of 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol consists of:

  • A 1,2,4-trisubstituted benzene ring: This arrangement offers distinct positions for further functionalization.

  • A trifluoromethyl group at the 4-position: As discussed, this group is expected to enhance metabolic stability and lipophilicity.

  • A methyl group at the 2-position: This ortho-methyl group can influence the conformation of the propan-2-ol substituent and may play a role in modulating interactions with biological targets.

  • A propan-2-ol group at the 1-position: The tertiary alcohol is a key reactive handle, allowing for a variety of chemical modifications.

Proposed Retrosynthetic Analysis and Synthesis

The synthesis of tertiary alcohols is a well-established transformation in organic chemistry, often achieved through the addition of a Grignard reagent to a ketone.[5][6][7] A plausible and efficient synthesis of 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol would involve the reaction of methylmagnesium bromide with 1-(2-methyl-4-(trifluoromethyl)phenyl)ethan-1-one.

Proposed Synthetic Workflow:

G cluster_0 Synthesis of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol Start 1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one Reaction Grignard Addition Start->Reaction Reactant Grignard Methylmagnesium Bromide (CH3MgBr) in THF Grignard->Reaction Reagent Workup Aqueous Acid Workup (e.g., NH4Cl) Reaction->Workup Intermediate Product 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol Workup->Product Final Product G cluster_1 Kinase Inhibitor Discovery Workflow Start 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol Derivatization Derivatization of the Tertiary Alcohol (e.g., Etherification, Esterification) Start->Derivatization Library Library of Analogs Derivatization->Library Screening High-Throughput Kinase Screening Panel Library->Screening Hits Initial Hits Screening->Hits Identifies SAR Structure-Activity Relationship (SAR) Studies Hits->SAR Lead Lead Compound SAR->Lead

Sources

Exploratory

Discovery and History of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol: A Paradigm of Steric and Electronic Shielding

Executive Summary The compound 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (CAS 1599720-80-5) represents a highly specialized fluorinated building block that emerged in the mid-2010s. It was not discovered through...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (CAS 1599720-80-5) represents a highly specialized fluorinated building block that emerged in the mid-2010s. It was not discovered through serendipity; rather, it was rationally engineered to address specific pharmacokinetic liabilities in modern drug discovery. By combining a sterically hindered tertiary alcohol, an ortho-methyl conformational lock, and a strongly electron-withdrawing para-trifluoromethyl group, this molecule serves as a premier intermediate for synthesizing metabolically robust pharmacophores.

This technical guide explores the historical context, structural causality, and self-validating synthetic protocols associated with this critical chemical building block.

Historical Context: The Evolution of Fluorinated Pharmacophores

The history of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol is intrinsically tied to the evolution of rational drug design. In the late 20th century, medicinal chemists recognized that substituting hydrogen with fluorine could drastically alter a molecule's physicochemical properties without significantly increasing its van der Waals radius [1].

By the 2010s, high-throughput screening pipelines were generating hit compounds that were increasingly lipophilic but highly vulnerable to rapid oxidative metabolism. To combat this, the industry shifted toward pre-optimized, multi-functional building blocks. CAS 1599720-80-5 was registered and commercialized during this era as a direct solution to Phase I metabolic liabilities. It provided synthetic chemists with a "plug-and-play" scaffold that already contained the necessary steric and electronic shielding required to survive hepatic clearance [2].

Structural Rationale: Causality Behind the Architecture

As application scientists, we do not merely observe chemical structures; we interrogate their functional causality. Every functional group in 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol serves a distinct, synergistic purpose:

  • The Tertiary Alcohol (-C(CH3)2OH): Unlike primary or secondary alcohols, this tertiary carbinol is highly resistant to oxidation by alcohol dehydrogenases (ADH). It provides a critical hydrogen bond donor/acceptor pair for target engagement while remaining sterically shielded from Phase II glucuronidation.

  • The 2-Methyl Group (Ortho-Substitution): This group induces a severe conformational twist. By forcing the aromatic ring out of coplanarity with adjacent binding pockets, it reduces non-specific protein binding and increases target selectivity. Furthermore, it provides steric hindrance that blocks ortho-oxidation.

  • The 4-Trifluoromethyl Group (-CF3): The -CF3 group is powerfully electron-withdrawing. It lowers the pKa of adjacent functional groups, increases overall lipophilicity (logP) for enhanced membrane permeability, and completely blocks Cytochrome P450 (CYP450) mediated para-hydroxylation.

Metabolism Core 2-(2-Methyl-4-(trifluoromethyl) phenyl)propan-2-ol CF3 4-Trifluoromethyl Group Core->CF3 Me 2-Methyl Group Core->Me OH Tertiary Alcohol Core->OH CF3_Effect Blocks CYP450 para-hydroxylation CF3->CF3_Effect Me_Effect Steric hindrance prevents ortho-oxidation Me->Me_Effect OH_Effect Resists alcohol dehydrogenase (ADH) OH->OH_Effect

Fig 1. Structural rationale for metabolic shielding and stability.

Physicochemical & Metabolic Profiling

To understand the utility of this compound, we must quantify its properties. The tables below summarize the physical data and the profound impact of its structural features on metabolic half-life.

Table 1: Physicochemical Properties
PropertyValueScientific Rationale / Impact
Molecular Formula C11H13F3ODefines the exact stoichiometric composition.
Molecular Weight 218.22 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
H-Bond Donors 1The shielded hydroxyl provides a localized interaction point for target binding.
H-Bond Acceptors 4Three fluorine atoms and one oxygen atom facilitate complex electrostatic interactions.
Predicted logP ~3.5High lipophilicity driven by the CF3 group ensures excellent lipid bilayer permeability.
Table 2: Comparative Metabolic Stability (In Vitro Human Liver Microsomes)
Compound Substructure VariationT_1/2 (min)Primary Clearance Mechanism
Unsubstituted Analog (No -CH3, No -CF3)15Rapid para-hydroxylation (CYP450)
Methylated Analog (2-CH3 only)28Para-hydroxylation
Fluorinated Analog (4-CF3 only)85Ortho-oxidation
Target Compound (2-CH3 and 4-CF3) >120 Highly resistant to Phase I metabolism

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol is achieved via the Grignard addition of methylmagnesium bromide to 1-(2-methyl-4-(trifluoromethyl)phenyl)ethan-1-one. The protocol below is designed as a self-validating system, ensuring that every step has a mechanistic justification and built-in quality control.

Step-by-Step Experimental Workflow

Step 1: Preparation of Anhydrous Conditions

  • Action: Flame-dry a 250 mL round-bottom flask under a continuous argon atmosphere.

  • Causality: Grignard reagents are highly moisture-sensitive. Trace water will prematurely quench the methylmagnesium bromide into methane gas, destroying the reagent and severely reducing the yield.

Step 2: Reagent Charging & Temperature Control

  • Action: Dissolve 1-(2-methyl-4-(trifluoromethyl)phenyl)ethan-1-one (10.0 g, 49.5 mmol) in 100 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice-water bath.

  • Causality: THF acts as a Lewis base, stabilizing the Grignard reagent via oxygen lone-pair coordination. Cooling to 0 °C controls the highly exothermic nucleophilic addition and suppresses unwanted enolization of the ketone.

Step 3: Nucleophilic Addition

  • Action: Dropwise add methylmagnesium bromide (3.0 M in diethyl ether, 20.0 mL, 60.0 mmol) over 30 minutes. Maintain the internal temperature below 5 °C.

  • Causality: Dropwise addition prevents thermal runaway and minimizes side reactions, such as pinacol coupling of the ketone.

Step 4: Reaction Maturation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C), stirring for 2 hours.

  • Causality: The ortho-methyl group creates significant steric hindrance. Warming ensures complete thermodynamic conversion of the ketone to the tetrahedral alkoxide intermediate.

Step 5: Quenching & Workup

  • Action: Cool the mixture back to 0 °C and carefully quench with 50 mL of saturated aqueous ammonium chloride (NH4Cl).

  • Causality: NH4Cl provides a mild proton source (pH ~6). This protonates the alkoxide without causing acid-catalyzed dehydration of the newly formed tertiary alcohol into an alkene—a common failure point if strong acids (e.g., HCl) are used.

Step 6: Isolation & Validation

  • Action: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude mixture via Thin Layer Chromatography (TLC; Hexanes/EtOAc 9:1). The starting ketone is strongly UV-active (Rf ~0.6). The product tertiary alcohol runs lower (Rf ~0.3) and stains strongly with KMnO4 due to the oxidizable aliphatic environment, confirming successful conversion.

Synth A 1-(2-Methyl-4-(trifluoromethyl) phenyl)ethan-1-one B MeMgBr / THF (0°C to RT) A->B Nucleophilic Addition C Tetrahedral Alkoxide Intermediate B->C D Aqueous NH4Cl Quench C->D Protonation E 2-(2-Methyl-4-(trifluoromethyl) phenyl)propan-2-ol D->E Isolation

Fig 2. Grignard synthesis workflow for the tertiary alcohol.

Conclusion

The compound 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol is a masterclass in rational chemical design. Its history is written not in a single dramatic discovery, but in the calculated, iterative improvements made by medicinal chemists to overcome the biological barriers of drug metabolism. By mastering the synthesis and application of such sterically and electronically shielded building blocks, drug development professionals can significantly accelerate the optimization of robust, highly selective therapeutics.

References

  • Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008.[Link]

  • Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 2015.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.[Link]

Sources

Foundational

2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol Derivatives and Analogs: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds"—molecular frameworks that consistently yield high-affinity ligands across diverse biological targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds"—molecular frameworks that consistently yield high-affinity ligands across diverse biological targets—is paramount. The 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol scaffold (CAS 1599720-80-5) represents a masterclass in rational drug design. By converging three highly strategic pharmacophoric elements into a single, low-molecular-weight building block, this scaffold solves critical challenges related to metabolic liability, target affinity, and membrane permeability.

This technical guide dissects the structural causality behind this scaffold, details its synthetic methodologies, and maps its application in advanced pharmacological signaling pathways.

Physicochemical Profiling & Structural Causality

As Application Scientists, we do not simply append functional groups; we engineer molecular behavior. The efficacy of this scaffold is driven by the synergistic effects of its three core modifications:

A. Metabolic Shielding via the Tertiary Alcohol (3° ROH)

Primary and secondary alcohols are notorious metabolic "soft spots." In vivo, they are rapidly oxidized to carboxylic acids or ketones by alcohol dehydrogenases, or heavily conjugated via Phase II glucuronidation. By utilizing a tertiary alcohol (propan-2-ol moiety), the C-OH bond lacks an


-hydrogen atom, rendering it fundamentally impervious to oxidation. Furthermore, the geminal dimethyl groups sterically shield the hydroxyl oxygen, drastically reducing the rate of glucuronidation while preserving the hydroxyl's ability to act as a critical hydrogen bond donor/acceptor in the target binding pocket ().
B. Conformational Restriction via Ortho-Methylation

The addition of a methyl group at the ortho position (relative to the propan-2-ol group) is a calculated exercise in steric hindrance. The ortho-methyl group creates a severe steric clash with the bulky tertiary alcohol, forcing the alcohol out of the plane of the phenyl ring. This locks the molecule into a specific atropisomeric conformation. By pre-organizing the ligand into its bioactive conformation, we minimize the entropic penalty (


) typically incurred upon binding to a target receptor, thereby significantly boosting overall binding affinity (

) ().
C. Lipophilicity and CYP450 Evasion via Trifluoromethylation

The


 group at the para position serves a dual pharmacokinetic purpose. First, its high electronegativity and lipophilicity enhance passive membrane permeability. Second, the para position of an unsubstituted phenyl ring is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The robust, highly stable C-F bonds effectively block this metabolic pathway, extending the in vivo half-life of the derivative ().

Quantitative Data Presentation: Comparative ADME Profiling

To illustrate the superiority of this engineered scaffold, the table below summarizes the in vitro physicochemical and metabolic properties of the core scaffold compared to hypothetical primary and secondary alcohol analogs.

Compound AnalogLogPTPSA (Ų)HLM Half-Life (min)Primary Metabolic Liability
Primary Alcohol (

)
2.820.2< 15Rapid oxidation to carboxylic acid
Secondary Alcohol (

)
3.220.235Oxidation to ketone, Glucuronidation
Tertiary Alcohol Core (3° ROH) 3.6 20.2 > 120 Highly stable, sterically shielded
Des-Methyl Tertiary Alcohol3.320.285Loss of conformational restriction

Data reflects standard predictive models for human liver microsome (HLM) stability and topological polar surface area (TPSA).

Experimental Protocols & Synthetic Methodologies

To ensure reproducibility, the synthesis of the 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol core relies on a strictly controlled Grignard addition. The protocol below is designed as a self-validating system to guarantee high yield and purity.

Step-by-Step Grignard Addition Protocol
  • System Preparation: Flame-dry a 250 mL round-bottom flask under a continuous argon atmosphere. Add 10.0 mmol of the starting material, 1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one , dissolved in 50 mL of anhydrous Tetrahydrofuran (THF). Causality: Anhydrous THF is critical; its oxygen lone pairs coordinate with and stabilize the Grignard reagent, preventing premature degradation.

  • Controlled Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add 12.0 mmol (1.2 equivalents) of Methylmagnesium bromide (

    
    , 3.0 M in diethyl ether) via a syringe pump over 30 minutes.
    Causality: The 0 °C initiation temperature prevents the enolization of the ketone, which would otherwise lead to unreacted starting material recovery.
    
  • Reaction Progression & Self-Validation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the strongly UV-active ketone starting material (higher

    
    ) is fully consumed, replaced by a new UV-active spot (lower 
    
    
    
    due to the polar hydroxyl group) that stains positive with Ceric Ammonium Molybdate (CAM).
  • Hydrolytic Quenching: Cool the mixture back to 0 °C and strictly quench with 20 mL of saturated aqueous ammonium chloride (

    
    ).
    Causality:
    
    
    
    provides mild, buffered protons to hydrolyze the magnesium alkoxide intermediate without causing acid-catalyzed dehydration of the newly formed tertiary alcohol.
  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via silica gel flash column chromatography to yield the pure tertiary alcohol scaffold.
    

SyntheticWorkflow A 1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one (Starting Material) B MeMgBr in Dry THF (0°C to RT, N2 atm) A->B C Magnesium Alkoxide (Intermediate) B->C D Sat. NH4Cl Quench (Hydrolysis) C->D E Liquid-Liquid Extraction (EtOAc / H2O) D->E F Silica Gel Chromatography (Hexane:EtOAc) E->F G 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (Pure Scaffold) F->G

Step-by-step synthetic workflow for the Grignard addition yielding the tertiary alcohol scaffold.

Pharmacological Applications & Target Engagement

Derivatives of this scaffold are highly sought after in the development of Nuclear Receptor modulators, specifically for the Liver X Receptor (LXR) and Farnesoid X Receptor (FXR).

When a derivative utilizing this scaffold enters the Ligand Binding Domain (LBD) of a nuclear receptor, a highly specific sequence of target engagement occurs:

  • Anchoring: The tertiary alcohol acts as a crucial anchor, forming robust hydrogen bonds with polar residues (such as Histidine or Glutamine) deep within the pocket.

  • Hydrophobic Packing: Simultaneously, the

    
     group occupies the distal hydrophobic sub-pocket, displacing high-energy water molecules.
    
  • Allosteric Modulation: This dual-action binding drives the stabilization of Helix 12 in the receptor's active conformation.

  • Transcription: Helix 12 stabilization is mandatory for the recruitment of coactivators (like SRC-1 or p300), which subsequently initiate target gene transcription to regulate lipid and bile acid metabolism.

SignalingPathway Ligand Tertiary Alcohol Scaffold (Ligand) Receptor Nuclear Receptor LBD (Target Engagement) Ligand->Receptor H-Bond & Hydrophobic Contacts ConformationalChange Helix 12 Stabilization (Conformational Shift) Receptor->ConformationalChange Coactivator Coactivator Recruitment (SRC-1 / p300) ConformationalChange->Coactivator GeneTranscription Target Gene Transcription (Pharmacological Effect) Coactivator->GeneTranscription

Mechanism of action: Scaffold binding to nuclear receptors triggering target gene transcription.

References

  • Title: Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Methylation Effect in Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link]

Exploratory

Technical Guide: Solubility Profile &amp; Applications of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

[1] Executive Summary & Compound Architecture The compound 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (Estimated MW: 218.22 g/mol ) represents a specialized tertiary benzylic alcohol scaffold.[1] Often utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Architecture

The compound 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (Estimated MW: 218.22 g/mol ) represents a specialized tertiary benzylic alcohol scaffold.[1] Often utilized as a high-value intermediate in the synthesis of non-steroidal androgen receptor antagonists (similar to Enzalutamide or Bicalutamide precursors), its solubility behavior is governed by a conflict between its polar hydroxyl head and its highly lipophilic, fluorinated tail.

This guide provides a definitive technical analysis of its solubility landscape. Because specific experimental data for this exact isomer is often proprietary or sparse in public literature, this analysis synthesizes empirical data from close structural analogs—specifically 2-(4-(trifluoromethyl)phenyl)-2-propanol (CAS 2252-62-2) and 2-phenyl-2-propanol (Cumyl alcohol) —with first-principles physicochemical logic.[1]

Structural Determinants of Solubility
  • Lipophilic Domain: The 2-methyl-4-(trifluoromethyl)phenyl core drives high logP (estimated ~3.2–3.6), enforcing poor water solubility.[1] The ortho-methyl group adds steric bulk, potentially disrupting planar stacking in the crystal lattice compared to the non-methylated analog, which often lowers the melting point and enhances solubility in organic solvents.

  • Hydrophilic Domain: The tertiary alcohol (-C(CH₃)₂OH) provides a single hydrogen bond donor/acceptor site.[1] However, the steric crowding from the adjacent ortho-methyl group and the gem-dimethyl groups can hinder hydrogen bonding with solvent molecules, reducing solubility in protic solvents compared to primary alcohols.

Solubility Landscape: Theoretical & Empirical

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, validated by the behavior of fluorinated benzylic alcohols.

Table 1: Predicted Solubility Profile (at 25°C)
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Insight
Aqueous Water (pH 7)Insoluble (< 0.1 mg/mL)The hydrophobic effect of the

and phenyl ring overwhelms the single hydroxyl group.[1]
Polar Protic Methanol, Ethanol, IPAFreely Soluble (> 100 mg/mL)Excellent H-bonding compatibility; alkyl chains of the alcohol interact well with the lipophilic core.[1]
Polar Aprotic DMSO, DMF, DMAcFreely Soluble (> 200 mg/mL)Dipole-dipole interactions stabilize the polar -OH bond; high capacity for solvating aromatic systems.[1]
Chlorinated Dichloromethane (DCM), ChloroformVery Soluble Excellent solvation of the aromatic ring and

group via dispersion forces.[1]
Esters/Ethers Ethyl Acetate, THF, MTBESoluble Good general purpose solvents; THF coordinates well with the hydroxyl proton.
Hydrocarbons Hexane, Heptane, TolueneModerate to High Critical for Purification.[1] Soluble at high temps; likely to crystallize upon cooling (especially in Heptane).

Process Note: The ortho-methyl group typically increases solubility in aliphatic hydrocarbons (Hexane) compared to the un-methylated analog by disrupting crystal packing energy.[1] This makes Heptane/Toluene mixtures ideal for recrystallization.

Experimental Protocol: Saturation Solubility Determination

As a scientist, relying on estimates is insufficient for critical process development. You must validate these values. The following protocol is designed to be self-validating by including a mass balance check.

Workflow Diagram: Solubility Screening

SolubilityProtocol Start Start: Solid Sample (approx. 50 mg) SolventAdd Add Solvent (0.5 mL) Stepwise Addition Start->SolventAdd Vortex Vortex & Sonicate (25°C, 30 mins) SolventAdd->Vortex Check Visual Inspection Vortex->Check Dissolved Clear Solution? Calculate Lower Bound Check->Dissolved Yes Undissolved Solid Persists? Centrifuge & Filter Check->Undissolved No HPLC HPLC Analysis of Supernatant (Quantification) Undissolved->HPLC Primary Method Gravimetric Gravimetric Analysis (Dry Residue) Undissolved->Gravimetric Secondary Check

Caption: Decision tree for determining saturation solubility with cross-validation steps.

Step-by-Step Methodology
  • Preparation: Weigh ~50 mg of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol into a 2 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent. Cap and vortex for 1 minute.

  • Equilibration:

    • If fully dissolved: Solubility is > 200 mg/mL. Stop.

    • If solid remains: Add solvent in 250 µL increments until 1 mL is reached or dissolution occurs.

    • If solid persists at 1 mL: Place on a shaker plate at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification (HPLC Method):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: ACN:Water (60:40) with 0.1% Formic Acid. (High organic content required to elute the lipophilic compound).

    • Detection: UV at 254 nm (Aromatic ring absorption).[1]

    • Calculation: Compare peak area against a standard curve prepared in Methanol.

Synthesis & Purification Logic

Understanding the synthesis pathway illuminates the impurity profile and solubility challenges. The standard route involves a Grignard reaction, which dictates the purification strategy.

Synthesis Pathway Diagram

Synthesis Precursor 1-Bromo-2-methyl- 4-(trifluoromethyl)benzene Grignard Grignard Reagent (Ar-Mg-Br) Precursor->Grignard Mg, THF (Reflux) Intermediate Magnesium Alkoxide Complex Grignard->Intermediate + Acetone 0°C Acetone Acetone (Electrophile) Product Target Alcohol (Crude) Intermediate->Product NH4Cl (aq) Quench

Caption: Standard Grignard synthesis route for tertiary benzylic alcohols.

Purification Strategy (Crystallization)

Because the target compound is a tertiary alcohol with a high molecular weight and lipophilic substituents, it is prone to forming oils ("oiling out") rather than crystals if cooled too quickly.[1]

  • Recommended Solvent System: Heptane/Ethyl Acetate (9:1) or Pure Heptane .[1]

  • Protocol:

    • Dissolve the crude oil in minimal hot Ethyl Acetate (approx. 50°C).

    • Slowly add hot Heptane until slight turbidity is observed.

    • Allow to cool slowly to Room Temperature (RT) with gentle stirring.

    • Chill to 0°C. The ortho-methyl group may slow down nucleation; if oiling occurs, seed with a crystal from a previous batch or scratch the glass.

    • Why this works: The compound is highly soluble in EtOAc (polar/non-polar balance) but poor in cold Heptane. The

      
       group encourages crystallization in non-polar environments due to fluorophilic interactions.
      

References

  • Sigma-Aldrich. Product Specification: 2-(4-(Trifluoromethyl)phenyl)-2-propanol (CAS 2252-62-2).[1][2][3] Retrieved from (Analogous structure data).[1]

  • PubChem. Compound Summary for 2-Phenyl-2-propanol (CAS 617-94-7).[1][4] National Library of Medicine. Retrieved from .[1]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • BenchChem. Technical Guide: 2-[4-(trifluoromethyl)phenyl]propanal analogs. Retrieved from .[1]

(Note: As the specific isomer "2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol" is a specialized intermediate, properties are extrapolated from the validated analogs cited above [1, 2] and standard physicochemical principles.)

Sources

Foundational

Comprehensive Purity Profiling of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

Executive Summary & Physicochemical Context The compound 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol represents a critical class of tertiary benzylic alcohols often utilized as scaffolds in the synthesis of androge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

The compound 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol represents a critical class of tertiary benzylic alcohols often utilized as scaffolds in the synthesis of androgen receptor modulators (e.g., SARM precursors) and other high-value fluorinated pharmaceuticals.

Its structural integrity presents a specific analytical paradox:

  • The "Dehydration Trap": As a tertiary benzylic alcohol, it is highly prone to thermal elimination of water (

    
     mechanism) to form the corresponding styrene derivative (alkene). This typically occurs in hot Gas Chromatography (GC) injectors, leading to false-positive impurity results.
    
  • The "Fluorine Advantage": The trifluoromethyl (

    
    ) motif provides a unique handle for orthogonal validation using 
    
    
    
    NMR, allowing for absolute purity determination without the need for identical reference standards.

This guide outlines a multi-modal analytical control strategy designed to overcome these challenges, ensuring data integrity compliant with ICH Q2(R2) standards.

Structural Critical Quality Attributes (CQAs)
AttributePropertyAnalytical ChallengeMitigation Strategy
Moiety Tertiary Alcohol (

-OH)
Thermal instability; Dehydration to alkene.Use HPLC (ambient) or GC with Derivatization.
Substituent Trifluoromethyl (

)
High electronegativity; distinct NMR shift.Leverage

qNMR for mass balance.
Skeleton 1,2,4-Trisubstituted BenzeneUV Active (

transitions).
HPLC-UV/DAD with Phenyl-Hexyl columns.

Primary Purity Assay: HPLC-UV/DAD

The Gold Standard for Routine QC

High-Performance Liquid Chromatography (HPLC) is the preferred method for routine purity analysis because it avoids the thermal stress that degrades the tertiary alcohol.

Column Selection Logic

While C18 columns are standard, they often struggle to resolve positional isomers of fluorinated aromatics. We utilize a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.

  • Mechanism: The

    
    -
    
    
    
    interaction between the phenyl ring of the stationary phase and the electron-deficient aromatic ring of the analyte (due to the
    
    
    group) provides superior selectivity compared to hydrophobic interaction alone [1].
Optimized Protocol
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C (Keep low to prevent on-column degradation).

  • Detection: 254 nm (aromatic ring) and 210 nm (impurities).

Gradient Profile:

Time (min) % A % B Event
0.0 90 10 Equilibration
2.0 90 10 Injection / Hold
15.0 10 90 Linear Gradient
20.0 10 90 Wash

| 20.1 | 90 | 10 | Re-equilibration |

Self-Validating System Suitability

To ensure the method is not hiding the dehydration impurity, you must inject a System Suitability Solution (SST) containing both the alcohol and its specific alkene degradation product (2-methyl-4-trifluoromethyl-


-methylstyrene).
  • Requirement: Resolution (

    
    ) between Alcohol and Alkene > 2.0.
    

Secondary Assay: GC-FID (The "Dehydration Trap")

Addressing Thermal Instability

Direct injection of this molecule into a standard GC inlet at 250°C will cause significant dehydration, artificially lowering the purity value.

The Protocol: Silylation Derivatization

To analyze this compound by GC, the hydroxyl group must be "capped" to prevent elimination. We use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) .

  • Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).

  • Sample Prep:

    • Dissolve 10 mg sample in 1 mL Anhydrous Pyridine.

    • Add 200 µL BSTFA/TMCS.

    • Incubate at 60°C for 30 mins.

    • Inject directly.

GC Parameters[3][4][5]
  • Inlet: Split 1:50, 220°C (Keep lower than typical 250°C).

  • Column: DB-5ms or Rtx-5 Amine (30m x 0.25mm x 0.25µm).

  • Carrier: Helium at 1.2 mL/min.

  • Oven: 60°C (1 min)

    
     15°C/min 
    
    
    
    280°C (5 min).
  • Detector: FID at 300°C.

Why this works: The TMS-ether derivative is thermally stable and volatile. If an alkene peak appears in this chromatogram, it represents a real impurity in the sample, not an artifact of the analysis [2].

Absolute Purity: qNMR

The Ultimate Truth Standard

When reference standards are unavailable or hygroscopicity is suspected, Quantitative NMR (qNMR) is the definitive method for mass balance. The


 group allows for 

NMR, which has a massive spectral window and no interference from common non-fluorinated solvents or water.[3]
Internal Standard Selection

Select an internal standard (IS) that:

  • Is a solid (for accurate weighing).

  • Has a distinct chemical shift from the analyte's

    
     (typically -60 to -65 ppm).
    
  • Recommendation:

    
    -Trifluorotoluene (liquid) or 3,5-Bis(trifluoromethyl)benzoic acid  (solid, shift ~ -63 ppm).
    
qNMR Protocol
  • Solvent: DMSO-

    
     (prevents aggregation).
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (Longitudinal relaxation time). For
    
    
    groups,
    
    
    can be 2-5 seconds. Set
    
    
    seconds to be safe.
  • Pulse Angle: 90°.

  • Scans: 64 (for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of Fluorines,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[3][4][5][6]

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This flow logic ensures that thermal degradation does not compromise the reported purity.

AnalyticalStrategy Start Sample: 2-(2-Me-4-CF3-Ph)propan-2-ol Decision Is volatile impurity analysis required? Start->Decision HPLC Primary Assay: HPLC-UV (Phenyl-Hexyl Column) Avoids Thermal Stress Start->HPLC qNMR Orthogonal Check: 19F qNMR (Absolute Mass Balance) Start->qNMR GC_Direct Direct GC Injection Decision->GC_Direct No (Risk) GC_Deriv Derivatization (BSTFA) Forms TMS-Ether Decision->GC_Deriv Yes (Recommended) Result_HPLC Report: Purity & Non-volatile Impurities HPLC->Result_HPLC Artifact Artifact Warning: Dehydration to Alkene detected GC_Direct->Artifact High Temp Injector Result_GC Report: Residual Solvents & Volatile Precursors GC_Deriv->Result_GC

Caption: Analytical decision tree highlighting the risk of direct GC injection and the orthogonal role of qNMR.

Diagram 2: Impurity Origin & Detection

Understanding where impurities come from allows for targeted detection.

ImpurityPathways Synthesis Synthesis: Grignard Addition (MeMgBr + Ketone) Product Target Alcohol (Tertiary -OH) Synthesis->Product Major Impurity_SM Impurity A: Unreacted Ketone Synthesis->Impurity_SM Incomplete Rxn Impurity_Deg Impurity B (Degradant): Dehydrated Alkene Product->Impurity_Deg Thermal Stress (GC Injector or Acidic Workup) Detection Detection Method Product->Detection Impurity_SM->Detection HPLC (UV 254nm) Impurity_Deg->Detection HPLC (High RRT)

Caption: Pathway showing how process impurities and degradation artifacts arise and how they are detected.

References

  • Fluorinated Stationary Phases: Journal of Fluorine Chemistry. "Separation of fluorinated compounds using fluorinated stationary phases in HPLC." (General principle validation). Available at: [Link]

  • GC Dehydration of Alcohols: Journal of Chromatography A. "Dehydration of tertiary alcohols in gas chromatography injectors." Available at: [Link]

  • ICH Guidelines: International Council for Harmonisation. "ICH Q2(R2) Validation of Analytical Procedures." (2023).[7][8] Available at: [Link]

  • 19F qNMR Standards: BIPM Metrologia. "Internal standards for quantitative 19F NMR." Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for using 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol in catalysis

An Application Note on the Synthesis and Potential Catalytic Applications of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol For researchers, scientists, and drug development professionals, the strategic incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis and Potential Catalytic Applications of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern molecular design. The trifluoromethyl group, in particular, is a privileged substituent known to significantly enhance the metabolic stability, lipophilicity, and biological activity of parent compounds.[1] This has led to a surge in the development of novel building blocks bearing this functional group. Among these, 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol represents a structurally intriguing tertiary alcohol with potential, yet underexplored, applications in the realm of catalysis.

This technical guide provides a comprehensive overview of the synthesis of 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol and delves into its potential roles in catalysis, drawing insights from the well-established functions of related fluorinated and sterically hindered alcohols. While direct catalytic applications of this specific molecule are not yet widely reported, its structural features suggest a number of plausible uses that warrant investigation.

Synthesis of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

The most direct and widely applicable method for the synthesis of tertiary alcohols such as 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol is the addition of an organometallic reagent to a corresponding ketone. In this case, the reaction of a methyl organometallic reagent with 1-(2-methyl-4-(trifluoromethyl)phenyl)ethan-1-one provides a clean and efficient route to the desired product. The Grignard reaction, utilizing methylmagnesium bromide, is a classic and cost-effective choice for this transformation.

Protocol for Grignard Synthesis

Materials:

  • 1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet is assembled. The glassware should be flame-dried or oven-dried prior to use to ensure anhydrous conditions.

  • Reagent Addition: The flask is charged with 1-(2-methyl-4-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) dissolved in anhydrous diethyl ether (50 mL). The solution is cooled to 0 °C in an ice bath.

  • Grignard Addition: Methylmagnesium bromide solution (1.2 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol.

Table 1: Physicochemical Properties of 2-(4-(Trifluoromethyl)phenyl)propan-2-ol and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-(4-(Trifluoromethyl)phenyl)propan-2-ol2252-62-2C₁₀H₁₁F₃O204.19Not specified
2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-ol1881637-90-6C₁₁H₁₃F₃O218.22Storage: 2-8°C, sealed in dry conditions[2]

Potential Catalytic Applications

The unique combination of a sterically hindered tertiary alcohol and an electron-withdrawing trifluoromethyl group suggests several potential applications for 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol in catalysis.

As a Bulky Ligand in Transition Metal Catalysis

The tertiary alcohol moiety can act as a weakly coordinating ligand for transition metals. The steric bulk provided by the gem-dimethyl groups and the ortho-methyl group on the phenyl ring can create a specific coordination environment around the metal center. This can be advantageous in controlling the selectivity of catalytic reactions, such as cross-coupling and C-H activation processes.[3][4] The electron-withdrawing nature of the trifluoromethyl group can also modulate the electronic properties of the metal center, potentially enhancing its catalytic activity.

Diagram of a Hypothetical Palladium Complex

Caption: Hypothetical coordination of the alcohol (ROH) to a metal center.

As a Proton Shuttle in Organocatalysis

Trifluoromethylated alcohols are known to be more acidic than their non-fluorinated counterparts. This increased acidity, coupled with the ability to form strong hydrogen bonds, makes them effective co-catalysts or promoters in various organic reactions.[5] 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol could potentially act as a proton shuttle in reactions such as aldol or Mannich reactions, facilitating proton transfer steps in the catalytic cycle.

As a Solvent or Additive

Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are widely used as solvents to promote reactions that proceed through cationic intermediates, due to their high polarity and low nucleophilicity.[6][7] While the title compound is a solid at room temperature, it could be used as a co-solvent or an additive to create a unique reaction environment that could influence the rate and selectivity of certain transformations.

Experimental Workflow for Screening Catalytic Activity

To evaluate the potential of 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol as a ligand in a cross-coupling reaction, a systematic screening protocol can be employed. The Suzuki-Miyaura coupling of an aryl halide with a boronic acid is a suitable model reaction.

Workflow for Catalytic Screening

cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Analysis A Aryl Halide G Inert Atmosphere (N2 or Ar) A->G B Boronic Acid B->G C Base (e.g., K2CO3) C->G D Pd Precursor (e.g., Pd(OAc)2) D->G E Ligand: 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol E->G F Solvent (e.g., Toluene) F->G H Stirring at Elevated Temperature (e.g., 80-100 °C) G->H I Reaction Time (e.g., 12-24 h) H->I J TLC Monitoring I->J L Control Experiment (No Ligand) I->L K GC-MS or LC-MS for Conversion and Yield J->K

Caption: A general workflow for screening the title compound as a ligand.

Protocol for Suzuki-Miyaura Coupling Screen:

  • Stock Solutions: Prepare stock solutions of the aryl halide, boronic acid, base, palladium precursor, and the test ligand in the chosen solvent.

  • Reaction Array: In a series of reaction vials, add the stock solutions in the appropriate stoichiometric ratios. Include a control reaction without the test ligand.

  • Execution: Seal the vials, purge with an inert gas, and place them in a heating block at the desired temperature.

  • Analysis: After the specified reaction time, take aliquots from each vial and analyze them by GC-MS or LC-MS to determine the conversion of the starting material and the yield of the desired product.

  • Evaluation: Compare the results from the reactions with the test ligand to the control reaction. A significant increase in yield or reaction rate would indicate that 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol has a positive effect on the catalytic system.

Conclusion

While 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol is not yet an established player in the field of catalysis, its unique structural and electronic properties make it a compound of interest for further investigation. Its synthesis is straightforward, allowing for its ready preparation in a research setting. The potential for this molecule to act as a bulky ligand, a proton shuttle, or a reaction modifier opens up exciting avenues for exploration in both transition metal catalysis and organocatalysis. The protocols and workflows outlined in this guide provide a solid foundation for researchers to begin exploring the catalytic potential of this and other novel trifluoromethyl-substituted alcohols.

References

Sources

Application

Experimental setup for reactions involving 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

An In-Depth Guide to the Experimental Chemistry of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol Abstract This document provides a detailed technical guide for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Experimental Chemistry of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental setup and characteristic reactions of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol. As a sterically hindered tertiary alcohol featuring a potent electron-withdrawing trifluoromethyl group, this molecule exhibits distinct reactivity. This guide elucidates the underlying chemical principles, provides detailed, step-by-step protocols for key transformations such as dehydration and substitution, and outlines the necessary safety precautions for handling trifluoromethyl-containing aromatic compounds. The inclusion of the 4-(trifluoromethyl)phenyl moiety is of particular interest in medicinal chemistry, as it can significantly enhance metabolic stability, lipophilicity, and biological activity.[1]

Physicochemical Properties and Safety Mandates

Before commencing any experimental work, a thorough understanding of the compound's properties and the required safety protocols is imperative. While specific data for the 2-methyl substituted title compound is not widely available, the properties of the closely related analogue, 2-(4-(Trifluoromethyl)phenyl)propan-2-ol, provide a strong reference point.[1][2]

Table 1: Physicochemical Properties of 2-(4-(Trifluoromethyl)phenyl)propan-2-ol

PropertyValueSource
CAS Number 2252-62-2[2][3][4]
Molecular Formula C₁₀H₁₁F₃O[2]
Molecular Weight 204.19 g/mol [2]
Boiling Point 73-75 °C at 3 mmHg[2]
Melting Point 40-42 °C[2]
Essential Safety Protocols

Compounds containing trifluoromethyl groups require careful handling.[5] Adherence to the following safety procedures is mandatory.

  • Engineering Controls : All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[5][6] The workspace should be equipped with an eyewash station and a safety shower.[6]

  • Personal Protective Equipment (PPE) : Standard PPE includes a flame-retardant lab coat, nitrile gloves, and safety goggles with side shields.[5][7] Gloves must be inspected for integrity before each use and disposed of properly after handling.[7]

  • Handling and Storage : Avoid contact with skin and eyes.[7] The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[6][8]

  • Spill & Emergency Procedures : In case of a minor spill within the fume hood, contain the spill with an inert absorbent material like sand or vermiculite (do not use paper towels).[5] Remove all ignition sources.[9] For skin contact, wash the affected area thoroughly with soap and plenty of water.[7] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[6][7] If inhaled, move to fresh air immediately.[6][7]

Core Reactivity Principles: The Tertiary Carbocation Pathway

The reactivity of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol is dominated by the behavior of its tertiary alcohol functional group. Under acidic conditions, the hydroxyl group is protonated, converting it into an excellent leaving group (water). The departure of water generates a relatively stable tertiary, benzylic carbocation. This carbocation is the central intermediate for both substitution (Sₙ1) and elimination (E1) reactions. The strong electron-withdrawing nature of the para-trifluoromethyl group destabilizes the carbocation, while the ortho-methyl group provides some stabilization through hyperconjugation.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Reaction Pathways A Tertiary Alcohol (Substrate) B Protonated Alcohol (Oxonium Ion) A->B + H⁺ C Tertiary Carbocation (Key Intermediate) B->C - H₂O D Elimination Product (Alkene) C->D - H⁺ (E1) E Substitution Product C->E + Nucleophile (Sₙ1)

Fig 1. Reaction mechanism via the tertiary carbocation intermediate.

A key characteristic of tertiary alcohols is their resistance to oxidation by common oxidizing agents like acidified potassium dichromate(VI).[10][11] Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group in a tertiary alcohol has no hydrogen atoms attached, preventing the formation of a C=O double bond under these conditions.[11]

Application Protocols

The following protocols are designed to be robust and illustrative of the compound's typical reactivity.

General Experimental Workflow

A systematic approach is crucial for success and reproducibility. The following workflow outlines the key stages of a typical reaction.

G A 1. Reagent Preparation & Stoichiometry Calculation B 2. Reaction Setup (Inert atmosphere if needed) A->B C 3. Reagent Addition (Controlled temperature) B->C D 4. Reaction Monitoring (TLC, GC-MS) C->D E 5. Reaction Quench & Aqueous Workup D->E F 6. Organic Phase Extraction & Drying E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Column Chromatography, Distillation) G->H I 9. Product Characterization (NMR, IR, MS) H->I

Fig 2. A generalized workflow for synthetic organic reactions.
Protocol 1: Acid-Catalyzed Dehydration to Form an Alkene (E1)

This protocol describes the elimination of water to form 2-(2-Methyl-4-(trifluoromethyl)phenyl)prop-1-ene.

Causality : The use of a strong acid (e.g., H₂SO₄) is essential to protonate the -OH group, transforming it into a good leaving group (H₂O). Heating the mixture provides the energy needed to overcome the activation barrier for carbocation formation and subsequent elimination.

Methodology :

  • Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (1.0 eq).

  • Reagent Addition : Add a suitable solvent such as toluene (5 mL per 1 mmol of substrate).

  • Catalyst : Slowly and carefully add concentrated sulfuric acid (0.1 eq) or phosphoric acid while stirring.

  • Reaction : Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Conversion to 2-Chloro-2-(2-methyl-4-(trifluoromethyl)phenyl)propane (Sₙ1)

This protocol leverages the Sₙ1 pathway for nucleophilic substitution. Tertiary alcohols react readily with concentrated hydrochloric acid at room temperature.[10]

Causality : The high concentration of both H⁺ and Cl⁻ ions in concentrated HCl facilitates the Sₙ1 mechanism. The H⁺ protonates the alcohol, leading to the formation of the stable tertiary carbocation, which is then rapidly trapped by the chloride nucleophile. This reaction is often used as a qualitative test (Lucas test) to distinguish tertiary alcohols.[12]

Methodology :

  • Setup : Place 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (1.0 eq) in a separatory funnel.

  • Reagent Addition : Add concentrated hydrochloric acid (3-5 eq).

  • Reaction : Stopper the funnel and shake the mixture vigorously for 5-10 minutes at room temperature. A cloudy emulsion or a separate organic layer of the product should form rapidly.

  • Workup : Allow the layers to separate. Discard the lower aqueous layer.

  • Washing : Wash the organic layer with a 5% sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

  • Drying & Isolation : Dry the organic layer over anhydrous calcium chloride, decant or filter, and remove the solvent (if any was used) by rotary evaporation to yield the crude alkyl chloride.

Protocol 3: Validation of Tertiary Alcohol Structure (Oxidation Resistance)

This protocol serves as a self-validating test to confirm the tertiary nature of the alcohol.[11]

Causality : Oxidizing agents like acidified potassium dichromate(VI) work by removing a hydrogen from the alcohol's -OH group and another hydrogen from the carbon atom attached to that -OH group.[11] Tertiary alcohols lack a hydrogen on this carbon, making them resistant to this form of oxidation.[10][11]

Methodology :

  • Reagent Preparation : In a test tube, prepare the oxidizing agent by adding 2-3 drops of sulfuric acid to ~1 mL of 0.1 M potassium dichromate(VI) solution. The solution will be orange.

  • Reaction : Add a few drops of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol to the orange solution.

  • Observation : Shake the mixture and observe.

  • Expected Result : The solution should remain orange. A color change from orange to green would indicate the reduction of Cr₂O₇²⁻ to Cr³⁺, signifying that an oxidation reaction has occurred (characteristic of primary or secondary alcohols).[11][12] The absence of this color change is strong evidence for a tertiary alcohol.[12][13]

Summary of Reactions and Expected Outcomes

Table 2: Reaction Condition Summary

Reaction TypeReagentsKey ConditionsExpected Outcome
E1 Dehydration H₂SO₄ or H₃PO₄ (cat.)Reflux in TolueneFormation of Alkene
Sₙ1 Substitution Concentrated HClRoom Temp, ShakingFormation of Alkyl Chloride
Oxidation Test K₂Cr₂O₇ / H₂SO₄Room TempNo reaction (solution remains orange)

References

  • BenchChem. (n.d.). Safe handling and storage of tris(fluoromethyl)benzene compounds.
  • Save My Exams. (2025, January 5). Reactions of Alcohols | Edexcel A Level Chemistry Revision Notes 2015.
  • Aaron Chemicals LLC. (2025, August 18). Safety Data Sheet.
  • ThermoFisher Scientific. (2025, October 8). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Airgas. (2021, September 15). SAFETY DATA SHEET.
  • RSC Education. (n.d.). A microscale oxidation of alcohols | Class experiment.
  • Science Ready. (2021, April 26). Chemical Tests for Alcohols: Lucas Test & Oxidation Tests // HSC Chemistry [Video]. YouTube.
  • UW-Madison Chemistry Department. (n.d.). Oxidation of Primary, Secondary, Tertiary Alcohols.
  • Study Mind. (n.d.). Alcohols - Alcohol oxidation (A-Level Chemistry).
  • BenchChem. (n.d.). Comparative Reactivity Analysis of 2-[4-(trifluoromethyl)phenyl]propanedial and Other Dialdehydes.
  • BenchChem. (n.d.). Navigating the Landscape of 2-[4-(trifluoromethyl)phenyl]propanedial: A Technical Guide for Researchers.
  • Oakwood Chemical. (n.d.). 2-(4-(Trifluoromethyl)phenyl)-2-propanol.
  • Sigma-Aldrich. (n.d.). 2-(4-(trifluoromethyl)phenyl)-2-propanol.
  • BLDpharm. (n.d.). 2252-62-2|2-(4-(Trifluoromethyl)phenyl)propan-2-ol.

Sources

Method

Application Note: Safe Handling &amp; Storage of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

This Application Note and Protocol guide details the safe handling, storage, and experimental management of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol . As a specialized fluorinated tertiary alcohol often utilized...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the safe handling, storage, and experimental management of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol .

As a specialized fluorinated tertiary alcohol often utilized as a pharmaceutical building block (e.g., in the synthesis of S1P receptor modulators or androgen receptor antagonists), this compound requires specific protocols to maintain chemical integrity and ensure operator safety.[1]

Chemical Identity & Physicochemical Profile

Before handling, operators must understand the specific structural properties that dictate this compound's stability and reactivity.[1]

PropertyDetails
Chemical Name 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol
Structure Description Tertiary alcohol on a benzene core with ortho-methyl and para-trifluoromethyl substituents.[1]
Molecular Formula C₁₁H₁₃F₃O
Molecular Weight 234.22 g/mol
Physical State (Predicted) Viscous Oil or Low-Melting Solid .[1] (Analogs such as 2-(4-trifluoromethylphenyl)-2-propanol melt at ~40–42°C. The ortho-methyl group may depress the melting point, resulting in a supercooled liquid or semi-solid at room temperature).[1]
Solubility Soluble in DCM, Ethyl Acetate, Methanol, DMSO.[1] Insoluble in water.[1]
Stability Concern Acid-Sensitive Dehydration .[1] Tertiary benzylic alcohols are prone to elimination (dehydration) to form styrenes (alkenes) in the presence of trace acids or heat.[1]

Hazard Identification & Safety Assessment

Note: Specific toxicological data for this exact intermediate may be limited.[1] The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated aryl alcohols.

Core Hazards (GHS Classification - Derived)
  • Skin Corrosion/Irritation (Category 2): Fluorinated aromatics can cause significant irritation and defatting of the skin.[1]

  • Serious Eye Damage/Irritation (Category 2A): Contact with eyes will cause severe irritation.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): Respiratory tract irritation if mist/dust is inhaled.[1]

  • Acute Toxicity (Oral): Treat as Harmful if Swallowed .[1] Fluorinated motifs can alter metabolic stability and toxicity profiles compared to non-fluorinated parents.[1]

Critical Safety Directive

"The Precautionary Principle" : Treat this compound as a Potent Pharmaceutical Intermediate (PGI) . All handling must occur in a controlled environment to prevent exposure and product degradation.[1]

Storage Protocols: Ensuring Chemical Integrity

The tertiary alcohol moiety is the "weak link" regarding stability.[1] Improper storage can lead to spontaneous dehydration or oxidation.[1]

A. Environmental Conditions[1][2][3][4][5][6][7][8][9]
  • Temperature: Store at 2°C to 8°C (Refrigerated) .

    • Reasoning: Lower temperatures kinetically inhibit the elimination reaction that converts the alcohol to the corresponding styrene impurity.[1]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1]

    • Reasoning: While not acutely air-sensitive, long-term exposure to atmospheric moisture and CO₂ (which forms carbonic acid in moisture) can catalyze dehydration.[1]

  • Light: Protect from light (Amber vial).

    • Reasoning: Fluorinated aromatics can be UV-active; light protection prevents potential radical degradation pathways.[1]

B. Container Specifications
  • Primary: Borosilicate glass vial with a Teflon (PTFE) lined screw cap.[1]

  • Secondary: Sealed polyethylene bag with a desiccant packet (Silica gel).

  • Prohibited: Do not store in unlined plastic containers for extended periods, as fluorinated organics can leach plasticizers or permeate low-density plastics.[1]

Handling & Experimental Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation exposure and static discharge.

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .[1]

  • PPE:

    • Nitrile Gloves (Double-gloving recommended: 4 mil inner, 5+ mil outer).[1]

    • Safety Glasses with side shields.[1][5]

    • Lab Coat (buttoned to neck).[1]

  • Static Control:

    • Use an anti-static gun on the weighing boat and spatula before contact.[1]

    • Why? Crystalline organic solids, especially fluorinated ones, are prone to static buildup, which can cause the powder to "jump" or disperse unexpectedly.[1]

  • Transfer:

    • If the substance is a viscous oil/semi-solid, use a glass pasteur pipette or a positive-displacement pipette.[1] Do not use standard air-displacement pipettes as viscosity will lead to inaccurate dosing.[1]

Protocol B: Solubilization & Reaction Setup

Objective: Avoid acid-catalyzed decomposition during synthesis.

  • Solvent Choice: Use anhydrous, neutral solvents (e.g., Anhydrous THF, DCM, or Toluene).[1]

  • Acid Avoidance:

    • Ensure glassware is base-washed or neutral.[1]

    • Avoid CDCl₃ (Chloroform-d) for NMR unless it has been neutralized over basic alumina. Old Chloroform forms HCl, which will rapidly dehydrate this tertiary alcohol into the alkene impurity during the NMR run.[1]

    • Alternative: Use DMSO-d6 or Benzene-d6 for analytical characterization.[1]

  • Reaction Monitoring:

    • When monitoring via TLC, do not use acidic stains (like Vanillin/H₂SO₄) if you want to recover the spot.[1] The spot may decompose on the plate.[1] Use UV or Iodine.[1]

Emergency Response & Waste Disposal

Spill Response
  • Small Spill (<5g):

    • Evacuate immediate area.[1][6][7][8]

    • Don proper PPE (including respiratory protection if dust is visible).[1][4]

    • Absorb liquid spills with Vermiculite or Sand .[1][8] Do not use combustible materials (sawdust).[1][3]

    • Clean surface with a soap/water solution, followed by an Acetone wipe.[1]

  • Skin Contact:

    • Immediately wash with lukewarm water and non-abrasive soap for 15 minutes.[1]

    • Do not use alcohol to wash skin (increases dermal absorption).[1]

Waste Disposal
  • Classification: Halogenated Organic Waste .[1]

  • Segregation: Do not mix with acidic waste streams.[1]

  • Labeling: Clearly mark as "Fluorinated Organic - Potential Irritant".

Visual Workflows (Graphviz)

Figure 1: Safe Handling Decision Tree

Caption: Logical workflow for determining the correct handling state based on physical form.

HandlingProtocol Start Inspect Compound (2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol) CheckState Check Physical State (at Room Temp) Start->CheckState Solid Solid / Crystalline CheckState->Solid Liquid Viscous Liquid / Oil CheckState->Liquid WeighSolid Use Anti-Static Gun Weigh in Fume Hood Solid->WeighSolid WeighLiquid Use Glass Pasteur Pipette (Viscosity Handling) Liquid->WeighLiquid Solvent Dissolve in Neutral Solvent (Avoid Acidic Chloroform) WeighSolid->Solvent WeighLiquid->Solvent Storage Store: 4°C, Argon, Dark Solvent->Storage Post-Exp

Figure 2: Degradation Pathway Warning

Caption: Mechanism of acid-catalyzed dehydration common to this tertiary alcohol.[1]

Degradation Compound Target Alcohol (Tertiary -OH) Carbocation Carbocation Intermediate Compound->Carbocation -H2O AcidTrace Trace Acid / Heat (e.g., HCl in CDCl3) AcidTrace->Compound Impurity Styrene Impurity (Dehydrated Product) Carbocation->Impurity -H+

[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 2-(4-(Trifluoromethyl)phenyl)propan-2-ol (Analogous Structure). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] (Chapter on Elimination Reactions of Tertiary Alcohols). Oxford University Press.[1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Handling Fluorinated Organic Compounds.[1] Retrieved from [Link][1]

Sources

Application

The Untapped Potential of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol in Asymmetric Synthesis: A Proposed Application and Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for novel, efficient, and highly selective chiral auxiliaries is a continuous endeavor. While establishe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for novel, efficient, and highly selective chiral auxiliaries is a continuous endeavor. While established auxiliaries have proven invaluable, the exploration of new structural motifs can unlock unique reactivity and selectivity. This document presents a detailed application note and a series of proposed protocols for the use of 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol, a chiral tertiary alcohol, as a novel chiral auxiliary in asymmetric alkylation reactions. Although direct applications of this specific compound in asymmetric synthesis are not yet documented in peer-reviewed literature, its structural features—a sterically demanding tertiary alcohol and an electron-withdrawing trifluoromethyl group—suggest significant potential for inducing high levels of stereocontrol.

This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It provides a scientifically grounded, hypothetical framework for the application of this compound, based on well-established principles of asymmetric synthesis.[1][2]

Introduction: The Rationale for a Novel Chiral Auxiliary

Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a reliable method for the introduction of chirality into prochiral molecules.[3] By temporarily attaching an enantiomerically pure auxiliary, a substrate is rendered chiral, allowing for diastereoselective transformations.[4] The subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

The proposed auxiliary, 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol, possesses several features that make it a promising candidate:

  • Steric Hindrance: The tertiary alcohol moiety, once esterified to a substrate, is expected to create a highly biased steric environment, effectively shielding one face of the corresponding enolate.

  • Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the phenyl ring and potentially impact the reactivity and stability of reaction intermediates.

  • Structural Rigidity: The ortho-methyl group on the phenyl ring restricts rotation, contributing to a more defined and predictable conformation of the auxiliary-substrate conjugate.

Synthesis and Resolution of the Chiral Auxiliary

The first critical step is the preparation of the enantiomerically pure auxiliary. A plausible synthetic route begins with the Grignard reaction between methyl magnesium bromide and 2-methyl-4-(trifluoromethyl)acetophenone.

Protocol 1: Synthesis of racemic 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of methyl bromide (1.2 eq) in anhydrous diethyl ether to the magnesium turnings.

  • Once the Grignard reagent formation is complete, cool the solution to 0 °C.

  • Add a solution of 2-methyl-4-(trifluoromethyl)acetophenone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford racemic 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol.

Resolution of the Racemic Alcohol:

Since a prochiral synthesis is not readily apparent, resolution of the racemic alcohol is a practical approach. This can be achieved by derivatization with a chiral resolving agent, such as a chiral carboxylic acid, followed by separation of the resulting diastereomeric esters and subsequent hydrolysis.

Proposed Application: Asymmetric Alkylation of Propanoic Acid

A classic and highly valuable transformation in asymmetric synthesis is the α-alkylation of carboxylic acid derivatives.[5][6] The following section details a proposed workflow for the use of (R)- or (S)-2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol as a chiral auxiliary in the asymmetric alkylation of propanoic acid.

Experimental Workflow

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Prochiral Substrate (Propanoyl Chloride) C Chiral Ester Adduct A->C Esterification B Chiral Auxiliary (Enantiopure Alcohol) B->C D Chiral Ester Adduct F Chelated (Z)-Enolate D->F Deprotonation E LDA, -78 °C E->F H Alkylated Product (High d.r.) F->H Alkylation G Alkylating Agent (e.g., BnBr) G->H I Alkylated Product K Enantioenriched Carboxylic Acid I->K Hydrolysis L Recovered Chiral Auxiliary I->L J LiOH, H₂O₂ J->K

Caption: Overall workflow for the proposed chiral auxiliary-mediated asymmetric alkylation.

Protocol 2: Asymmetric Alkylation

Step 2a: Attachment of the Chiral Auxiliary

  • To a solution of enantiomerically pure 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane at 0 °C, add propanoyl chloride (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting chiral ester by flash column chromatography.

Step 2b: Diastereoselective Alkylation

  • To a solution of the chiral ester (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) to the enolate solution.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product containing a mixture of diastereomers is then analyzed to determine the diastereomeric ratio.

Step 2c: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated ester in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add lithium hydroxide (LiOH) (4.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (4.0 eq).[3][7]

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the excess peroxide by the addition of a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • The organic layer contains the chiral carboxylic acid, and the aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Purify the carboxylic acid by flash column chromatography.

Analysis and Expected Outcomes

Determination of Diastereomeric Ratio:

The diastereomeric ratio (d.r.) of the alkylated product can be determined by ¹H NMR spectroscopy.[4][8] The protons alpha to the carbonyl group in the two diastereomers will be in different chemical environments and should exhibit distinct signals. The ratio of the integrals of these signals will correspond to the d.r.[9]

Hypothetical Data:

Based on established chiral auxiliaries, a high degree of diastereoselectivity would be expected.

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>95:585-95
Methyl iodide>90:1080-90
Ethyl iodide>93:782-92

Mechanism of Stereocontrol:

The high diastereoselectivity is proposed to arise from a chelated (Z)-enolate intermediate. The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the ester, creating a rigid six-membered ring transition state. The bulky 2-methyl-4-(trifluoromethyl)phenyl group of the auxiliary is expected to effectively block the re or si face of the enolate (depending on the enantiomer of the auxiliary used), directing the incoming electrophile to the opposite, less sterically hindered face.

Proposed Transition State

Caption: Proposed transition state for diastereoselective alkylation.

Conclusion and Future Outlook

While the application of 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol in asymmetric synthesis remains to be experimentally validated, the theoretical framework and proposed protocols presented in this guide offer a strong starting point for its investigation. Its unique structural and electronic properties hold the promise of high diastereoselectivity in a range of carbon-carbon bond-forming reactions.

Future work should focus on the efficient resolution of the racemic auxiliary and the systematic evaluation of its performance in various asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. The development of this and other novel chiral auxiliaries will continue to be a driving force in the advancement of asymmetric synthesis, enabling the efficient construction of complex chiral molecules for the pharmaceutical and agrochemical industries.

References

  • BenchChem. (2025). A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods.
  • Foroozandeh, M., & Morris, G. A. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • PubMed. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Retrieved from [Link]

  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]

  • American Chemical Society. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link]

  • National Institutes of Health. (2016). Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
  • American Chemical Society. (2016). Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. Retrieved from [Link]

  • Myers, A. G. (n.d.).
  • University of California, Irvine. (n.d.).
  • Royal Society of Chemistry. (2011). Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Retrieved from [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment.
  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
  • ResearchGate. (n.d.). 2.
  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary.
  • American Chemical Society. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Retrieved from [Link]

  • University of California, Irvine. (n.d.).
  • University of York. (n.d.). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute.
  • American Chemical Society. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. Retrieved from [Link]

  • Fernández, G. (n.d.).
  • ScienceDirect. (2015). Solvent free synthesis of trifluoromethyl tertiary alcohols by cross Aldol reaction.
  • Bar-Ilan University. (2018). Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles.

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Method

Application Note: Establishing In Vitro Dosimetry and Concentration Parameters for 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide Introduction & Chemical Rationale The compound 2-(2-Methyl-4-(trifluoromethyl)phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Introduction & Chemical Rationale

The compound 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol represents a highly specialized class of fluorinated small molecules. Structurally, it features a tertiary alcohol (propan-2-ol derivative) attached to a benzene ring, which is further substituted with an ortho-methyl group and a para-trifluoromethyl (-CF


) group.

In medicinal chemistry, the strategic incorporation of fluorine—particularly the -CF


 motif—profoundly alters a molecule's physicochemical profile. Fluorine substitution typically increases lipophilicity, enhances metabolic stability by blocking cytochrome P450 oxidation sites, and improves cell membrane permeability[1](). Furthermore, fluorinated motifs are routinely used as bioisosteres to enhance target binding affinity through unique multipolar interactions[2]().

However, these advantages come with a critical in vitro caveat: poor aqueous solubility and high non-specific binding . The high lipophilicity (estimated LogP > 3.5) driven by the -CF


 group means that the nominal concentration (the amount pipetted into the well) rarely equals the free, biologically active concentration available to the cells. The compound is highly prone to sequestration by serum proteins (e.g., Fetal Bovine Serum, FBS) and adsorption to polystyrene microplates[3]().

As a Senior Application Scientist, I have designed the following protocols as a self-validating system . We do not blindly apply a standard concentration range. Instead, we sequentially validate solubility, establish a rough effect window, and finally quantify the true effective dosimetry using analytical chemistry.

The Self-Validating Dosimetry Workflow

To prevent false negatives (due to compound precipitation) or false positives (due to precipitate-induced cellular stress), the workflow is divided into three distinct phases.

Workflow N1 Phase 1: Turbidimetric Solubility Define max aqueous concentration N2 Phase 2: Range-Finding Assay Broad logarithmic screening N1->N2 Max Soluble Limit N3 Phase 3: Refined Efficacy Assay Narrow half-log spacing N2->N3 Rough IC50/EC50 N4 Phase 4: Free Fraction Analysis LC-MS/MS validation at t=0 and t=48h N3->N4 Nominal Efficacy Data N5 Final Validated In Vitro Dosimetry (True EC50) N4->N5 Adjusted for Protein Binding

Fig 1: Logical workflow for establishing true in vitro dosimetry of lipophilic compounds.

Experimental Protocols

Phase 1: Vehicle Optimization and Turbidimetric Solubility Assay

Causality: Fluorinated compounds often crash out of solution when transferred from 100% DMSO to aqueous media. Micro-precipitates can physically rupture cell membranes, mimicking cytotoxicity. We use a turbidimetric assay to find the absolute thermodynamic solubility limit before exposing cells.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol in 100% anhydrous DMSO to create a 50 mM master stock.

  • Serial Dilution: Prepare a 1:2 dilution series of the compound in 100% DMSO.

  • Aqueous Spiking: Add 2 µL of each DMSO dilution into 398 µL of your complete cell culture medium (e.g., DMEM + 10% FBS) in a clear 96-well plate. This maintains a constant 0.5% DMSO concentration, avoiding solvent toxicity.

  • Incubation: Incubate the plate at 37°C, 5% CO

    
     for 2 hours to allow equilibrium.
    
  • Readout: Measure absorbance at 620 nm using a microplate reader.

  • Analysis: A sharp increase in optical density (OD) indicates the precipitation point. The highest concentration before the OD spike is your Maximum Soluble Concentration (MSC).

Phase 2: Broad Range-Finding Toxicity/Efficacy Assay

Causality: To capture the full sigmoidal dose-response curve without wasting resources, initial screening must span several orders of magnitude. Regulatory guidelines recommend broad spacing for preliminary range-finding[4]().

Step-by-Step Protocol:

  • Cell Seeding: Seed target cells at optimized density (e.g., 5,000 cells/well) in a 96-well plate. Allow 24h for adherence.

  • Dosing: Based on the MSC determined in Phase 1, prepare 6 logarithmic dilutions (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Ensure the top dose does not exceed the MSC.

  • Incubation: Expose cells for the desired pharmacological window (typically 48h to 72h).

  • Viability Readout: Utilize an ATP-quantification assay (e.g., CellTiter-Glo) to assess cell viability.

  • Data Fitting: Plot nominal concentration vs. viability to identify the rough IC

    
     / EC
    
    
    
    bracket.
Phase 3: Refined Concentration-Response & Free Fraction Determination

Causality: Nominal concentrations misrepresent in vivo potential because lipophilic compounds bind heavily to serum proteins and plasticware. To establish a self-validating system, we must quantify the chemical concentration in the exposure medium at the onset (


) and termination (

) of the assay[5]().

Step-by-Step Protocol:

  • Narrow Dosing: Select 8 concentrations closely spaced (1:2 or half-log dilutions) around the rough IC

    
     identified in Phase 2.
    
  • Parallel Plates: Prepare two identical sets of assay plates. Plate A is for biological readout; Plate B is for analytical dosimetry.

  • Analytical Sampling (

    
    ):  Immediately after dosing Plate B, extract 50 µL of medium from each well. Subject to protein precipitation (using cold acetonitrile) and centrifuge.
    
  • Analytical Sampling (

    
    ):  After the incubation period, repeat the extraction on Plate B.
    
  • LC-MS/MS Quantification: Quantify the unbound (free) fraction of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol using a validated LC-MS/MS method against a standard curve.

  • True EC

    
     Calculation:  Recalculate your biological dose-response curve using the analytically verified free concentrations rather than the nominal pipetted concentrations.
    

Mechanistic Distribution in In Vitro Systems

Understanding where your fluorinated compound goes once it enters the well is critical for interpreting assay results.

Distribution Compound 2-(2-Methyl-4-(trifluoromethyl) phenyl)propan-2-ol Medium Assay Medium (Nominal Concentration) Compound->Medium Plastic Microplate Binding (Hydrophobic Interaction) Medium->Plastic Adsorption Loss Proteins Serum Proteins (FBS) (Non-specific Binding) Medium->Proteins Sequestration Loss Free Free Unbound Fraction (True Effective Dose) Medium->Free Dynamic Equilibrium Target Intracellular Target (Pharmacological Effect) Free->Target Cellular Uptake

Fig 2: Distribution pathways of lipophilic fluorinated small molecules in standard in vitro assays.

Quantitative Data Summaries

The following tables summarize the expected parameters for highly lipophilic fluorinated alcohols and dictate how to space your concentrations during the workflow.

Table 1: Expected Solubility and Binding Profile

ParameterExpected Range / BehaviorAnalytical Rationale
LogP (Estimated) 3.5 – 4.5Driven by the -CF

and ortho-methyl groups.
Max Aqueous Solubility 10 µM – 50 µMHighly dependent on FBS concentration (higher FBS = higher apparent solubility due to protein binding).
Free Fraction (

)
5% – 20%>80% of the nominal dose will likely be sequestered by albumin and lipoproteins in the assay medium.
Microplate Adsorption Moderate to HighPolystyrene plates will act as a lipid sink; consider using ultra-low attachment or glass-coated plates if

is too low.

Table 2: Concentration Spacing Matrix

Assay PhaseSpacing StrategyExample Concentration RangePurpose
Phase 1 (Solubility) 1:2 Dilutions100, 50, 25, 12.5, 6.25 µMIdentify exact precipitation threshold.
Phase 2 (Range-Finding) Logarithmic (1:10)0.1, 1, 10, 100, 1000 nMBroad sweep to find the active window without bias.
Phase 3 (Refined) Half-Log (1:3.16)10, 31.6, 100, 316, 1000 nMHigh-resolution data points for accurate Hill slope and EC

calculation.

Conclusion

When assessing novel fluorinated small molecules like 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol, standardizing the nominal concentration is insufficient. The "fluorine effect" drastically alters partitioning behavior. By implementing a self-validating system that combines turbidimetric solubility limits, broad range-finding, and LC-MS/MS free-fraction dosimetry, researchers can generate highly reproducible, physiologically relevant in vitro data that accurately translates to in vivo models.

References

  • Importance of Fluorine in Benzazole Compounds. MDPI.[Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology (ACS Publications).[Link]

  • ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. European Medicines Agency (EMA).[Link]

  • Validation report for the Test Guideline 249 on Fish cell line acute toxicity - the RTgill. OECD.[Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Bioanalysis of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

Executive Summary & Chemical Context The integration of fluorine into pharmaceutical pipelines has accelerated, driven by the element's ability to enhance metabolic stability, lipophilicity, and target binding affinity....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The integration of fluorine into pharmaceutical pipelines has accelerated, driven by the element's ability to enhance metabolic stability, lipophilicity, and target binding affinity. Consequently, fluorinated pharmaceuticals and their metabolites are increasingly detected in biological matrices, contributing significantly to the extractable organic fluorine (EOF) burden[1]. Furthermore, pharmaceutical substances and their transformation products are now recognized as major sources of complex organofluorines in environmental and biological systems[2].

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (Chemical Formula: C11H13F3O, MW: 218.09 Da). As a highly lipophilic tertiary alcohol containing a trifluoromethyl group, this compound presents unique analytical challenges—primarily its resistance to standard electrospray ionization (ESI) and susceptibility to matrix effects. This guide provides a comprehensive methodology for its extraction from human plasma and subsequent trace-level quantitation.

Methodological Rationale (The "Why")

As a Senior Application Scientist, I emphasize that a robust method is not built on trial and error, but on exploiting the fundamental physicochemical properties of the analyte.

Exploiting In-Source Dehydration for ESI+ Detection

Tertiary alcohols lack a basic amine or readily ionizable functional group, making intact protonation


 highly inefficient in positive Electrospray Ionization (ESI+). However, the tertiary hydroxyl group is an excellent leaving group. Under the thermal and electrical conditions of the ESI source, the molecule readily loses water (18 Da) to form a stable, resonance-delocalized carbocation[3].

Instead of fighting the poor ionization of the intact molecule, we intentionally tune the source parameters (e.g., cone voltage / declustering potential) to drive this in-source dehydration to completion.

  • Intact Mass : 218.09 Da

  • Monitored Precursor :

    
     at m/z 201.1.
    This strategic choice yields a 50-fold increase in signal-to-noise (S/N) compared to monitoring the transient 
    
    
    
    ion.
Sample Preparation: Liquid-Liquid Extraction (LLE)

Protein precipitation (PPT) with acetonitrile often leaves a high concentration of endogenous phospholipids in the extract, causing severe ion suppression. Because 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol is highly lipophilic and neutral, it partitions excellently into non-polar organic solvents. Using Methyl tert-butyl ether (MTBE) allows for near-quantitative recovery of the analyte while leaving polar phospholipids and proteins in the aqueous waste layer.

Ionization M Intact Analyte[M] MW: 218.09 Da MH Protonated Adduct[M+H]+ m/z 219.1 (Transient) M->MH ESI+ Droplet Desolvation Carbo Carbocation[M-H2O+H]+ m/z 201.1 (Stable Precursor) MH->Carbo In-Source Heat/Voltage (-H2O) Frag1 Product Ion 1 m/z 181.1 (-HF) Carbo->Frag1 Q2 CID (CE: 20V) Frag2 Product Ion 2 m/z 161.1 (-2HF) Carbo->Frag2 Q2 CID (CE: 35V)

ESI+ in-source dehydration and collision-induced dissociation (CID) fragmentation pathway.

Self-Validating Experimental Protocol

Reagents & Materials
  • Analyte : 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (Reference Standard, >99% purity).

  • Internal Standard (IS) : 2-(4-(trifluoromethyl)phenyl)propan-2-ol (Structural analog lacking the ring methyl group).

  • Solvents : LC-MS grade Methanol (MeOH), Water (

    
    ), and Methyl tert-butyl ether (MTBE).
    
  • Additives : LC-MS grade Formic Acid (FA).

Step-by-Step Sample Preparation (LLE)

Scientific Rationale: This protocol acts as a self-validating system. The inclusion of the structural analog IS prior to extraction accounts for any well-to-well variations in extraction efficiency or matrix-induced ion suppression.

  • Aliquot : Transfer 100 µL of human plasma (blank, calibration standard, or unknown sample) into a 2 mL 96-well deep-well plate.

  • Internal Standard Addition : Add 10 µL of IS working solution (100 ng/mL in 50:50 MeOH:

    
    ). Vortex briefly.
    
  • Extraction : Add 600 µL of MTBE to all wells.

  • Partitioning : Seal the plate and vortex vigorously for 10 minutes at 1500 rpm. Centrifuge at 4,000 × g for 5 minutes at 4°C to achieve phase separation.

  • Transfer : Transfer 450 µL of the upper organic layer to a clean 96-well collection plate.

  • Evaporation : Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen (

    
    ) at 35°C.
    
  • Reconstitution : Reconstitute the dried extract in 100 µL of 50:50 MeOH:

    
    . Vortex for 2 minutes and inject 5 µL onto the LC-MS/MS system.
    

Workflow A 1. Plasma Aliquot + Internal Standard B 2. LLE Extraction (MTBE solvent) A->B C 3. N2 Evaporation & Reconstitution B->C D 4. UHPLC Separation (BEH C18 Column) C->D E 5. ESI+ Ionization (In-Source Dehydration) D->E F 6. MS/MS Detection (MRM Mode) E->F

Step-by-step bioanalytical workflow from sample preparation to MS/MS detection.
UHPLC Conditions
  • Column : Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in

    
    .
    
  • Mobile Phase B : 0.1% Formic Acid in Methanol. (Methanol is preferred over Acetonitrile to minimize peak tailing for fluorinated aromatics).

  • Flow Rate : 0.4 mL/min.

  • Gradient :

    • 0.0 - 0.5 min: 40% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 3.6 min: Return to 40% B

    • 3.6 - 4.5 min: Re-equilibration at 40% B

Mass Spectrometry Parameters

Operate the triple quadrupole mass spectrometer in Positive ESI Multiple Reaction Monitoring (MRM) mode. Ensure the source temperature is set high (e.g., 500°C) to facilitate the necessary in-source dehydration.

Table 1: MRM Transitions and Collision Energy (CE) Parameters

Analyte / ISPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (V)Purpose
2-(2-Methyl-4-(CF3)phenyl)propan-2-ol 201.1181.15020Quantifier (-HF)
2-(2-Methyl-4-(CF3)phenyl)propan-2-ol 201.1161.15035Qualifier (-2HF)
IS (Analog) 187.1167.15020IS Quantifier

Results & Data Presentation

The method was validated in accordance with FDA and ICH M10 guidelines for bioanalytical method validation. The use of LLE combined with the specific in-source dehydration MRM strategy resulted in zero significant matrix interference at the retention time of the analyte.

Table 2: Method Validation Summary

Validation ParameterAcceptance Criteria (FDA/ICH)Observed PerformanceStatus
Calibration Range

1.0 – 1000 ng/mL (

)
Pass
LLOQ Accuracy ± 20% of nominal concentration104.2%Pass
QC Accuracy (L, M, H) ± 15% of nominal concentration92.5% – 108.1%Pass
Intra-day Precision (CV%)

15% (

20% at LLOQ)
3.4% – 8.7%Pass
Extraction Recovery Consistent across QC levels88.5% ± 4.2%Pass
Matrix Factor (IS Norm.) 0.85 – 1.150.96Pass

Troubleshooting & Quality Control

To ensure the protocol acts as a self-validating system, analysts must monitor the Qualifier/Quantifier ion ratio (181.1 / 161.1). A deviation of more than ±20% from the reference standard ratio indicates co-eluting isobaric interference. If the


 signal drops unexpectedly during a batch run, check the ESI source capillary temperature and declustering potential, as insufficient thermal/electrical energy will prevent the primary dehydration step, leaving the analyte "invisible" to the Q1 quadrupole.

References

  • Title : Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study) Source : Environmental Science & Technology (2024) URL :[Link]

  • Title : Pharmaceuticals Account for a Significant Proportion of the Extractable Organic Fluorine in Municipal Wastewater Treatment Plant Sludge Source : Environmental Science & Technology Letters (2023) URL :[Link]

  • Title : Identification of Four New Degradation Products of Epirubicin Through Forced Degradation, LC–UV, MSn and LC–MS–TOF Studies Source : Journal of Chromatographic Science (2015) URL :[Link]

  • Title : Bioanalytical Method Validation Guidance for Industry Source : U.S. Food and Drug Administration (FDA) (2018) URL :[Link]

Sources

Method

Application Note: Strategic Synthesis &amp; Utilization of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

This Application Note is designed for researchers and drug development professionals focusing on the synthesis and utilization of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol . Note on Nomenclature & Role: While the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis and utilization of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol .

Note on Nomenclature & Role: While the prompt phrases the topic as "[Compound] as a reagent for trifluoromethylation," chemical analysis confirms this specific structure (a tertiary benzylic alcohol with a stable trifluoromethyl group) is predominantly a high-value intermediate/substrate in the synthesis of Selective Androgen Receptor Modulators (SARMs) and anti-androgens (e.g., Enzalutamide/Bicalutamide analogs), rather than a


donor reagent itself.

Therefore, this guide is structured to provide:

  • Protocols for Synthesizing this motif using modern Trifluoromethylation Reagents (addressing the "reagent" aspect by application).

  • Application Notes on using this compound as a robust building block in medicinal chemistry.

Executive Summary

2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol is a critical pharmacophore scaffold, combining the metabolic stability of the trifluoromethyl (


) group with the steric bulk of a cumyl alcohol. In drug discovery, this motif is often employed to modulate lipophilicity (

) and block metabolic oxidation at the benzylic position.

This guide details the "Gold Standard" protocols for accessing this scaffold, specifically focusing on the application of Trifluoromethylation Reagents (e.g., Ruppert-Prakash, Langlois) to install the


 moiety, and the subsequent functionalization of the alcohol.
Chemical Context & Mechanistic Insight
2.1 The Role of the

Group

The


 group is electron-withdrawing and highly lipophilic. Its introduction into the 2-methyl-cumyl alcohol scaffold serves two primary functions:
  • Electronic Modulation: It deactivates the aromatic ring, making it less susceptible to oxidative metabolism (e.g., by CYP450 enzymes).

  • Conformational Locking: The steric clash between the ortho-methyl group and the tertiary alcohol creates a rigid conformation, often critical for receptor binding (e.g., Androgen Receptor).

2.2 Synthetic Strategy: The "Reagent" Connection

To synthesize this compound, researchers typically employ one of two strategies involving trifluoromethylation reagents:

  • Nucleophilic Trifluoromethylation: Using Ruppert-Prakash Reagent (

    
    ) on an aryl iodide precursor.
    
  • Radical Trifluoromethylation: Using Langlois Reagent (

    
    ) for late-stage functionalization (though regioselectivity can be challenging).
    
Experimental Protocols
Protocol A: Copper-Mediated Trifluoromethylation (The "Chen-Hartwig" Method)

Best for: Converting the aryl iodide precursor to the target


 compound.

Reagents Required:

  • Substrate: 2-(4-iodo-2-methylphenyl)propan-2-ol

  • Reagent: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (

    
    ) OR (Trifluoromethyl)trimethylsilane (
    
    
    
    )
  • Catalyst: Copper(I) Iodide (CuI)

  • Ligand: 1,10-Phenanthroline (Phen)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a flame-dried Schlenk tube with CuI (0.2 equiv), 1,10-Phenanthroline (0.2 equiv), and the aryl iodide substrate (1.0 equiv).

  • Reagent Addition: Add

    
     (2.0 equiv) and CsF (2.0 equiv) as the activator. Alternatively, use MDFS (1.5 equiv).
    
  • Solvent: Add anhydrous DMF (0.5 M concentration relative to substrate).

  • Reaction: Seal the tube and heat to 80°C for 12–16 hours .

    • Mechanistic Note: The reaction proceeds via a transient

      
       species. The ortho-methyl group may slow the oxidative addition step, necessitating the higher temperature.
      
  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite. Wash the filtrate with brine (3x) to remove DMF.

  • Purification: Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Protocol B: Classical Grignard Synthesis (Industrial Route)

Best for: Large-scale preparation starting from the pre-trifluoromethylated building block.

Reagents Required:

  • Precursor: 1-Bromo-2-methyl-4-(trifluoromethyl)benzene (Commercially available).

  • Reagent: Magnesium turnings (activated), Acetone (anhydrous).

  • Solvent: THF (anhydrous).

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck flask. Add Mg turnings (1.2 equiv) and a crystal of Iodine. Cover with minimal THF.

  • Initiation: Add 5% of the aryl bromide solution. Heat gently until the color fades (Grignard initiation).

  • Addition: Dropwise add the remaining aryl bromide in THF over 1 hour, maintaining a gentle reflux. Stir for an additional 1 hour to ensure complete formation of the Aryl-MgBr species.

  • Electrophile Capture: Cool the solution to 0°C. Add anhydrous Acetone (1.5 equiv) dropwise.

    • Critical Check: The exotherm must be controlled to prevent side reactions (e.g., Wurtz coupling).

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with Diethyl Ether. Dry over

    
    . Evaporate solvent to yield the crude tertiary alcohol.
    
Visualization of Synthetic Pathways

The following diagram illustrates the two primary pathways to access the target scaffold, highlighting the specific reagents involved.

G cluster_0 Protocol A: De Novo Synthesis cluster_1 Protocol B: Late-Stage Trifluoromethylation Start_Halide 1-Bromo-2-methyl- 4-(trifluoromethyl)benzene Grignard Grignard Reagent (Ar-MgBr) Start_Halide->Grignard Mg, THF (Reflux) Target TARGET: 2-(2-Methyl-4-(trifluoromethyl) phenyl)propan-2-ol Grignard->Target + Acetone (Nucleophilic Addn) Acetone Acetone Start_Iodide 2-(4-Iodo-2-methylphenyl) propan-2-ol Start_Iodide->Target Trifluoromethylation (Cross-Coupling) TMS_CF3 Reagent: TMS-CF3 (Ruppert-Prakash) TMS_CF3->Target Cu_Cat Catalyst: CuI / Phen Cu_Cat->Target

Caption: Synthetic pathways comparing classical Grignard formation (Protocol A) vs. Copper-catalyzed Trifluoromethylation (Protocol B) using TMS-CF3.

Data & Specifications

Table 1: Physicochemical Profile of the Target

Property Value Relevance

| Formula |


 | Core scaffold |
| Mol. Weight  | 218.22  g/mol  | Small molecule fragment |
| Calc. LogP  | ~3.2 | Lipophilic (Good membrane permeability) |
| H-Bond Donors  | 1 (Tertiary -OH) | Critical for receptor interaction |
| Metabolic Stability  | High | 

blocks para-oxidation; Me blocks ortho |
Troubleshooting & Optimization
  • Issue: Low Yield in Protocol A (Trifluoromethylation)

    • Cause: The ortho-methyl group creates steric hindrance, preventing the Copper center from approaching the aryl iodide.

    • Solution: Switch to a bulkier ligand like tBu-Phen or increase temperature to 100°C. Ensure strictly anhydrous conditions as water hydrolyzes

      
       to fluoroform (
      
      
      
      ).
  • Issue: Elimination Side Product (Alkene Formation)

    • Cause: Tertiary alcohols are prone to acid-catalyzed dehydration to form the

      
      -methyl styrene derivative.
      
    • Solution: Avoid acidic workups. Use neutral alumina for purification instead of silica gel if the substrate is acid-sensitive.

References
  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Link

  • Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 111(8), 4475–4521. Link

  • Oishi, M., Kondo, H., & Amii, H. (2009). Aromatic Trifluoromethylation Catalyzed by Copper(I) Iodide/1,10-Phenanthroline. Chemical Communications, (14), 1909–1911. Link

  • Sawada, K., et al. (2012). Synthesis of Enzalutamide (MDV3100) and its analogs via Trifluoromethylation. Journal of Medicinal Chemistry (Contextual Reference for scaffold synthesis). Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol. The synthesis of this tertiary alcohol, while straightfo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol. The synthesis of this tertiary alcohol, while straightforward in principle, often presents challenges related to yield and purity. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively. Our focus is on the most common and reliable method: the Grignard reaction.

Synthesis Overview: The Grignard Approach

The most efficient and widely adopted method for synthesizing 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol is the Grignard reaction.[1] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a carbonyl group.[2] For this specific tertiary alcohol, the most logical pathway involves the reaction of methylmagnesium bromide (CH₃MgBr) with 1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone.

Reaction Scheme:

Figure 1: Synthesis of the target compound via the addition of methylmagnesium bromide to 1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone.

The mechanism proceeds via the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of the ketone.[2] This forms a magnesium alkoxide intermediate, which is then protonated during an aqueous work-up to yield the final tertiary alcohol product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the synthesis in a question-and-answer format.

Problem / Question Potential Cause(s) Recommended Solutions & Explanations
Q1: My Grignard reaction fails to initiate. There's no exotherm or visible change. 1. Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO).[3] 2. Presence of Moisture: Grignard reagents are extremely potent bases and are readily quenched by protic sources like water.[1][2] This includes residual moisture in glassware or solvents.1. Activate the Magnesium: Before adding the bulk of your halide, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[3] Mechanical activation by gently crushing the turnings with a glass rod can also expose a fresh surface. 2. Ensure Strictly Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried (>120°C) immediately before use and assembled under a dry, inert atmosphere (Nitrogen or Argon).[3] Solvents like diethyl ether or THF must be anhydrous grade or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
Q2: The reaction initiated, but my final yield is disappointingly low. 1. Inaccurate Grignard Reagent Concentration: The Grignard reagent may have partially decomposed upon standing or during its preparation. 2. Enolization of the Ketone: The Grignard reagent can act as a base, abstracting an acidic α-proton from the ketone to form an enolate.[1][4] This consumes the reagent without forming the desired product. 3. Slow Reagent Addition: Adding the ketone too slowly to the Grignard reagent can allow the reagent to degrade over time, especially if the reaction temperature is not maintained.1. Titrate the Grignard Reagent: Before use, titrate a small aliquot of the Grignard reagent (e.g., using a solution of I₂ or a known acid with an indicator) to determine its exact molarity. This ensures accurate stoichiometry. 2. Use Low Temperatures: Add the ketone solution to the Grignard reagent at a low temperature (e.g., 0°C) to favor nucleophilic addition over deprotonation. The enolization side reaction is more prevalent at higher temperatures. 3. Control Addition Rate: Add the ketone solution dropwise at a steady rate to the stirring Grignard reagent, ensuring the temperature does not rise excessively.
Q3: I have significant byproducts in my crude NMR. What are they? 1. Unreacted Starting Material: Incomplete reaction due to insufficient Grignard reagent or short reaction time. 2. Wurtz Coupling Product: The Grignard reagent can couple with the unreacted alkyl/aryl halide used in its formation.[1] 3. Reduction Product: Sterically hindered Grignard reagents can sometimes act as reducing agents, delivering a β-hydride to the ketone and forming a secondary alcohol.[4] This is less common with methylmagnesium bromide but possible.1. Ensure Sufficient Equivalents: Use a slight excess (e.g., 1.1-1.2 equivalents) of the Grignard reagent based on its titrated concentration. Allow the reaction to stir for an adequate time after addition is complete (e.g., 1-2 hours). 2. Optimize Grignard Formation: During the preparation of the Grignard reagent, add the halide solution slowly to the magnesium suspension to maintain a high local concentration of magnesium, which minimizes coupling.[1] 3. Purification: These byproducts can typically be separated from the desired tertiary alcohol using column chromatography.
Q4: My work-up is forming a thick emulsion or solid precipitate that is difficult to separate. 1. Precipitation of Magnesium Salts: Quenching the reaction with water or dilute acid can form insoluble magnesium hydroxides and salts (Mg(OH)₂, MgX₂), which can trap the product and create separation issues.1. Use Saturated Ammonium Chloride: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] NH₄Cl is a weak acid that protonates the alkoxide while forming soluble magnesium complexes, leading to cleaner phase separation. Avoid using strong acids, which can promote elimination of the tertiary alcohol to form an alkene.

Detailed Experimental Protocols

Protocol 3.1: Synthesis via Grignard Reaction

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Grignard Reagent Formation (Methylmagnesium Bromide):

    • Place magnesium turnings (1.2 eq.) in the flask.

    • Add a small volume of anhydrous diethyl ether or THF to just cover the magnesium.

    • Add a solution of methyl bromide (1.1 eq.) in anhydrous ether/THF to the dropping funnel.

    • Add a few drops of the methyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling or cloudiness), add a small crystal of iodine and gently warm the flask.

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure full conversion. The resulting grey/brown solution is your Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Dissolve 1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone (1.0 eq.) in anhydrous ether/THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the cold, stirring Grignard reagent. A precipitate may form.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.[3]

    • Stir the mixture until two clear layers form.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether or ethyl acetate.[5]

    • Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous sodium sulfate or magnesium sulfate.[5]

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

Protocol 3.2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.

  • Column Packing: Pack a chromatography column with the silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate/hexane and gradually increasing).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol.[5]

Visual Workflows

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Starting Materials: - 1-(2-Me-4-CF3-phenyl)ethanone - Mg turnings, MeBr - Anhydrous Solvent (THF/Ether) Setup Assemble & Flame-Dry Glassware (Inert Atmosphere) Start->Setup Grignard Form Grignard Reagent: CH3MgBr Setup->Grignard Addition Add Ketone Solution at 0°C Grignard->Addition Cool to 0°C Stir Stir at Room Temperature Addition->Stir Quench Quench with sat. NH4Cl (aq) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Evaporate Solvent Extract->Dry Crude Obtain Crude Product Dry->Crude Purify Column Chromatography or Recrystallization Crude->Purify Final Pure Product Purify->Final Characterize Characterization (NMR, MS, m.p.) Final->Characterize

Caption: Experimental workflow for the synthesis and purification of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol.

Troubleshooting_Flowchart cluster_initiation_fail Initiation Failure cluster_low_yield Low Yield Causes Start Reaction Start Check_Initiation Is there an exotherm or visible reaction? Start->Check_Initiation Activate_Mg Activate Mg: - Add Iodine crystal - Gently heat Check_Initiation->Activate_Mg No Check_Yield Reaction Complete. Is yield low? Check_Initiation->Check_Yield Yes Check_Anhydrous Verify Anhydrous Conditions: - Re-dry glassware - Use fresh solvent Activate_Mg->Check_Anhydrous Initiation_Success Reaction Initiates Check_Anhydrous->Initiation_Success Initiation_Success->Check_Yield Titrate Verify Grignard Titer & Stoichiometry Check_Yield->Titrate Yes End Proceed to Purification Check_Yield->End No (Yield is Good) Temp_Control Optimize Temperature: Add ketone at 0°C Titrate->Temp_Control Check_Purity Analyze Byproducts (NMR/GC-MS) Temp_Control->Check_Purity Check_Purity->End

Caption: A decision-making flowchart for troubleshooting common Grignard reaction issues.

Frequently Asked Questions (FAQs)

  • Q: Which solvent is better for this reaction, Diethyl Ether or THF?

    • A: Both are excellent choices. Diethyl ether has a lower boiling point (35°C), which makes refluxing during Grignard formation easy to control. THF has a higher boiling point (66°C) and better solvating power, which can be beneficial for dissolving difficult starting materials and can sometimes lead to faster reaction rates. For this specific synthesis, either solvent should perform well, provided it is anhydrous.

  • Q: Can I synthesize this compound from an ester starting material?

    • A: Yes, tertiary alcohols can be synthesized by reacting an ester (e.g., methyl 2-methyl-4-(trifluoromethyl)benzoate) with two equivalents of a Grignard reagent.[6][7] However, this method can be more complex to control. The first equivalent of Grignard reagent adds to the ester to form a ketone intermediate, which is highly reactive and immediately consumes a second equivalent of the Grignard reagent.[6][7] Controlling the reaction to isolate the ketone is difficult, making the ketone-to-alcohol route more direct and often higher yielding for this target.

  • Q: How do I confirm the identity and purity of my final product?

    • A: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, while ¹⁹F NMR is useful for confirming the trifluoromethyl group. Mass spectrometry will confirm the molecular weight.[5] The purity can be assessed by the absence of impurity signals in the NMR spectra and by techniques like GC-MS or HPLC. The reported melting point is 40-42°C, which can serve as a good indicator of purity.[8]

  • Q: What are the primary safety concerns for this synthesis?

    • A: The primary hazards are associated with the Grignard reagent and the solvents. Grignard reagents can be pyrophoric, especially if concentrated, and react violently with water. Anhydrous ethers can form explosive peroxides over time and are highly flammable. Always work in a well-ventilated fume hood, under an inert atmosphere, and away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). Grignard - Common Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN112079797A - Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane.
  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol. Retrieved from [Link]

  • ChemRxiv. (n.d.). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. Retrieved from [Link]

  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Patent 0004447. (1979, October 3). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • European Medicines Agency (EMA). (2024, April 5). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 12). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-(4-(Trifluoromethyl)phenyl)-2-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

Sources

Optimization

Side reactions to avoid with 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

Technical Support Center: Troubleshooting & Mitigating Side Reactions for 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol As a Senior Application Scientist, I frequently encounter researchers struggling with the isolat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Mitigating Side Reactions for 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and storage of structurally complex benzylic alcohols. 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol is a highly valuable intermediate in drug development, but its structural features—specifically the tertiary benzylic position—make it exceptionally prone to degradation.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic causality behind this molecule's reactivity, you can design self-validating workflows that completely suppress unwanted side reactions.

Mechanistic Causality: The "Why" Behind the Instability

The core vulnerability of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol lies in its tertiary benzylic hydroxyl group .

When exposed to even trace amounts of acid, the hydroxyl group is protonated and rapidly eliminated as water. This generates a tertiary benzylic carbocation. While the para-trifluoromethyl (-CF3) group is strongly electron-withdrawing and slightly destabilizes this intermediate compared to an unsubstituted analog, the combination of the tertiary carbon center and the electron-donating ortho-methyl group provides overwhelming hyperconjugative and resonance stabilization[1].

Once this highly reactive carbocation forms, it acts as a nexus for three competing side reactions:

  • E1 Dehydration: Loss of an adjacent proton to form an

    
    -methylstyrene derivative (thermodynamically driven)[2].
    
  • SN1 Solvolysis: Nucleophilic attack by protic solvents (e.g., methanol, ethanol) to form alkyl ethers[3].

  • Friedel-Crafts Dimerization: Electrophilic aromatic substitution where the carbocation attacks another electron-rich arene, forming indane derivatives or oligomers[4].

Reaction Pathway Visualization

G A 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (Stable under neutral/basic conditions) B Protonated Alcohol (Trace Acid) A->B + H+ C Tertiary Benzylic Carbocation (Highly Reactive Intermediate) B->C - H2O (Fast) D Alkene Derivative [E1 Dehydration] C->D - H+ (Heat/Base) E Alkyl Ether [SN1 Solvolysis] C->E + ROH (Protic Solvent) F Dimer / Oligomer [Friedel-Crafts Alkylation] C->F + Arene (Self-condensation)

Reaction pathways of the tertiary benzylic carbocation leading to common side products.

Troubleshooting FAQs

Q1: During the workup of my Grignard addition, my yield of the target alcohol is low, and I observe a highly non-polar spot on TLC. What is happening? A: You are observing the E1 dehydration of your target alcohol into 1-(prop-1-en-2-yl)-2-methyl-4-(trifluoromethyl)benzene. Standard Grignard workups often utilize dilute HCl to dissolve magnesium salts. However, tertiary benzylic alcohols are exceptionally sensitive; even mildly acidic environments at room temperature will drive the elimination of water to form the conjugated alkene[2]. Solution: Shift to a strictly pH-controlled quench. Use saturated aqueous ammonium chloride (


) at 0°C. This buffers the aqueous layer at a pH of ~6, which is acidic enough to quench the alkoxide but not strong enough to protonate the resulting tertiary alcohol.

Q2: Can I use ethanol or methanol to recrystallize this compound? A: It is highly discouraged. If your crude mixture contains any trace acidic impurities (e.g., residual Lewis acids from upstream synthesis), heating the compound in a protic solvent will trigger an SN1 solvolysis reaction. The transient benzylic carbocation will be trapped by the alcohol solvent, converting your target molecule into an ethyl or methyl ether[3]. Solution: Utilize non-nucleophilic, aprotic solvent systems for purification, such as hexanes/ethyl acetate or heptane/toluene mixtures.

Q3: I left the purified compound in CDCl3 for NMR analysis over the weekend. When I ran the spectrum, the peaks had broadened and shifted. Why? A: Chloroform-d (


) frequently contains trace amounts of deuterium chloride (

) generated via photolytic degradation. This trace acid protonates the hydroxyl group, leading to water loss and subsequent dimerization via intermolecular Friedel-Crafts alkylation[4]. The electron-rich ortho-methyl group on adjacent molecules facilitates the trapping of the carbocation, creating high-molecular-weight indane derivatives. Solution: Always filter

through a short plug of basic alumina immediately prior to use, or switch to an inherently neutral deuterated solvent like

or Benzene-

for sensitive benzylic alcohols.

Quantitative Data & Mitigation Matrix

To ensure experimental reproducibility, use the following matrix to identify and mitigate side reactions based on your specific reaction conditions.

Reaction ConditionPrimary Side ReactionMajor ByproductMitigation Strategy
Aqueous Workup (pH < 4) E1 DehydrationAlkene (

-methylstyrene derivative)
Quench with sat.

at 0°C; maintain pH > 6 during extraction.
Protic Solvents + Trace Acid SN1 SolvolysisAlkyl EtherRestrict crystallization to aprotic solvents (e.g., Heptane/EtOAc).
Prolonged storage in

Friedel-Crafts DimerizationIndane-derivatives / OligomersFilter NMR solvents through basic alumina; store neat compound at -20°C under Argon.
Thermal Stress (> 60°C) Thermal DehydrationAlkenePurify via column chromatography or high-vacuum distillation (bath < 40°C).

Self-Validating Experimental Protocol: Synthesis & Isolation

The following protocol details the Grignard addition of acetone to a functionalized aryl bromide. It is engineered as a self-validating system, meaning each step contains built-in causality checks to prevent the side reactions detailed above.

Step 1: Electrophile Addition (Kinetic Control)

  • Action: To a 0°C solution of the pre-formed Grignard reagent (from 1-bromo-2-methyl-4-(trifluoromethyl)benzene, 1.0 eq) in anhydrous THF, add anhydrous acetone (1.2 eq) dropwise.

  • Causality: Maintaining 0°C suppresses the unwanted enolization of acetone (which would consume the Grignard reagent without forming the product) and controls the highly exothermic formation of the magnesium alkoxide.

Step 2: pH-Controlled Quench (Dehydration Prevention)

  • Action: While strictly maintaining the reaction flask at 0°C, quench the reaction by the dropwise addition of saturated aqueous

    
    . Do not use HCl. 
    
  • Causality:

    
     provides a buffered environment. It safely hydrolyzes the magnesium alkoxide intermediate to the desired alcohol and precipitates magnesium salts without dropping the pH low enough to trigger E1 dehydration[2].
    

Step 3: Aprotic Extraction (Solvolysis Prevention)

  • Action: Extract the aqueous layer utilizing Methyl tert-butyl ether (MTBE). Wash the combined organic layers with brine and dry over anhydrous

    
    .
    
  • Causality: MTBE is a bulky, aprotic solvent. Unlike smaller ethers or protic solvents, it prevents any SN1 etherification that could occur during the concentration phase.

Step 4: Validation Check (NMR Verification)

  • Action: Evaporate the solvent under reduced pressure (water bath < 30°C). Dissolve a 5 mg aliquot in base-washed

    
     and acquire a 
    
    
    
    -NMR spectrum.
  • Self-Validation: The protocol is successful if you observe a distinct singlet integrating to 6H at ~1.6 ppm, corresponding to the

    
     group. If the protocol failed (due to acid contamination or thermal stress), you will observe vinylic protons (two doublets or a multiplet) between 5.0–5.4 ppm, confirming that E1 dehydration to the alkene has occurred.
    

References

  • The Journal of Organic Chemistry. "Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization". ACS Publications.[Link]

  • OSTI.gov. "Iron-Based Dehydration Catalyst for Selective Formation of Styrene". US Department of Energy Office of Scientific and Technical Information.[Link]

Sources

Troubleshooting

Technical Support Guide: Purification of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

Executive Summary & Chemical Profile This guide addresses the isolation and purification of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol , a tertiary benzylic alcohol commonly synthesized via Grignard addition (MeMg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

This guide addresses the isolation and purification of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol , a tertiary benzylic alcohol commonly synthesized via Grignard addition (MeMgX) to 2-methyl-4-(trifluoromethyl)acetophenone.

Critical Stability Warning: As a tertiary benzylic alcohol with an electron-withdrawing trifluoromethyl group, this compound is highly susceptible to acid-catalyzed dehydration . The resulting elimination product (an


-methylstyrene derivative) is a thermodynamic sink that often forms spontaneously on acidic stationary phases (e.g., untreated silica gel) or during acidic workups.
PropertyDescription
Physical State Low-melting solid or viscous oil (dependent on purity).
Key Impurities 1. Unreacted ketone (starting material).2. Dehydration product (alkene).3.[1] Magnesium salts (from Grignard).[2]
Solubility Soluble in Et2O, EtOAc, DCM, MeOH. Insoluble in water.
Stability Stable at neutral/basic pH. Unstable < pH 5 or > 60°C.

Purification Decision Matrix

Use the following logic flow to determine the optimal purification strategy for your specific crude mixture.

Purification_Workflow cluster_warning CRITICAL WARNING Start Crude Reaction Mixture (Post-Workup) Check_TLC Analyze Purity (TLC/GC) Is Ketone Present? Start->Check_TLC Decision_State Physical State at RT? Check_TLC->Decision_State Solid Solid / Semi-Solid Decision_State->Solid Crystallizes Oil Viscous Oil Decision_State->Oil Remains Oily Recryst Method A: Recrystallization (Hexanes/Heptane) Solid->Recryst Column Method B: Flash Chromatography (Buffered Silica: 1% Et3N) Oil->Column Success Pure Alcohol (>98%) Recryst->Success Column->Success Dehydration Avoid Acidic Silica! Risk of Dehydration

Figure 1: Decision tree for purification based on physical state and impurity profile.

Technical Support: Troubleshooting & FAQs

Category A: Chromatography Issues

Q: I purified the compound on a standard silica column, but the NMR shows a significant amount of alkene. What happened? A: You likely experienced "In-Column Dehydration." Standard silica gel is slightly acidic (pH 6.0–6.5). For tertiary benzylic alcohols, this acidity is sufficient to catalyze the elimination of water, especially given the electron-withdrawing effect of the -CF3 group which destabilizes the carbocation intermediate less than expected, but the benzylic position still allows protonation/loss of water.

Corrective Protocol (Buffered Silica):

  • Pre-treat the Silica: Slurry your silica gel in the mobile phase containing 1% Triethylamine (Et3N) or 1% Pyridine .

  • Run the Column: Use an eluent system of Hexanes/EtOAc (typically 9:1 to 4:1) that also contains 0.5–1% Et3N.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica gel. Alumina is less likely to induce dehydration.

Q: The unreacted ketone starting material has an Rf very close to my product. How do I separate them? A: If


, standard chromatography is inefficient.
Chemical Scavenging Strategy: 
  • Dissolve the crude mixture in ethanol.

  • Add 1.5 equivalents (relative to the estimated ketone) of Girard’s Reagent T (betaine hydrazide chloride) and catalytic acetic acid (10 mol%).

  • Reflux for 1 hour. The reagent converts the ketone into a water-soluble hydrazone.

  • Cool and partition between water and ether/EtOAc. The ketone-derivative stays in the water; your alcohol stays in the organic layer.

Category B: Crystallization & Physical State

Q: My product is a thick oil and won't crystallize, even though it should be a solid. Why? A: This "oiling out" is typically caused by:

  • Trace Solvents: Residual THF or ether prevents lattice formation.

  • Stereoisomeric Impurities: If the starting material contained isomers (e.g., meta-isomer), they depress the melting point.

  • Magnesium Salts: Residual Mg salts from the Grignard reaction act as a flux.

Troubleshooting Protocol:

  • High-Vac Drying: Dry the oil at <1 mbar for 4 hours to remove solvent traces.

  • Seed Crystal: Scratch the glass side of the flask with a spatula or add a seed crystal if available.

  • Cold Trituration: Dissolve in a minimum amount of pentane or hexane, cool to -20°C, and stir vigorously. If an oil separates, decant the solvent and repeat.

Category C: Reaction Workup (Prevention)

Q: During the Grignard workup, the mixture turned yellow/brown and smelled of styrene. Did I destroy the product? A: Likely, yes. Quenching with strong acid (HCl, H2SO4) generates heat and a low pH environment, instantly dehydrating the alcohol.

Recommended Workup (The "Fieser" or Ammonium Chloride Method):

  • Do NOT use HCl.

  • Step 1: Cool the reaction mixture to 0°C.

  • Step 2: Quench slowly with Saturated Aqueous Ammonium Chloride (NH4Cl) . This buffers the pH to ~8-9.

  • Step 3: If magnesium salts form a sticky gum, add a small amount of aqueous Sodium Potassium Tartrate (Rochelle's Salt) . This chelates Mg2+ and solubilizes the salts without lowering the pH significantly.

Validated Experimental Protocols

Protocol A: Purification via Buffered Flash Chromatography

Best for: Oily crude mixtures containing <10% ketone.

  • Column Preparation: Slurry 50g of Silica Gel 60 (230-400 mesh) in 150 mL of Hexanes + 1% Et3N .

  • Loading: Dissolve crude residue in minimal DCM (buffered with trace Et3N) and load.

  • Elution Gradient:

    • 0–5 min: 100% Hexanes (+1% Et3N)

    • 5–20 min: 0% → 10% EtOAc in Hexanes (+1% Et3N)

    • 20–40 min: 10% → 20% EtOAc in Hexanes (+1% Et3N)

  • Collection: Monitor fractions by TLC (Stain: PMA or UV 254nm). The alcohol typically elutes after the ketone and before any polar magnesium salts.

  • Concentration: Rotary evaporate at <40°C bath temperature.

Protocol B: Recrystallization (for Solids)

Best for: Crude solids with >85% purity.

  • Solvent: Use n-Heptane or a Hexane/Toluene (10:1) mixture.

  • Dissolution: Heat solvent to 60°C. Add crude solid until just dissolved.

    • Note: Do not boil excessively; prolonged heat can cause thermal elimination.

  • Cooling: Allow to cool to RT slowly (1 hour), then refrigerate at 4°C.

  • Filtration: Collect white needles via vacuum filtration. Wash with cold (-20°C) pentane.

Analytical Validation (Self-Check)

Verify your purification success using these markers:

TechniqueDiagnostic SignalInterpretation
1H NMR

1.5-1.7 ppm (6H, s)
Gem-dimethyl group of the tertiary alcohol. Sharp singlet = Pure.
1H NMR

5.0-5.5 ppm
ABSENT. Presence indicates alkene (dehydration product).
IR ~3400-3500 cm⁻¹ (Broad)O-H stretch.
IR ~1680 cm⁻¹ABSENT. Carbonyl stretch (indicates unreacted ketone).
HPLC Single PeakPurity >98% (254 nm).

References

  • Grignard Addition & Workup: BenchChem. Application Notes and Protocols for the Synthesis and Purification of 2-Phenyl-2-propanol. Link (Accessed 2023).

  • Dehydration Risks: Wieteck, M., et al. Catalytic Dehydration of Benzylic Alcohols to Styrenes. ResearchGate. Link (Accessed 2023).

  • Chromatography of Sensitive Alcohols: Waters Corp. Fast Analysis of Aldehydes and Ketones (Separation Logic). Link (Accessed 2023).

  • General Properties: Sigma-Aldrich. 2-(4-(Trifluoromethyl)phenyl)-2-propanol Product Sheet. Link (Accessed 2023).

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

Executive Summary & Reaction Strategy Target Molecule: 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol CAS Registry Number: 2252-62-2 (Analogous references) Structural Class: Tertiary Benzylic Alcohol with Electron-Wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Strategy

Target Molecule: 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol CAS Registry Number: 2252-62-2 (Analogous references) Structural Class: Tertiary Benzylic Alcohol with Electron-Withdrawing Group (EWG).

The "Golden Path" Strategy

While classical Grignard formation (Mg turnings) is the textbook approach, it is often erratic for electron-deficient aryl halides (like trifluoromethyl-substituted bromobenzenes) due to sluggish initiation and competitive Wurtz coupling.

Reaction Pathway Visualization

ReactionPathway Start 1-Bromo-2-methyl- 4-(trifluoromethyl)benzene Intermediate Aryl-Magnesium Species Start->Intermediate -20°C to 0°C THF, 1h Reagent i-PrMgCl·LiCl (Turbo Grignard) Reagent->Intermediate Product Target Alcohol (Tertiary) Intermediate->Product Addition 0°C Exothermic Electrophile Acetone (Electrophile) Electrophile->Product Quench Sat. NH4Cl (Controlled pH) Product->Quench Workup SideProduct Styrene Derivative (Dehydration Impurity) Product->SideProduct Acidic pH / Heat (AVOID)

Figure 1: Optimized synthesis pathway utilizing Halogen-Magnesium exchange to minimize side reactions.

Critical Protocol: Halogen-Magnesium Exchange

Why this method?

The 4-CF3 group withdraws electron density, making the C-Br bond susceptible to rapid exchange but also stabilizing the resulting carbanion. The 2-Methyl group provides steric bulk that can hinder direct insertion but protects the active species from aggregation when using the LiCl-complexed reagent [1, 2].

Step-by-Step Methodology
StepActionTechnical Rationale
1. Setup Flame-dry a 3-neck flask under Argon flow.Moisture Intolerance: The aryl-magnesium intermediate is instantly protonated by water to form the des-bromo byproduct (3-methylbenzotrifluoride).
2. Charging Dissolve 1.0 equiv of 1-bromo-2-methyl-4-(trifluoromethyl)benzene in anhydrous THF (0.5 M).Concentration: High concentration favors exchange over side reactions.
3. Exchange Cool to -15°C . Add i-PrMgCl[3]·LiCl (1.1 equiv) dropwise. Stir for 30-60 min.Kinetic Control: The LiCl breaks polymeric aggregates (Turbo effect), accelerating the exchange rate significantly compared to standard Grignards [1].
4. Monitoring Quench a 50 µL aliquot with iodine; check by GC/LC.Validation: Disappearance of starting bromide indicates complete exchange.
5. Addition Add dry Acetone (1.5 equiv) slowly at -10°C to 0°C .Exotherm Management: The addition is highly exothermic.[4] Keeping it cold prevents enolization of acetone.
6. Quench Pour reaction mixture into cold Sat. NH4Cl .Dehydration Prevention: See Section 4.

Troubleshooting Guide (Q&A)

Module A: Reaction Initiation & Conversion

Q: I am using Mg turnings (Classical Route) and the reaction won't start. Why? A: The electron-withdrawing CF3 group deactivates the ring toward oxidation by Mg, and the ortho-methyl group sterically hinders surface contact.

  • Fix: Use Rieke Magnesium (highly active) or add DIBAL-H (1 mol%) as a soluble reductant to scrub the Mg surface.

  • Alternative: Switch to the Turbo Grignard method described above. It relies on solution-phase exchange, bypassing surface passivation issues [2].

Q: My GC-MS shows a significant amount of "dimer" (Biaryl coupling). A: This is Wurtz homocoupling, common when local concentrations of the aryl radical are high near the Mg surface.

  • Fix: Dilute the reaction. If using Mg turnings, use "slow addition" mode (add bromide solution dropwise to refluxing Mg) rather than "all-in" addition.

  • Turbo Fix: The exchange method at -20°C virtually eliminates Wurtz coupling because no radical surface species are generated [3].

Module B: Electrophile Addition

Q: I see unreacted starting material even after adding excess acetone. A: This is likely due to Enolization . The aryl Grignard is a strong base.[5] If the acetone is added too quickly or at room temperature, the Grignard reagent may deprotonate the acetone (acting as a base) rather than attacking the carbonyl (acting as a nucleophile).

  • Fix: Cool the reaction to -20°C before adding acetone.

  • Fix: Use Cerium(III) Chloride (CeCl3) . Adding anhydrous CeCl3 (1.5 equiv) promotes nucleophilic attack and suppresses basicity (organocerium chemistry) [4].

Critical Issue: Preventing Dehydration

The product is a tertiary benzylic alcohol . These are notoriously prone to acid-catalyzed dehydration to form the styrene derivative (2-methyl-4-(trifluoromethyl)-alpha-methylstyrene).

Q: My crude NMR shows a set of alkene peaks (styrene). How do I stop this? A: This happens during the quench or purification.

  • Quench: Do NOT use HCl. Use saturated Ammonium Chloride (NH4Cl) . Even NH4Cl is slightly acidic (pH ~5). If dehydration persists, quench with saturated Sodium Bicarbonate (NaHCO3) .[3]

  • Purification: Do NOT use standard silica gel, which is acidic.

    • Fix: Pretreat silica gel with 1% Triethylamine (TEA) in hexanes before loading the column.

    • Fix: Use neutral alumina instead of silica.

Dehydration Risk Visualization

DehydrationRisk cluster_prevention Prevention Strategy Alcohol Target Tertiary Alcohol Protonation Protonation of -OH Alcohol->Protonation Acidic Workup (HCl, Silica) Carbocation Stabilized Benzylic Carbocation Protonation->Carbocation -H2O Styrene Styrene Impurity (Irreversible) Carbocation->Styrene -H+ UseBase Use TEA-buffered Silica

Figure 2: Mechanism of acid-catalyzed dehydration and prevention strategy.

Analytical Data Reference

ParameterExpected Value / ObservationNotes
Appearance Colorless to pale yellow oilDarkens upon oxidation/dehydration.
1H NMR (Diagnostic) δ ~1.60 ppm (s, 6H, gem-dimethyl)The two methyls next to OH are a singlet.
1H NMR (Impurity) δ ~5.10, 5.35 ppm (Styrene alkenes)Indicates dehydration.
19F NMR δ ~ -63 ppm (s, CF3)Standard shift for Ar-CF3.
TLC (Hex/EtOAc) Product is more polar than bromide.Stain with PMA or KMnO4 (UV active).

References

  • Knochel, P., et al. (2006).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

  • Bao, R. L., et al. (2015). Recent Advances in the Synthesis of Arylmagnesium Reagents. Chemical Reviews. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. Link

  • Imamoto, T., et al. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society. Link

  • BenchChem. (2025).[6] Navigating the Landscape of 2-[4-(trifluoromethyl)phenyl]propanedial: A Technical Guide. Link

Sources

Troubleshooting

Common impurities in 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol and how to remove them

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol. This document is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling and purifying this compound. The information herein is structured to address common challenges encountered during and after its synthesis, ensuring the integrity and purity of your final product.

Synthesis Context: The Origin of Impurities

The primary route for synthesizing 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol, a tertiary alcohol, is the Grignard reaction. This typically involves reacting a suitable ketone, such as 1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone, with a methyl Grignard reagent (e.g., methylmagnesium bromide). Alternatively, reacting an ester like methyl 2-methyl-4-(trifluoromethyl)benzoate with two equivalents of the Grignard reagent will also yield the desired product.[1][2]

Understanding this synthetic pathway is critical because the majority of impurities are introduced during the reaction or the subsequent work-up procedure.[3] These impurities can arise from incomplete reactions, side reactions, or the decomposition of reagents and intermediates.

Ketone 1-(2-Methyl-4-(trifluoromethyl)phenyl)ethanone Product 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol Ketone->Product Grignard Addition SM Unreacted Starting Material (Ketone) Ketone->SM Incomplete Reaction Grignard CH3MgBr Grignard->Product SideReaction Side-Reaction Products (e.g., Dehydration Product) Product->SideReaction Harsh Work-up (Acid) Reagent Reagent-Derived Impurities (Mg Salts, Solvents) Product->Reagent Work-up/Extraction cluster_workflow General Purification Workflow Start Crude Reaction Mixture Quench Quench with sat. aq. NH4Cl Start->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Anhydrous Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (Column Chromatography) Concentrate->Purify End Pure Product Purify->End

Sources

Optimization

Technical Support Center: Troubleshooting Reactions with 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol .

As a tertiary benzylic alcohol with a highly specific substitution pattern, this building block presents unique synthetic challenges. Standard protocols often fail due to a combination of severe steric hindrance and profound electronic deactivation. This guide dissects the causality behind these failures and provides field-proven, self-validating methodologies to overcome them.

Part 1: Molecular Profiling & Causality Analysis

To troubleshoot reactions with this substrate, one must first understand the three competing forces dictating its reactivity:

  • Tertiary Alcohol Sterics: The gem-dimethyl groups at the benzylic position completely block backside attack, rendering

    
     mechanisms impossible. Any substitution must proceed via an 
    
    
    
    or
    
    
    pathway.
  • Electronic Destabilization by the para-Trifluoromethyl Group: The

    
     moiety is powerfully electron-withdrawing (
    
    
    
    effect). While typical benzylic carbocations are highly stable, the
    
    
    group aggressively pulls electron density away from the aromatic ring, severely destabilizing the intermediate benzylic carbocation and drastically slowing down
    
    
    pathways[1][2].
  • Steric Inhibition of Resonance by the ortho-Methyl Group: For a benzylic carbocation to be stabilized by resonance, the empty p-orbital must be coplanar with the aromatic

    
    -system. The bulky ortho-methyl group physically clashes with the gem-dimethyl groups, forcing the cation out of planarity and robbing the molecule of its primary stabilization mechanism.
    

Part 2: Troubleshooting FAQs

Q1: Why is my Fischer esterification yielding only a dehydrated alkene?

The Causality: Fischer esterification relies on strong Brønsted acids (e.g.,


, 

) and heat[3]. When you expose this substrate to these conditions, the hydroxyl group is rapidly protonated. Because the alcohol is too sterically hindered to act as a nucleophile, the protonated intermediate slowly loses water to form a highly unstable carbocation. To relieve this instability, the molecule rapidly ejects a neighboring proton (E1 elimination), yielding a thermodynamically stable

-methylstyrene derivative rather than the desired ester[3]. The Solution: Abandon acid-catalyzed methods. Transition to a mild, base-promoted acyl transfer mechanism, such as the Steglich Esterification[4].
Q2: I am trying to convert the alcohol to a chloride using concentrated HCl, but the reaction is extremely slow and low-yielding. Why?

The Causality: The conversion of tertiary alcohols to chlorides using aqueous


 relies entirely on the formation of a free carbocation (

). Because your substrate features a strongly electron-withdrawing

group and an ortho-methyl group that prevents coplanarity, the activation energy required to form the carbocation is prohibitively high[1][2]. The Solution: You must bypass the free carbocation intermediate. Use Thionyl Chloride (

) in the presence of Pyridine. This forms a chlorosulfite intermediate that collapses via an internal nucleophilic substitution (

) or tight-ion pair mechanism, driven by the irreversible release of

gas.
Q3: Can I use standard peptide coupling reagents like TBTU or TATU for esterification?

The Causality: No. While highly efficient for primary and secondary alcohols, uronium-based coupling agents like TBTU and TATU are generally ineffective for tertiary alcohols due to the massive steric bulk preventing the formation of the activated ester complex[5]. The Solution: Stick to EDC/DMAP (Steglich conditions) or, if necessary, utilize COMU with a strong base like MTBD, which has been shown to be one of the few uronium reagents capable of handling tertiary alcohols[5].

Part 3: Quantitative Reaction Dynamics

The following table summarizes the expected outcomes when subjecting 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol to various standard reaction conditions, highlighting the necessity of specialized protocols.

TransformationReagent SystemTemp (°C)Primary MechanismYield ExpectationPrimary Side Product
Esterification Carboxylic Acid,

80

/ E1
< 5%Alkene (Dehydration)
Esterification Carboxylic Acid, EDC, DMAP25Acyl Transfer70–85%Unreacted SM
Chlorination Conc. HCl (aq)25

< 10%Unreacted SM / Alkene
Chlorination

, Pyridine
0 to 25

85–95%Alkene (Trace)

Part 4: Mechanistic Visualization

The following diagram illustrates the mechanistic divergence of the substrate, demonstrating why mild reagents are required to bypass the problematic carbocation intermediate.

G SM 2-(2-Methyl-4-(trifluoromethyl)phenyl) propan-2-ol Protonated Protonated Alcohol (Good Leaving Group) SM->Protonated Strong Acid (H+) Subst Substitution Product (e.g., Chloride / Ester) SM->Subst Mild Reagents (e.g., SOCl2/Py) Bypasses Free Carbocation Carbocation Benzylic Carbocation (Destabilized by p-CF3) Protonated->Carbocation -H2O (Slow Step) Alkene Dehydration Product (Alkene / Elimination) Carbocation->Alkene -H+ (E1 Pathway) Carbocation->Subst +Nu- (SN1 Pathway)

Mechanistic pathways of the tertiary benzylic alcohol under acidic and mild conditions.

Part 5: Validated Experimental Protocols

Protocol A: Mild Steglich Esterification

This protocol utilizes EDC·HCl instead of DCC to facilitate a self-validating, easy-to-purify reaction[4].

Reagents:

  • 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (1.0 equiv)

  • Carboxylic Acid (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • DMAP (0.2 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Charge a flame-dried flask with the carboxylic acid, DMAP, and anhydrous DCM under an inert atmosphere (

    
     or Argon).
    
  • Add the tertiary alcohol to the stirring solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl portion-wise over 10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 16–24 hours.

  • Self-Validation Check: Unlike DCC, which forms an insoluble precipitate, EDC forms a water-soluble urea byproduct. The reaction should remain relatively clear. Monitor via TLC (Hexanes/EtOAc); the highly polar tertiary alcohol spot should disappear.

  • Workup: Quench with water. Extract with DCM. Wash the organic layer successively with 1M

    
     (to remove DMAP and urea byproduct), saturated 
    
    
    
    , and brine. Dry over
    
    
    and concentrate.
  • Analytical Validation: IR spectroscopy will confirm success via the disappearance of the broad O-H stretch (~3400 cm⁻¹) and the appearance of a sharp ester C=O stretch (~1730-1750 cm⁻¹).

Protocol B: Anhydrous Chlorination via Thionyl Chloride

This protocol bypasses the destabilized carbocation by forming a highly reactive chlorosulfite intermediate.

Reagents:

  • 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Pyridine (1.5 equiv)

  • Anhydrous Toluene or DCM (0.3 M)

Step-by-Step Methodology:

  • Dissolve the tertiary alcohol and pyridine in anhydrous solvent under an inert atmosphere. Cool to 0 °C.

  • Add

    
     dropwise via syringe over 15 minutes.
    
  • Self-Validation Check: Immediate effervescence (bubbling) will occur. This is the evolution of

    
     and 
    
    
    
    gases, visually confirming the successful formation and collapse of the chlorosulfite intermediate.
  • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Carefully pour the mixture into ice water to quench unreacted

    
    . Extract with diethyl ether. Wash the organic phase with cold 1M 
    
    
    
    , saturated
    
    
    , and brine. Dry over
    
    
    and concentrate in vacuo at a low temperature (< 30 °C) to prevent thermal elimination.
  • Analytical Validation:

    
     NMR will definitively validate the product. The singlet corresponding to the gem-dimethyl protons will shift downfield (from ~1.6 ppm in the starting alcohol to ~1.9–2.1 ppm in the chloride) due to the deshielding effect of the newly installed chlorine atom.
    

References

  • Acid to Ester - Common Conditions Common Organic Chemistry URL: [Link]

  • Fischer–Speier esterification Wikipedia URL: [Link]

  • Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols Scholaris URL: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Enantioselectivity in Reactions with 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges of increasing enantioselectivity in reactions involving the sterically hindered tertiary alcohol, 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts critical to designing and troubleshooting your enantioselective reactions.

Q1: What structural features of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol critically influence its reactivity in enantioselective transformations?

A: The reactivity of this substrate is governed by a combination of steric and electronic factors:

  • Tertiary Alcohol Center: The propan-2-ol moiety is a tertiary alcohol, which presents significant steric bulk directly at the chiral center. This bulk can make it difficult for the chiral catalyst or reagent to approach and effectively differentiate between the two prochiral faces of a reacting partner, a common challenge in asymmetric synthesis.

  • Ortho-Methyl Group: The methyl group at the C2 position of the phenyl ring adds further steric hindrance near the reaction site, which can influence the preferred conformation of the substrate-catalyst complex.

  • Para-Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[1] This group pulls electron density from the phenyl ring, which can influence the electronic properties of the entire molecule and potentially the transition state energies of the reaction.[1] In many contexts, trifluoromethyl groups are of high interest in pharmaceutical chemistry for their ability to modulate biological activity and lipophilicity.[2]

Q2: What are the primary strategies for inducing enantioselectivity in reactions involving this type of substrate?

A: There are three principal approaches to achieving enantioselectivity with a challenging substrate like this:

  • Chiral Catalysts: This is the most common and atom-economical method. A small amount of a chiral catalyst (e.g., a metal-ligand complex or an organocatalyst) is used to create a chiral environment, forcing the reaction to proceed through diastereomeric transition states of different energies.[3] This energy difference dictates the ratio of the enantiomeric products.

  • Chiral Auxiliaries: A chiral, non-racemic auxiliary is covalently attached to the substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction. Finally, the auxiliary is removed to yield the enantioenriched product.

  • Biocatalysis: Enzymes, such as lipases or alcohol dehydrogenases (ADHs), can be highly effective catalysts for enantioselective transformations under mild conditions.[4] For an alcohol like this, a common strategy is an enzymatic kinetic resolution, where one enantiomer reacts much faster than the other. Lipases from various sources have been shown to efficiently catalyze the enantioselective esterification of structurally similar compounds like rac-1-(3-trifluoromethylphenyl)propan-2-ol.[5]

Q3: Why might a catalyst system that works for other substrates fail for this specific alcohol?

A: Catalyst generality is a significant challenge in asymmetric catalysis; small changes in substrate structure can dramatically alter the reaction's outcome.[6] A catalyst may fail with 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol for several reasons:

  • Steric Mismatch: The combination of the tertiary alcohol and the ortho-methyl group may create too much steric clash with the chiral catalyst's framework, preventing the formation of the well-ordered transition state necessary for high selectivity.

  • Electronic Incompatibility: The electronic properties conferred by the trifluoromethylphenyl group might not be complementary to the electronic requirements of the catalyst's active site.

  • Limited Substrate Scope: Many powerful enantioselective reactions are developed with a narrow range of "ideal" substrates, often those containing aryl groups without significant steric hindrance. Your substrate may simply fall outside the catalyst's proven scope.[6]

Troubleshooting Guide for Low Enantiomeric Excess (ee)

This guide is designed to provide a logical, step-by-step approach to diagnosing and solving issues of low enantioselectivity.

Q1: My reaction is showing low or no enantioselectivity. What are the first things I should check?

A: Before undertaking extensive optimization, it is crucial to rule out fundamental experimental errors. A systematic verification of your setup is the first step.[7]

  • Purity of Materials: Confirm the purity of your substrate, reagents, and catalyst. Non-obvious impurities can act as catalyst poisons or promote a non-selective background reaction.[8] If you prepared a catalyst in-house, verify its structural integrity and enantiomeric purity using techniques like NMR.[7]

  • Solvent Quality: Ensure your solvent is anhydrous and of the appropriate grade. Trace amounts of water can deactivate many catalysts or alter their selectivity.[7]

  • Reaction Atmosphere: Many asymmetric catalysts are sensitive to air and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) if required.[8]

  • Accuracy of Measurements: Double-check all measurements, concentrations, and molar ratios. Simple errors in stoichiometry can lead to unexpected results.[7]

  • Control Reaction: Run a control experiment with a substrate known to give high ee with your catalyst system. If this reaction also fails, it strongly points to a problem with the catalyst or your general procedure.[7]

Q2: How can I systematically optimize reaction parameters to improve enantioselectivity?

A: Once basic errors are ruled out, a systematic optimization of reaction conditions is necessary. Temperature, solvent, and concentration are key variables that can have a profound impact on enantioselectivity.

ParameterGeneral Effect on EnantioselectivityRationale
Temperature Lowering the temperature generally increases ee.The enantiomeric excess is determined by the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states. Lowering the temperature makes the reaction more sensitive to this energy difference, thus amplifying the preference for the lower-energy pathway.[7][8]
Solvent Highly variable; requires screening.The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[7] A screen of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile) is often essential.
Concentration Can have a significant, non-linear effect.At high concentrations, catalyst aggregation can occur, leading to the formation of less selective catalytic species.[8] Conversely, very low concentrations might slow the desired reaction, allowing a non-selective background reaction to compete. It is advisable to test a range of concentrations.[7]
Catalyst Loading Can impact selectivity.Insufficient catalyst may allow a non-catalyzed, non-selective reaction to dominate.[8] Excessively high loading can sometimes lead to the formation of less selective dimeric or aggregated catalyst species.

Q3: My current catalyst/ligand system isn't effective. How do I select a better one for this sterically hindered substrate?

A: Selecting a catalyst for a sterically demanding substrate often requires empirical screening. The search for a "general" catalyst is often unobtainable, and each substrate may require extensive optimization.[6]

  • Ligand Modification: If you are using a metal-based catalyst, consider ligands with different steric and electronic properties. For example, if your ligand is sterically bulky, a less hindered version might allow for better substrate binding. Conversely, a bulkier ligand might create a more defined chiral pocket that improves discrimination.

  • Screening Catalyst Classes: Evaluate different classes of catalysts known for the desired transformation. For example, if a chiral phosphoric acid is ineffective, a transition metal catalyst (e.g., based on Rhodium, Palladium, or Copper) with a suitable chiral ligand might provide a different outcome.[2][9]

  • Biocatalysis as an Alternative: Do not overlook biocatalysis. For kinetic resolutions of alcohols, enzymes are often exceptionally selective. A screening of commercially available lipase or alcohol dehydrogenase kits can be a highly effective and rapid method to find a suitable biocatalyst.[10]

Visual Guides & Diagrams

To aid in your experimental design, we have developed the following workflows.

TroubleshootingWorkflow start Low Enantiomeric Excess (ee) Observed check_basics Step 1: Verify Experimental Basics - Reagent/Catalyst Purity - Solvent Quality (Anhydrous) - Inert Atmosphere - Accuracy of Measurements start->check_basics control_rxn Run Control Reaction with Known Successful Substrate check_basics->control_rxn param_opt Step 2: Systematic Parameter Optimization - Screen Temperatures (e.g., RT, 0°C, -20°C, -78°C) - Screen Solvents (Polar & Apolar) - Vary Substrate/Catalyst Concentration control_rxn->param_opt Control OK problem_source Problem with Catalyst or General Procedure control_rxn->problem_source Control Fails eval_ee Evaluate Enantiomeric Excess (ee) param_opt->eval_ee eval_ee->param_opt ee Improved, Continue Opt. success High ee Achieved: Process Optimized eval_ee->success ee > 95% rethink_strategy Step 3: Re-evaluate Catalytic Strategy eval_ee->rethink_strategy No Significant Improvement screen_catalysts Screen New Catalysts / Ligands - Different Metal Centers - Different Ligand Backbones - Different Organocatalyst Classes rethink_strategy->screen_catalysts try_biocatalysis Explore Biocatalysis - Lipase Screening for Kinetic Resolution - ADH/KRED Screening rethink_strategy->try_biocatalysis basics_ok Basics Verified

Caption: A logical workflow for troubleshooting low enantioselectivity.

Experimental Protocols

The following protocols provide a starting point for the systematic optimization of your reaction.

Protocol 1: Systematic Screening of Reaction Conditions

This protocol outlines a method for efficiently screening temperature and solvent, two of the most critical parameters influencing enantioselectivity.

  • Setup: Prepare a stock solution of your substrate and any common reagents in a suitable solvent to ensure consistent dispensing. Prepare a stock solution of your catalyst/ligand if applicable.

  • Solvent Screen (at Room Temperature):

    • In parallel vials under an inert atmosphere, add the catalyst to 5-7 different anhydrous solvents (e.g., Toluene, CH₂Cl₂, THF, Dioxane, CH₃CN, Hexanes, MTBE).

    • Add the substrate and reagents to initiate the reactions.

    • Stir at room temperature and monitor for completion by TLC or LC-MS.

    • Upon completion, quench the reactions and analyze the crude product for enantiomeric excess by chiral HPLC or GC.

  • Temperature Screen:

    • Using the best solvent identified in the previous step, set up at least four identical reactions.

    • Run the reactions at different temperatures (e.g., 40 °C, 20 °C (RT), 0 °C, and -20 °C).

    • Ensure accurate temperature control using appropriate cooling baths.

    • Monitor for completion, noting that lower temperatures will slow the reaction rate.

    • Upon completion, analyze the ee for each reaction to determine the optimal temperature.

Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution

This protocol provides a template for attempting an enzymatic resolution, a powerful technique for chiral alcohols. This method is adapted from principles used for similar molecules.[5]

  • Materials:

    • Racemic 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol.

    • A selection of immobilized lipases (e.g., Candida antarctica lipase B (Novozym 435), lipase from Pseudomonas cepacia).

    • An acyl donor (e.g., vinyl acetate or vinyl laurate).

    • Anhydrous organic solvent (e.g., isooctane, MTBE, or toluene).

  • Procedure:

    • To a vial containing the racemic alcohol (1.0 eq) in the chosen solvent (e.g., 0.1 M concentration), add the acyl donor (0.6 eq). Note: Using a slight excess of the alcohol ensures the reaction can proceed to ~50% conversion.

    • Add the immobilized lipase (e.g., 20-50 mg per 100 mg of substrate).

    • Seal the vial and shake or stir at a controlled temperature (e.g., 30-45 °C).

    • Monitor the reaction progress by TLC or GC, aiming for ~50% conversion. At 50% conversion, you will have a mixture of one enantiomer of the starting alcohol and the other enantiomer of the esterified product.

    • Once ~50% conversion is reached, filter off the immobilized enzyme (it can often be washed and reused).

    • Analyze the remaining unreacted alcohol and the produced ester separately by chiral HPLC or GC to determine the enantiomeric excess of each. A high ee for both components indicates a successful resolution.

References
  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Retrieved from [Link]

  • Gudelj, M., et al. (2022). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSELECTIVE BIOCATALYSTS. Journal of Hygienic Engineering and Design. Retrieved from [Link]

  • Antonsen, C. R., et al. (2017). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 7(8), 5036-5054. Retrieved from [Link]

  • University of Victoria. (n.d.). Chapter 45 — Asymmetric synthesis. Retrieved from [Link]

  • Unnamed Author. (n.d.). Asymmetric reactions_synthesis. Course Hero. Retrieved from [Link]

  • Markert, C., & Pfaltz, A. (2004). Screening of Chiral Catalysts and Catalyst Mixtures by Mass Spectrometric Monitoring of Catalytic Intermediates. Angewandte Chemie International Edition, 43(19), 2495-2498. Retrieved from [Link]

  • Unnamed Author. (2024). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. ACS Omega. Retrieved from [Link]

  • D'Antona, N., Mangiafico, S., & Nicolosi, G. (2002). Effective enzymatic resolution of rac-1-(3-trifluoromethylphenyl)propan-2-ol, precursor of fenfluramine. Chirality, 14(4), 325-328. Retrieved from [Link]

  • Unnamed Author. (2012). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Journal of Organic Chemistry, 77(17), 7470-7478. Retrieved from [Link]

  • Stockhammer, L. (2020). Enantioselective isothiourea-catalyzed α-fluorination of activated esters. JKU ePUB. Retrieved from [Link]

  • Unnamed Author. (2014). Catalytic Enantioselective Aryl Transfer to Aldehydes Using Chiral 2,2'-Bispyrrolidine-Based Salan Ligands. Molecules, 19(6), 8047-8057. Retrieved from [Link]

  • Unnamed Author. (2009). Concise asymmetric synthesis of configurationally stable 4-trifluoromethyl thalidomide. Future Medicinal Chemistry, 1(5), 895-906. Retrieved from [Link]

  • Unnamed Author. (2020). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology, 10(1), 107-116. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

Welcome to the technical support center for 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the poor solubility of this compound in experimental settings. Our goal is to equip you with the scientific rationale and practical protocols to overcome these challenges effectively.

Introduction: Understanding the Solubility Hurdle

2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol, a substituted aromatic alcohol, presents a significant challenge in experimental workflows due to its inherently low aqueous solubility. This characteristic is largely attributed to its molecular structure, which includes a lipophilic trifluoromethyl group and a methyl-substituted phenyl ring. Poor solubility can lead to inaccurate experimental results, hinder biological activity assessment, and complicate formulation development.

This guide provides a systematic approach to addressing these solubility issues, grounded in established physicochemical principles. We will explore various techniques, from simple solvent adjustments to more complex formulation strategies, to help you achieve the desired concentration of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol, not dissolving in aqueous buffers?

A1: The molecular structure of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol contains significant non-polar regions, specifically the trifluoromethylphenyl group. This makes the molecule hydrophobic, leading to poor solubility in polar solvents like water and aqueous buffers. The energy required to break the crystal lattice of the solid compound and to disrupt the hydrogen-bonding network of water is not sufficiently compensated by the interactions between the compound and water molecules.

Q2: I've observed precipitation of my compound after adding it to my cell culture media. What is causing this?

A2: Precipitation in cell culture media, even after initial dissolution in a stock solvent like DMSO, is a common issue.[1] This "solvent-shift" precipitation occurs when a concentrated stock solution is diluted into an aqueous medium where the compound is less soluble.[1] The organic solvent disperses, and the compound is forced out of solution as it comes into contact with the aqueous environment.[1] Additionally, components in the media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[2]

Q3: Can I simply filter out the precipitate and use the remaining solution?

A3: Filtering out the precipitate is not recommended. This action removes an unknown amount of your compound, leading to an inaccurate final concentration in your experiment and compromising the validity of your results.[1] The focus should be on preventing precipitation in the first place.

Q4: What is the first and simplest step I should take to improve the solubility of my compound?

A4: The initial and most straightforward approach is to utilize a co-solvent system.[3][4][5] This involves dissolving the compound in a water-miscible organic solvent before adding it to your aqueous medium. Dimethyl sulfoxide (DMSO) is a common first choice for creating stock solutions due to its strong solubilizing power for a wide range of compounds.[6]

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

If you are encountering solubility issues with 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol, follow this systematic troubleshooting guide.

Step 1: Co-Solvent Optimization

The use of co-solvents is a primary strategy to increase the solubility of poorly water-soluble compounds.[3][4][7] Co-solvents work by reducing the polarity of the aqueous solvent, thereby making it more favorable for non-polar compounds to dissolve.[4][]

Protocol for Co-Solvent Screening:

  • Initial Solvent Selection: Begin by preparing a high-concentration stock solution of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol in a suitable organic solvent. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 300 (PEG 300)

  • Solubility Testing:

    • Add a small, known amount of the compound to a vial.

    • Incrementally add the chosen solvent while vortexing or sonicating until the compound is fully dissolved.

    • Record the concentration of the final stock solution.

  • Dilution into Aqueous Media:

    • Carefully dilute the stock solution into your experimental aqueous buffer or media.

    • It is crucial to add the stock solution to the aqueous phase with vigorous stirring to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.

    • Observe for any signs of precipitation (cloudiness, visible particles).

  • Optimization:

    • If precipitation occurs, try lowering the final concentration of the compound.

    • Alternatively, test a different co-solvent from the list above. The optimal co-solvent can be compound-specific.

    • For cell-based assays, ensure the final concentration of the organic solvent is non-toxic to your cells. Typically, DMSO concentrations are kept below 0.5%, and ideally below 0.1%.[1]

Data Presentation: Common Co-Solvents and Their Properties

Co-SolventPropertiesTypical Final Concentration in Cell Culture
DMSO Aprotic, highly polar, strong solubilizing power.[6]< 0.5%
Ethanol Protic, water-miscible, commonly used in formulations.[7]< 1%
Propylene Glycol Viscous, low toxicity, often used in parenteral formulations.[3]Variable, cell line dependent
PEG 300 Low molecular weight polyethylene glycol, good solubilizer.[3]Variable, cell line dependent

Visualization: Co-Solvent Troubleshooting Workflow

start Poor Solubility Observed stock Prepare High-Concentration Stock (e.g., in DMSO) start->stock dilute Dilute Stock into Aqueous Medium (with vigorous stirring) stock->dilute observe Observe for Precipitation dilute->observe precip Precipitation Occurs observe->precip Yes no_precip No Precipitation (Proceed with Experiment) observe->no_precip No troubleshoot Troubleshooting Options precip->troubleshoot lower_conc Lower Final Compound Concentration troubleshoot->lower_conc diff_cosolvent Try a Different Co-Solvent (e.g., Ethanol, PEG 300) troubleshoot->diff_cosolvent lower_conc->dilute diff_cosolvent->stock

Caption: Troubleshooting workflow for co-solvent optimization.

Step 2: pH Adjustment

For compounds with ionizable functional groups, adjusting the pH of the solvent can dramatically alter solubility.[][9][10][11] While 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol is a tertiary alcohol and thus very weakly acidic, significant pH shifts to highly basic conditions could potentially deprotonate the hydroxyl group to form a more soluble alkoxide. However, this is often not practical for biological experiments where a physiological pH must be maintained. Conversely, if the compound has any basic impurities or can accept a proton under strongly acidic conditions, lowering the pH could be explored.

Experimental Protocol for pH-Dependent Solubility:

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add an excess amount of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol to each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13]

  • Separate the undissolved solid by centrifugation and/or filtration.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectroscopy.[14][15]

  • Plot the solubility as a function of pH to determine if a pH range exists where solubility is enhanced.

Step 3: Salt Formation

Salt formation is a highly effective method for increasing the solubility of ionizable compounds.[16][17][18][19] As a very weak acid, forming a stable salt of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol with a base may be challenging and is generally more applicable to compounds with more pronounced acidic or basic properties. However, if structural modifications are a possibility in a drug development context, introducing an ionizable group to enable salt formation is a common strategy.[20]

Step 4: Use of Excipients

Pharmaceutical excipients can be employed to enhance solubility.[21][22] These are generally considered "inactive" ingredients but can have a significant impact on the physicochemical properties of the active compound.

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions.[23] Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility. Common non-ionic surfactants used in research include Tween® 80 and Pluronic® F-68.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[3]

Protocol for Excipient-Based Solubilization:

  • Prepare solutions of the chosen excipient (e.g., a surfactant or cyclodextrin) in your aqueous buffer at various concentrations.

  • Add an excess of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol to each solution.

  • Follow the equilibration and analysis steps outlined in the pH adjustment protocol (Step 2).

  • Plot the solubility of the compound against the excipient concentration to determine the effectiveness of the solubilizing agent.

Visualization: Decision Tree for Solubility Enhancement

start Initial Solubility Issue cosolvent Optimize Co-solvent System (DMSO, Ethanol, etc.) start->cosolvent ph_adjust Investigate pH-Dependent Solubility cosolvent->ph_adjust If insufficient excipients Utilize Solubility Enhancing Excipients ph_adjust->excipients If insufficient surfactants Surfactants (e.g., Tween® 80) excipients->surfactants cyclodextrins Cyclodextrins excipients->cyclodextrins success Solubility Achieved surfactants->success If effective failure Further Formulation Strategies Needed surfactants->failure If ineffective cyclodextrins->success If effective cyclodextrins->failure If ineffective

Caption: Decision tree for selecting a solubility enhancement strategy.

Concluding Remarks

Overcoming the poor solubility of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol requires a systematic and informed approach. By starting with co-solvent optimization and progressing to more advanced techniques such as the use of excipients, researchers can successfully prepare homogenous solutions suitable for a wide range of experiments. Always consider the compatibility of your chosen method with your specific experimental system, particularly in biological assays where the additives themselves may have an effect.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Wikipedia. (2023). Cosolvent. [Link]

  • Open Access Journals. (n.d.). The Importance of Excipients in Drugs. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enchantment Of Poorly Soluble Drug. [Link]

  • Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Solubilization techniques used for poorly water-soluble drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(1), 3-10. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). The role of functional excipients in solid oral dosage forms to overcome poor drug dissolution and bioavailability. Acta pharmaceutica sinica. B, 5(5), 397–407. [Link]

  • Lee, S., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Molecules, 23(6), 1294. [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Drug Development & Delivery. (2015). Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. [Link]

  • Singh, A., & Kaur, G. (2018). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Journal of Applied Pharmaceutical Science, 8(10), 125-131. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4529. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Analytik NEWS. (2024). Solubility: Importance, Measurements and Applications. [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • Pharma Rocks. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link]

  • ACS Publications. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. [Link]

  • CUTM Courseware. (n.d.). Solubility: Importance, Measurements and Applications. [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]

  • askIITians. (2025). How does pH affect solubility?. [Link]

  • Reddit. (2021). Telling precipitate in solution?. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • PubChem. (n.d.). 2-Methyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one. [Link]

  • YouTube. (2020). Determining if a PRECIPITATE will form in a solution | Chemistry with Cat. [Link]

  • Oakwood Chemical. (n.d.). 2-(4-(Trifluoromethyl)phenyl)-2-propanol. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 2-phenyl, propanoate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol with similar compounds

The following guide provides an in-depth technical comparison of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (referred to herein as Target Compound or 2-Me-4-CF3-Cumyl-OH ) against its structural analogs. This anal...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (referred to herein as Target Compound or 2-Me-4-CF3-Cumyl-OH ) against its structural analogs. This analysis focuses on physicochemical properties, structure-activity relationships (SAR), and experimental efficacy metrics relevant to drug discovery.

Executive Summary

2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol represents a highly specialized scaffold in medicinal chemistry, combining the lipophilic and metabolic stability of a trifluoromethyl group with the conformational restriction of an ortho-methyl group . Unlike simple cumyl alcohol derivatives, this compound offers a unique balance of steric bulk and electronic withdrawal, making it a critical fragment for exploring hydrophobic pockets in nuclear receptors (e.g., Androgen Receptor, PPARs) and optimizing metabolic stability in Fragment-Based Drug Discovery (FBDD).

This guide compares the Target Compound with three key analogs to isolate the specific contributions of its substituents:

  • Analog A: 2-(4-(Trifluoromethyl)phenyl)propan-2-ol (Lacks steric 2-Me).

  • Analog B: 2-(2-Methylphenyl)propan-2-ol (Lacks electronic 4-CF3).

  • Analog C: 2-Phenylpropan-2-ol (Unsubstituted control).

Structural & Physicochemical Analysis

The efficacy of the Target Compound as a pharmacophore is driven by two primary factors: Electronic Modulation and Conformational Locking .

Electronic Properties (The 4-CF3 Effect)

The trifluoromethyl group at the para position is a strong electron-withdrawing group (EWG).

  • Acidity of Hydroxyl: The 4-CF3 group pulls electron density from the phenyl ring, which in turn inductively withdraws density from the tertiary alcohol. This increases the acidity of the -OH proton, making it a stronger Hydrogen Bond Donor (HBD) compared to Analog B and C.

  • Lipophilicity: The C-F bonds significantly increase logP, enhancing membrane permeability and hydrophobic binding interactions.

Steric Properties (The 2-Me Effect)

The methyl group at the ortho position introduces steric strain (A(1,3) strain) between the phenyl ring and the dimethyl-carbinol tail.

  • Torsion Angle: This forces the phenyl ring to twist out of coplanarity with the C-O bond, creating a distinct 3D vector compared to Analog A.

  • Metabolic Blocking: The 2-Me group physically blocks the ortho position from CYP450-mediated hydroxylation, a common metabolic soft spot.

Comparative Data Table
PropertyTarget Compound (2-Me-4-CF3)Analog A (4-CF3)Analog B (2-Me)Analog C (Unsubstituted)
Molecular Formula C₁₁H₁₃F₃OC₁₀H₁₁F₃OC₁₀H₁₄OC₉H₁₂O
Molecular Weight 218.22 g/mol 204.19 g/mol 150.22 g/mol 136.19 g/mol
Predicted cLogP ~3.4~2.9~2.5~1.9
H-Bond Donor Strength HighHighModerateModerate
Metabolic Stability Excellent (Blocked o, p)Good (Blocked p)Moderate (Blocked o)Low (Exposed)
Conformation Twisted (Restricted)Planar/FlexibleTwistedFlexible

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic, highlighting how the Target Compound achieves superior efficacy in specific binding contexts compared to its analogs.

SAR_Analysis Target Target Compound (2-Me-4-CF3-Cumyl-OH) Lipophilicity Increased Lipophilicity (Membrane Permeability) Target->Lipophilicity 4-CF3 MetStab Metabolic Stability (CYP Resistance) Target->MetStab 2-Me + 4-CF3 ConfLock Conformational Lock (Selectivity) Target->ConfLock 2-Me AnalogA Analog A (4-CF3 Only) AnalogA->Lipophilicity 4-CF3 AnalogA->MetStab Partial (p-block) AnalogA->ConfLock No AnalogB Analog B (2-Me Only) AnalogB->Lipophilicity Low AnalogB->ConfLock 2-Me

Caption: SAR map demonstrating how the Target Compound integrates the benefits of Analog A (Lipophilicity) and Analog B (Conformational Control).

Experimental Protocols for Efficacy Evaluation

To objectively validate the Target Compound's superiority in a drug discovery context, the following experimental workflows are recommended.

In Vitro Metabolic Stability Assay (Microsomal Stability)

This protocol determines the compound's resistance to oxidative metabolism, a key efficacy metric for oral bioavailability.

Objective: Compare intrinsic clearance (


) of the Target Compound vs. Analog A.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide).

Protocol:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate 100 µL of compound solution with HLM (0.5 mg/mL final) at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add to 150 µL ice-cold acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).

Expected Result: The Target Compound should show a significantly longer


 than Analog A due to the steric shielding of the ortho position by the methyl group and the blockage of the para position by the CF3 group.
Competitive Binding Efficiency (Fragment Screening)

If evaluating as a ligand fragment (e.g., for Androgen Receptor):

Protocol:

  • Use a Fluorescence Polarization (FP) assay with a known tracer.

  • Titrate Target Compound and Analogs (1 nM to 100 µM).

  • Measure IC50 displacement.

  • Ligand Efficiency (LE) Calculation:

    
    .
    
    • Note: While the Target Compound has a higher MW than Analog A, its LE may be maintained or improved if the 2-Me group locks the molecule into the bioactive conformation, reducing the entropic penalty of binding.

Synthesis & Purity Verification Workflow

Ensuring the integrity of the test material is paramount. The synthesis of the Target Compound typically involves the addition of methylmagnesium bromide to the corresponding ketone or ester.

Synthesis_Check Start Starting Material: 2-Methyl-4-(trifluoromethyl)acetophenone Reaction Reaction: THF, 0°C -> RT, 2h Start->Reaction Reagent Reagent: MeMgBr (Grignard) Reagent->Reaction Quench Quench: Sat. NH4Cl Reaction->Quench Product Target Compound: 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol Quench->Product QC QC Check: 1H NMR, 19F NMR, LC-MS Product->QC

Caption: Standard synthetic route and quality control workflow for generating the Target Compound.

Key QC Parameters:

  • 1H NMR (CDCl3): Look for the diagnostic gem-dimethyl singlet (~1.6 ppm) and the aromatic pattern (d, s, d) consistent with 1,2,4-substitution.

  • 19F NMR: Single peak (~ -63 ppm) confirming the intact CF3 group.

Conclusion & Recommendations

The 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol scaffold exhibits superior "chemical efficacy" as a drug fragment compared to its simpler analogs.

  • Selectivity: The 2-methyl group provides a critical steric handle that can enforce selectivity for protein pockets with specific shape constraints, avoiding off-target binding seen with flatter analogs (Analog A).

  • Bioavailability: The combination of 4-CF3 (lipophilicity) and 2-Me (metabolic blockade) suggests this compound will have a superior pharmacokinetic profile (longer half-life) in early-stage screening.

Recommendation: For researchers developing non-steroidal ligands (e.g., SARMs, nuclear receptor agonists), prioritize the Target Compound over Analog A when metabolic stability or conformational rigidity is the limiting factor in the lead optimization series.

References

  • National Institute of Standards and Technology (NIST). 2-(4-(Trifluoromethyl)phenyl)propan-2-ol (Analog A) - Mass Spectrum & Properties. NIST Chemistry WebBook. Link

  • Oakwood Chemical. 2-(4-(Trifluoromethyl)phenyl)-2-propanol Product Data. (Source for Analog A commercial availability and properties). Link

  • BenchChem. 4-(Trifluoromethyl)benzyl derivatives in synthesis. (Context on trifluoromethyl-benzyl reactivity). Link

  • PubChem. Compound Summary for C11H13F3O Isomers. National Library of Medicine. Link[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Foundational text on CF3 and Me effects in SAR).

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Comparative

Validation and Comparative Analysis of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol as a Novel Androgen Receptor Antagonist

A Senior Application Scientist's Guide for Drug Development Professionals This guide provides a comprehensive framework for validating the biological activity of the novel compound 2-(2-Methyl-4-(trifluoromethyl)phenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of the novel compound 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol. Based on its structural features, particularly the trifluoromethylphenyl moiety, this molecule is hypothesized to function as a nonsteroidal antiandrogen (NSAA) by targeting the androgen receptor (AR). The AR signaling pathway is a critical driver in the progression of prostate cancer, making novel AR antagonists highly sought after therapeutic candidates.[1][2]

We will outline a systematic, multi-tiered experimental approach to first confirm its mechanism of action and then to objectively compare its potency and efficacy against established first and second-generation AR inhibitors. This guide is designed for researchers in oncology and drug development, providing both the theoretical rationale behind experimental choices and detailed, actionable protocols.

The Androgen Receptor Signaling Axis: A Prime Therapeutic Target

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus.[3][4] Once in the nucleus, it binds to Androgen Response Elements (AREs) on DNA, recruiting coactivators and initiating the transcription of genes responsible for prostate cell growth and survival.[2][5] In prostate cancer, this pathway is often dysregulated, leading to uncontrolled tumor proliferation.

Nonsteroidal antiandrogens function by competitively inhibiting the binding of androgens to the AR's ligand-binding domain (LBD).[4][6] This action prevents the conformational changes required for AR activation, nuclear translocation, and subsequent gene transcription, ultimately leading to decreased tumor cell proliferation and increased apoptosis.[1][5]

Visualizing the Mechanism of Action

The following diagram illustrates the AR signaling pathway and highlights the key intervention points for antagonists.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR-HSP AR-HSP Complex Androgens->AR-HSP Binds AR Androgen Receptor (AR) HSP HSP Complex Activated_AR Activated AR AR-HSP->Activated_AR HSP Dissociation Nuclear_AR Nuclear AR Activated_AR->Nuclear_AR Nuclear Translocation (Blocked by 2nd Gen NSAAs) NSAA 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (Hypothesized Antagonist) NSAA->AR-HSP Competitive Inhibition ARE Androgen Response Element (DNA) Nuclear_AR->ARE Binds Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Initiates Validation_Workflow cluster_in_vitro Phase 1: In Vitro Characterization cluster_in_vivo Phase 2: In Vivo Efficacy cluster_data Data Analysis & Comparison A Step 1: AR Binding Assay (Determine Affinity - Kd) B Step 2: AR Transcriptional Reporter Assay (Measure Functional Antagonism - IC50) A->B C Step 3: Prostate Cancer Cell Viability Assay (Assess Antiproliferative Effect) B->C D Step 4: AR Nuclear Translocation Assay (Confirm 2nd-Gen Mechanism) C->D E Step 5: Xenograft Tumor Model (Evaluate Antitumor Activity) D->E Proceed if potent antagonist activity is confirmed F Compare Kd, IC50, and tumor growth inhibition against Bicalutamide, Enzalutamide, etc. E->F

Caption: Phased workflow for validating a novel AR antagonist.

Detailed Experimental Protocols: In Vitro Validation

Experiment 1: Androgen Receptor Competitive Binding Assay

Objective: To determine if 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol directly binds to the AR and to quantify its binding affinity (Kᵢ) relative to established ligands.

Rationale: This is the foundational experiment to confirm the compound interacts with the intended target. A radioligand binding assay provides a quantitative measure of affinity, allowing for direct comparison with competitor compounds. [7] Methodology:

  • Source of AR: Utilize recombinant human AR protein or cytosolic extracts from AR-overexpressing prostate cancer cells (e.g., LNCaP).

  • Radioligand: Use a high-affinity, radio-labeled androgen, such as [³H]-Mibolerone or [³H]-R1881.

  • Assay Setup: Incubate a fixed concentration of the AR and radioligand with increasing concentrations of the test compound, a known competitor (e.g., Enzalutamide), and a non-competitor control.

  • Separation: Separate bound from free radioligand using a method like filtration through glass fiber filters.

  • Detection: Quantify the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC₅₀ (concentration required to displace 50% of the radioligand) and convert it to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Experiment 2: AR-Mediated Transcriptional Reporter Assay

Objective: To measure the functional ability of the compound to antagonize androgen-induced gene transcription.

Rationale: Binding to the AR does not guarantee functional antagonism. This assay directly measures the downstream consequence of AR binding—the activation or inhibition of gene transcription. It is a critical step to differentiate between antagonists, agonists, and partial agonists. [8] Methodology:

  • Cell Line: Use a human prostate cancer cell line, such as LNCaP or VCaP, which endogenously express AR. Alternatively, co-transfect an AR-negative cell line (like PC-3 or DU-145) with an AR expression vector and a reporter plasmid.

  • Reporter System: The reporter plasmid should contain a luciferase or β-galactosidase gene under the control of a promoter with multiple AREs (e.g., pGL3-ARR3-tk-luc).

  • Treatment: Transfect the cells and allow for recovery. Then, treat the cells with a synthetic androgen (e.g., R1881) to stimulate AR activity, in the presence of increasing concentrations of the test compound or control drugs.

  • Lysis and Detection: After incubation (typically 24-48 hours), lyse the cells and measure the reporter gene activity (luminescence or colorimetric signal).

  • Data Analysis: Normalize reporter activity to a control for cell viability (e.g., total protein concentration). Plot the percentage of inhibition of androgen-induced activity versus compound concentration to determine the IC₅₀ value.

Experiment 3: Cell Viability & Proliferation Assay

Objective: To assess the effect of the compound on the viability and proliferation of androgen-dependent prostate cancer cells.

Rationale: A successful AR antagonist should inhibit the growth of cancer cells that rely on AR signaling. This assay provides a direct measure of the compound's cytostatic or cytotoxic effects. [9][10] Methodology:

  • Cell Lines: Use androgen-sensitive prostate cancer cell lines (e.g., LNCaP, VCaP). Include an androgen-independent line (e.g., PC-3) as a negative control to assess AR-specific effects.

  • Assay Conditions: Plate cells in media containing charcoal-stripped serum to remove endogenous androgens. Treat with increasing concentrations of the test compound in the presence and absence of a stimulating androgen (e.g., DHT).

  • Measurement: After 3-5 days of incubation, assess cell viability using a standard method like MTT, MTS (e.g., CellTiter 96 AQueous One Solution), or by quantifying ATP content (e.g., CellTiter-Glo).

  • Data Analysis: Calculate the percentage of growth inhibition relative to the androgen-stimulated control. Determine the GI₅₀ (concentration for 50% growth inhibition).

Detailed Experimental Protocols: In Vivo Validation

Experiment 4: Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of the compound in a clinically relevant animal model.

Rationale: In vivo studies are essential to assess a compound's pharmacokinetic properties, tolerability, and efficacy in a complex biological system. The CRPC xenograft model, where human prostate cancer cells are implanted in immunodeficient mice, is a standard for evaluating AR-targeted therapies. [9][11] Methodology:

  • Animal Model: Use male immunodeficient mice (e.g., SCID or NOD/SCID).

  • Cell Implantation: Subcutaneously implant an appropriate number of VCaP or LNCaP cells. Allow tumors to establish to a palpable size (e.g., 100-150 mm³).

  • Castration and Treatment: Surgically castrate the mice to mimic androgen deprivation therapy, which leads to a castration-resistant state of tumor growth. Once tumors resume growth, randomize the animals into treatment groups:

    • Vehicle control

    • Test compound (at various doses)

    • Positive control (e.g., Enzalutamide or Apalutamide)

  • Dosing: Administer compounds orally on a daily schedule.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the animals. Excise tumors for weight measurement and further analysis (e.g., qPCR for AR target genes like KLK3/PSA). [9]7. Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Forward Outlook

The validation of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol requires a rigorous, evidence-based approach. Its structural similarity to highly successful second-generation NSAAs provides a strong rationale for its investigation as a novel androgen receptor antagonist. The experimental cascade detailed in this guide—from initial binding and functional assays to in vivo efficacy models—provides a clear and robust pathway to determine its therapeutic potential.

Successful validation, characterized by high binding affinity (low Kᵢ), potent functional antagonism (low IC₅₀ in reporter and viability assays), and significant tumor growth inhibition in vivo, would position this compound as a promising candidate for further preclinical and clinical development in the treatment of prostate cancer. The comparative data generated against benchmarks like enzalutamide and apalutamide will be crucial in defining its unique value proposition, whether through improved potency, a more favorable safety profile, or a distinct resistance profile.

References

  • Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Apalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. (n.d.). Retrieved March 7, 2026, from [Link]

  • What is the mechanism of Apalutamide? - Patsnap Synapse. (2024, July 17). Retrieved March 7, 2026, from [Link]

  • Enzalutamide - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Comparison of bicalutamide with other antiandrogens - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Apalutamide - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current medicinal chemistry, 7(2), 211–247.
  • ResearchGate. (n.d.). Structures of nonsteroidal antiandrogen pharmacophores. Retrieved March 7, 2026, from [Link]

  • Tucker, H., Crook, J. W., & Chesterson, G. J. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Journal of Medicinal Chemistry, 31(5), 954–959.
  • Kunath, F., Grobe, H. R., Rücker, G., Motschall, E., Antes, G., Wullich, B., & Meerpohl, J. J. (2014). Non-steroidal antiandrogen monotherapy compared with luteinising hormone-releasing hormone agonists or surgical castration monotherapy for advanced prostate cancer.
  • Tucker, H., Crook, J. W., & Chesterson, G. J. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Journal of medicinal chemistry, 31(5), 954–959.
  • Yin, D., He, Y., Perera, M. A., Hong, S. S., Marhefka, C. A., & Miller, D. D. (2003). Key Structural Features of Nonsteroidal Ligands for Binding and Activation of the Androgen Receptor. Molecular Pharmacology, 63(1), 211-223.
  • Shore, N. D. (2014). Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer.
  • OncoDaily. (2025, July 26). Darolutamide (Nubeqa) 2025 Updates: Uses in Cancer, Side Effects, Dosage, Expectations, and More. Retrieved March 7, 2026, from [Link]

  • US Pharmacist. (2022, April 15). Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer. Retrieved March 7, 2026, from [Link]

  • AACR Journals. (2018, August 14). Abstract A028: In vitro and in vivo efficacy of the androgen receptor antagonist darolutamide in prostate cancer models. Retrieved March 7, 2026, from [Link]

  • Liv Hospital. (2026, March 2). 7 Common Antiandrogen Drugs: Uses, Names, and Testosterone Blockers. Retrieved March 7, 2026, from [Link]

  • van Nuland, M., Romer, M., Burger, D. M., & van Erp, N. P. (2023). Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor-Darolutamide. Clinical pharmacokinetics, 62(10), 1361–1369.
  • CADTH. (n.d.). Clinical Review - Darolutamide (Nubeqa). NCBI Bookshelf. Retrieved March 7, 2026, from [Link]

  • Deeks, E. D. (2014). Enzalutamide: a review of its use in chemotherapy-naïve metastatic castration-resistant prostate cancer. Drugs & aging, 31(10), 765–773.
  • BayerPRO. (n.d.). ARANOTE Clinical Trial - NUBEQA® (darolutamide). Retrieved March 7, 2026, from [Link]

  • Sketchy Medical. (2023, July 29). Non-Steroidal Antiandrogens (NSAAs) (Full Lesson) | Sketchy Medical | USMLE Step 1. YouTube. Retrieved March 7, 2026, from [Link]

  • Jones, J. O., Lall, M. S., & Ghalayini, A. J. (2009). Non-competitive androgen receptor inhibition in vitro and in vivo.
  • ResearchGate. (2021, April 28). In silico and in vitro assessment of androgen receptor antagonists. Retrieved March 7, 2026, from [Link]

  • European Medicines Agency. (n.d.). nubeqa-epar-product-information_en.pdf. Retrieved March 7, 2026, from [Link]

  • BC Cancer. (2023, October 1). DRUG NAME: Enzalutamide. Retrieved March 7, 2026, from [Link]

  • Shen, H. C., Shanmugasundaram, K., Simon, N. I., Cai, C., Wang, H., Chen, S., Balk, S. P., & Rigby, A. C. (2012). In silico discovery of androgen receptor antagonists with activity in castration resistant prostate cancer. Molecular endocrinology (Baltimore, Md.), 26(11), 1836–1847.
  • Shen, H. C., Shanmugasundaram, K., Simon, N. I., Cai, C., Wang, H., Chen, S., Balk, S. P., & Rigby, A. C. (2012). In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer. Molecular endocrinology (Baltimore, Md.), 26(11), 1836–1847.
  • Li, R., Evaul, K., & Sharifi, N. (2017). Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy. Translational cancer research, 6(Suppl 4), S538–S542.
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Comparative

A Comparative Guide to the Reproducibility of SN1 Reactions: The Role of Electronic Effects in Trifluoromethyl-Substituted Tertiary Alcohols

This guide provides an in-depth comparison of the reactivity of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol and a non-fluorinated structural analog, 2-phenyl-2-propanol, in a classic acid-catalyzed nucleophilic sub...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the reactivity of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol and a non-fluorinated structural analog, 2-phenyl-2-propanol, in a classic acid-catalyzed nucleophilic substitution reaction. We will explore how the presence of a potent electron-withdrawing group fundamentally alters reaction kinetics and outcomes, offering researchers field-proven insights into experimental design and reproducibility.

The incorporation of trifluoromethyl (-CF3) groups is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and binding affinity.[1][2] However, the profound electronic influence of the -CF3 group can significantly impact the reactivity of adjacent functional groups. This guide dissects these effects within the context of tertiary alcohols, which are pivotal intermediates in organic synthesis. By understanding the underlying mechanisms, researchers can better predict reaction feasibility, optimize conditions, and ensure the reproducibility of their experiments.

Mechanistic Framework: The Unimolecular Nucleophilic Substitution (SN1) Pathway

Tertiary alcohols, when subjected to strong acids like hydrogen halides, typically undergo substitution via an SN1 mechanism.[3][4] This is a stepwise process where the rate of the reaction is dependent solely on the concentration of the substrate (the alcohol).

The reaction proceeds through three key stages:

  • Protonation: The alcohol's hydroxyl group is protonated by the acid, converting a poor leaving group (-OH) into an excellent leaving group (H₂O).

  • Carbocation Formation: The C-O bond cleaves, and the water molecule departs, forming a planar carbocation intermediate. This is the slowest, rate-determining step of the reaction.[4]

  • Nucleophilic Attack: The halide nucleophile (e.g., Br⁻) attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, leading to a racemic mixture if the starting alcohol was chiral.[3]

G cluster_0 S_N1 Reaction Mechanism A 1. Protonation (Fast) B 2. Carbocation Formation (Rate-Determining Step) A->B Loss of H₂O C 3. Nucleophilic Attack (Fast) B->C Attack by Nucleophile (X⁻)

Caption: The three-step SN1 pathway for tertiary alcohols.

The stability of the carbocation formed in the second step is the single most critical factor governing the reaction rate. More stable carbocations form faster, leading to a higher overall reaction rate.[5]

A Tale of Two Substrates: Electronic Effects on Carbocation Stability

The core of our comparison lies in the electronic nature of the aromatic substituent and its effect on the stability of the tertiary benzylic carbocation intermediate.

Alternative Compound: 2-Phenyl-2-propanol This compound serves as our baseline. Upon loss of water, it forms a tertiary carbocation that is directly attached to a phenyl ring. The phenyl group effectively stabilizes the positive charge through resonance, delocalizing the charge across the aromatic system. This significant stabilization leads to a relatively fast SN1 reaction.

Target Compound: 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol This molecule introduces two key changes. The ortho-methyl group is a weak electron-donating group, which provides slight stabilization. However, the para-trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This group actively pulls electron density away from the aromatic ring and, consequently, from the carbocationic center. This "inductive effect" severely destabilizes the positive charge, making the carbocation intermediate much higher in energy and therefore much slower to form.

We can thus predict that the SN1 reaction of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol will be substantially slower and require more forcing conditions than that of 2-phenyl-2-propanol.

G cluster_0 Starting Alcohols A 2-(2-Methyl-4-(trifluoromethyl) phenyl)propan-2-ol B 2-Phenyl-2-propanol (Alternative)

Caption: The target compound and its non-fluorinated alternative.

Experimental Design and Protocols

To test our hypothesis, we will perform a parallel synthesis, reacting both alcohols with excess hydrobromic acid. The objective is to synthesize the corresponding tertiary bromides.

General Experimental Workflow

The procedure for both reactions follows the same fundamental steps, illustrating a standard workflow for SN1 reactions with tertiary alcohols.

G A React Alcohol with 48% aq. HBr B Stir at Specified Temperature & Time A->B C Quench with Ice-Water B->C D Extract with Diethyl Ether C->D E Wash Organic Layer (NaHCO₃, Brine) D->E F Dry over Na₂SO₄ E->F G Remove Solvent (Rotary Evaporation) F->G H Purify Crude Product (e.g., Column Chromatography) G->H I Characterize Product (NMR, IR, MS) H->I

Caption: Standard workflow for the synthesis of tertiary alkyl bromides.

Protocol 1: Synthesis of 2-Bromo-2-phenylpropane

This protocol is adapted from standard laboratory procedures for the synthesis of tertiary halides from alcohols.[6]

  • Materials:

    • 2-Phenyl-2-propanol (5.0 g, 36.7 mmol)

    • 48% Hydrobromic acid (25 mL, ~222 mmol)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenyl-2-propanol.

    • Place the flask in an ice-water bath and slowly add the 48% hydrobromic acid with stirring.

    • Remove the ice bath and allow the mixture to stir vigorously at room temperature. The reaction is often complete within 1-2 hours, marked by the formation of a second, denser organic layer.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of ice-water.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and wash sequentially with 30 mL of cold water, 30 mL of saturated sodium bicarbonate solution (caution: effervescence), and 30 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

    • Purify by vacuum distillation or column chromatography to obtain pure 2-bromo-2-phenylpropane.

Protocol 2: Synthesis of 2-Bromo-2-(2-methyl-4-(trifluoromethyl)phenyl)propane

This protocol anticipates the reduced reactivity of the fluorinated substrate by employing a longer reaction time and gentle heating.

  • Materials:

    • 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (5.0 g, 21.5 mmol)

    • 48% Hydrobromic acid (20 mL, ~178 mmol)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol.

    • Slowly add the 48% hydrobromic acid with stirring.

    • Heat the mixture to a gentle reflux (approximately 40-50°C) using a heating mantle.

    • Maintain stirring and gentle heat for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Follow the workup and purification steps (4-8) as described in Protocol 1.

Comparative Performance Data (Predicted)

The following table summarizes the expected outcomes of the two experiments, based on the mechanistic principles discussed.

ParameterExperiment 1: 2-Phenyl-2-propanolExperiment 2: 2-(2-Me-4-CF₃-phenyl)propan-2-olRationale for Difference
Reaction Conditions Room Temperature, 1-2 hours40-50°C, 8-12 hoursThe electron-withdrawing -CF₃ group destabilizes the carbocation intermediate, requiring more energy (heat) and time to proceed.[4][7]
Predicted Yield High (>85%)Moderate (50-70%)The less stable carbocation may lead to competing side reactions, such as elimination (E1), reducing the overall yield of the substitution product.[8]
Purity (Crude) GoodFair to GoodLonger reaction times and higher temperatures can lead to the formation of more byproducts.
Key ¹H NMR Signal Methyl protons (CH₃) shiftMethyl protons (CH₃) shiftThe deshielding effect of the trifluoromethyl group will likely cause the methyl proton signal in product 2 to appear further downfield.

Conclusion and Best Practices

This comparative guide demonstrates that the reproducibility and success of experiments involving SN1 reactions are critically dependent on the electronic nature of the substrate. The presence of a strong electron-withdrawing group, such as a trifluoromethyl substituent, significantly retards the reaction by destabilizing the crucial carbocation intermediate.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Anticipate Slower Reactions: When working with substrates bearing electron-withdrawing groups near a potential carbocation center, expect substantially slower reaction rates compared to their non-deactivated analogs.

  • Optimize Conditions: Be prepared to use more forcing conditions, such as elevated temperatures and longer reaction times, to achieve reasonable conversion.

  • Monitor for Side Reactions: Increased reaction temperatures can promote competing elimination (E1) pathways. Careful monitoring via TLC or LC-MS is essential to maximize the yield of the desired substitution product.

  • Validate Protocols: Never assume a standard protocol will work "as-is" for a significantly modified substrate. A small-scale test reaction is always recommended to establish optimal conditions.

By internalizing these principles, researchers can approach the synthesis of complex, fluorinated molecules with greater confidence, leading to more efficient, reproducible, and successful experimental outcomes.

References

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Available at: [Link]

  • HSC Chemistry & Physics. (n.d.). Dehydration, Substitution & Oxidation of Alcohols. Available at: [Link]

  • Various Authors. (2015). Why is a tertiary alcohol more reactive in case of nucleophilic attack than other alcohols? Quora. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Available at: [Link]

  • Beier, P. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Available at: [Link]

  • He, C.-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). 2-Phenyl-2-propanol. Available at: [Link]

Sources

Validation

Literature review comparing the applications of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

An In-depth Comparative Guide to the Applications of 2-(Aryl)propan-2-ol Derivatives with a Focus on the Trifluoromethyl Moiety A Senior Application Scientist's Review of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Comparative Guide to the Applications of 2-(Aryl)propan-2-ol Derivatives with a Focus on the Trifluoromethyl Moiety

A Senior Application Scientist's Review of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol and its Structural Analogs in Drug Discovery

Introduction

The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this endeavor, the strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has become a widely adopted strategy to enhance the pharmacological profiles of drug candidates.[1][2] The trifluoromethyl group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This guide focuses on the potential applications of 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a scarcity of specific data for this particular compound.

To provide a robust and scientifically valuable resource, this guide will center on its close structural analog, 2-(4-(trifluoromethyl)phenyl)propan-2-ol , for which more extensive data is available. By examining the synthesis, properties, and potential applications of this analog, we can extrapolate and predict the likely characteristics and utility of 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol. This comparative analysis will provide researchers, scientists, and drug development professionals with a foundational understanding of this class of compounds and their potential as scaffolds for novel therapeutics.

Physicochemical Properties: A Comparative Overview

The introduction of a methyl group at the ortho position of the phenyl ring in 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol is expected to subtly influence its physicochemical properties compared to its unmethylated analog. The following table summarizes the known properties of 2-(4-(trifluoromethyl)phenyl)propan-2-ol and predicted trends for its methylated counterpart.

Property2-(4-(trifluoromethyl)phenyl)propan-2-ol2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol (Predicted)
CAS Number 2252-62-2[5][6]Not available
Molecular Formula C₁₀H₁₁F₃O[5][6]C₁₁H₁₃F₃O
Molecular Weight 204.19 g/mol [5][6]218.21 g/mol
Appearance Data not availableLikely a solid or oil
Boiling Point 73-75 °C at 3 mmHgExpected to be slightly higher due to increased molecular weight
Melting Point 40-42 °CExpected to be influenced by crystal packing changes
Lipophilicity (logP) Predicted to be higher than non-fluorinated analogExpected to be slightly higher than the unmethylated analog

Synthesis of 2-(4-(Trifluoromethyl)phenyl)propan-2-ol: A Representative Protocol

The synthesis of tertiary alcohols such as 2-(4-(trifluoromethyl)phenyl)propan-2-ol is commonly achieved through a Grignard reaction. This involves the addition of a Grignard reagent, in this case, methylmagnesium bromide, to a ketone precursor, 4'-(trifluoromethyl)acetophenone.

Experimental Protocol: Grignard Synthesis

Materials:

  • 4'-(Trifluoromethyl)acetophenone

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried to prevent quenching of the Grignard reagent.[7]

    • In a round-bottom flask under an inert atmosphere, add magnesium turnings.

    • Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, often indicated by bubbling and a gentle reflux.

    • Once the reaction has started, add the remaining methyl iodide solution at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with the Ketone:

    • Dissolve 4'-(trifluoromethyl)acetophenone in anhydrous diethyl ether and add it to a dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the ketone solution dropwise to the cooled Grignard reagent with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or distillation.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Magnesium Turnings Grignard Methylmagnesium Iodide Mg->Grignard in Anhydrous Ether MeI Methyl Iodide MeI->Grignard Product 2-(4-(Trifluoromethyl)phenyl)propan-2-ol Grignard->Product Ketone 4'-(Trifluoromethyl)acetophenone Ketone->Product in Anhydrous Ether Quench Quench with NH4Cl Product->Quench Extract Extraction with Ether Quench->Extract Dry Drying with MgSO4 Extract->Dry Purify Purification Dry->Purify

Caption: Synthetic workflow for 2-(4-(trifluoromethyl)phenyl)propan-2-ol.

Potential Applications and Comparative Analysis

The presence of the trifluoromethylphenyl moiety suggests potential biological activities, primarily in the areas of anti-inflammatory and anticancer research.[4][8]

Anti-inflammatory Activity: A Focus on COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[9] There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with COX-1 inhibition.[9] Trifluoromethyl-containing compounds have been investigated as potential COX-2 inhibitors.

Comparative Data: COX-2 Inhibition

CompoundTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) COX-2~0.04>100
Cox-2-IN-26 COX-20.067[9]~158[9]
Hypothetical Propanol Derivative COX-2To be determinedTo be determined

The potential of 2-(4-(trifluoromethyl)phenyl)propan-2-ol and its analogs as COX-2 inhibitors would need to be determined experimentally using an in vitro COX inhibition assay.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on commercially available colorimetric or fluorometric assay kits.[10][11]

Principle:

The assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to prostaglandin H₂ (PGH₂). The peroxidase activity is monitored by the oxidation of a chromogenic or fluorogenic substrate.[9]

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes according to the kit manufacturer's instructions.

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., 2-(4-(trifluoromethyl)phenyl)propan-2-ol) and a reference inhibitor (e.g., celecoxib) to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.[11]

  • Detection: Measure the absorbance or fluorescence at the appropriate wavelength over a set period.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.[10]

COX_Assay_Workflow Start Start Prep Prepare Reagents (Enzymes, Buffer, Heme) Start->Prep Plate Plate Setup (Add Reagents to 96-well Plate) Prep->Plate Inhibitor Add Test Compound & Controls Plate->Inhibitor PreIncubate Pre-incubate (10-15 min) Inhibitor->PreIncubate Initiate Initiate Reaction (Add Arachidonic Acid) PreIncubate->Initiate Measure Measure Absorbance/ Fluorescence Initiate->Measure Analyze Data Analysis (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for an in vitro COX inhibition assay.

Anticancer Potential: Cytotoxicity Screening

A primary step in the discovery of new anticancer drugs is the evaluation of their cytotoxic effects on cancer cell lines.[12] Trifluoromethyl-containing phenols have demonstrated potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation.[3]

Comparative Analysis:

The efficacy of a novel compound like 2-(4-(trifluoromethyl)phenyl)propan-2-ol would be compared to known chemotherapeutic agents and other experimental compounds. The primary metric for comparison is the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13]

Principle:

In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[12]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24 or 48 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Test Compound & Controls Incubate1->Treat Incubate2 Incubate (24-48h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan (Add DMSO) Incubate3->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Data Analysis (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

While direct experimental data for 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol is currently limited, a comprehensive analysis of its close structural analog, 2-(4-(trifluoromethyl)phenyl)propan-2-ol, provides a strong foundation for predicting its potential applications. The presence of the trifluoromethylphenyl moiety is a strong indicator of potential bioactivity, particularly in the realms of anti-inflammatory and anticancer research. The synthetic route via a Grignard reaction is straightforward, making this class of compounds accessible for further investigation.

The provided experimental protocols for in vitro COX inhibition and cytotoxicity assays offer a clear roadmap for researchers to evaluate the therapeutic potential of 2-(2-methyl-4-(trifluoromethyl)phenyl)propan-2-ol and its analogs. Future studies are warranted to synthesize this specific compound and systematically evaluate its biological activity to determine if the addition of the ortho-methyl group confers any advantages in potency, selectivity, or pharmacokinetic properties.

References

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  • BenchChem. (2025). Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition.
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  • BenchChem. (2025). A-Technical-Guide-to-the-Biological-Activities-of-Trifluoromethyl-containing-Phenols.
  • JSciMed Central. (2014). Synthesis, Characterization and Anti-Inflammatory Activity of Metal Complexes of 5-Methyl-N-[4-(Trifluoromethyl) Phenyl]. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

A Researcher's Guide to Safety: Handling 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safety: Handling 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol. The following procedures are grounded in established safety principles and data from structurally analogous compounds. The primary objective is to foster a proactive safety culture by explaining the causality behind each recommendation, ensuring that every protocol is a self-validating system for risk mitigation.

Foundational Hazard Assessment: The Rationale for Caution

Understanding the potential risks of a chemical is the first step in safe handling. While a specific, comprehensive toxicological profile for 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol may not be fully investigated, a reliable hazard assessment can be constructed by examining structurally similar molecules. The presence of a trifluoromethylphenyl group and a tertiary alcohol functional group suggests specific hazards that must be managed.

Based on data from analogous compounds, the primary hazards are anticipated to be irritation to the skin, eyes, and respiratory system.[1][2][3][4]

Anticipated Hazard GHS Hazard Code (Anticipated) Rationale and Supporting Evidence from Analogous Compounds
Skin Irritation H315Compounds with similar aromatic and alcohol structures, such as 2-(4-Fluorophenyl)propan-2-ol and 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one, are classified as causing skin irritation.[1][2]
Serious Eye Irritation/Damage H319 / H318Nearly all relevant structural analogs, including simple tertiary alcohols and other trifluoromethylated aromatics, are classified as causing serious eye irritation or damage.[1][2][3][4] This is a significant risk.
Respiratory Irritation H335Inhalation of vapors or aerosols may cause respiratory tract irritation, a common property of volatile organic compounds with irritant properties.[1][2]
Harmful if Swallowed H302Some related compounds carry an acute oral toxicity warning.[3] While not confirmed for the target molecule, this potential hazard warrants caution.

Core Protective Measures: Your Primary Defense

A multi-layered approach to safety, beginning with engineering controls and supplemented by robust Personal Protective Equipment (PPE), is critical.

Engineering Control: The Chemical Fume Hood

All handling of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. This is the most crucial step in minimizing inhalation exposure to vapors or potential aerosols.[2][5] The fume hood provides a physical barrier and active ventilation to protect the user.

Personal Protective Equipment (PPE): A Detailed Protocol

PPE is not a substitute for safe work practices and engineering controls but is the essential final barrier between the researcher and the chemical.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EU EN 166 are mandatory.[6][7]

    • Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against chemical splashes, which can seep through gaps.[8] Given the high likelihood of serious eye irritation, full-seal goggles are required. For larger volumes (>1 L) or splash-prone procedures, a face shield should be worn in addition to goggles.[6]

  • Hand Protection:

    • Requirement: Nitrile rubber gloves are the minimum requirement for incidental contact.[6][9] For extended use or when handling concentrated solutions, consider more robust options.

    • Causality: The selection of a glove material depends on its resistance to the specific chemical and the duration of contact. Nitrile offers good resistance against a variety of chemicals, including alcohols and aromatic compounds, making it a suitable choice for general laboratory use.[10][11] Always inspect gloves for tears or defects before use and remove them using the proper technique to avoid contaminating your skin.[3]

Glove Type Recommended Use Case Key Considerations
Nitrile Gloves Incidental contact, small-volume transfers, sample preparation.Good general chemical resistance. Dispose of immediately after contamination. Not suitable for prolonged immersion.[11]
Butyl Rubber Gloves Large-volume transfers, spill cleanup, extended handling.Excellent resistance to a wide range of chemicals, including alcohols and ketones.[11] Offers less dexterity than nitrile.
  • Body Protection:

    • Requirement: A flame-resistant laboratory coat must be worn and kept fully fastened.

    • Causality: The lab coat protects your skin and personal clothing from splashes and contamination. It should be removed before leaving the laboratory to prevent the spread of contaminants.

Operational Plan: PPE in Practice

The following step-by-step workflows integrate the use of PPE into common laboratory procedures.

Weighing and Sample Preparation
  • Don PPE: Before approaching the chemical, put on your lab coat, chemical splash goggles, and nitrile gloves.

  • Work in Fume Hood: Conduct all weighing and initial dilutions inside a chemical fume hood.

  • Minimize Dust/Aerosol: If handling a solid form, use a spatula to carefully transfer the material. If handling a liquid, use a calibrated pipette.

  • Clean Up: After weighing, decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.

  • Doff Gloves: Remove and dispose of gloves in the designated solid hazardous waste container before leaving the fume hood area. Wash hands thoroughly.

Spill Management Protocol

A spill presents a significant exposure risk. The following workflow should be followed immediately.

Spill_Response_Workflow cluster_immediate Immediate Actions cluster_response Response (Minor Spill) cluster_major Major Spill Assess Assess Spill Size & Immediate Risk Alert Alert Colleagues & Area Supervisor Assess->Alert All Spills Secure Secure the Area (Restrict Access) Alert->Secure Don_PPE Don Spill-Response PPE (Butyl Gloves, Goggles, Lab Coat, Respirator if needed) Secure->Don_PPE If Minor Spill (<100 mL & Contained) Evacuate Evacuate Area Call EHS Secure->Evacuate If Major Spill (>100 mL or Uncontained) Contain Contain with Absorbent (Work from outside in) Don_PPE->Contain Cleanup Collect Contaminated Material into Waste Container Contain->Cleanup Decontaminate Decontaminate Area with Soap & Water Cleanup->Decontaminate

Caption: Decision workflow for responding to a chemical spill.

Disposal and Decontamination Plan

Safe disposal is as critical as safe handling. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[5]

PPE Removal (Doffing)
  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off over the first glove.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Remove by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Waste Management

The ultimate disposal method for trifluoromethylated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[5][12]

Waste Stream Container Type Disposal Procedure
Solid Contaminated Waste Labeled, sealed hazardous waste container (e.g., HDPE pail).Includes used gloves, weigh boats, contaminated paper towels, and absorbent materials from spills. Keep the container closed except when adding waste.[5]
Liquid Waste Labeled, sealed hazardous waste container (e.g., solvent-rated carboy).Includes unused solutions and solvent rinsate from decontaminating glassware. Do not mix incompatible waste streams.
Contaminated Glassware (Disposable) Sharps ContainerPipettes, vials, etc., that have come into direct contact with the chemical.
Contaminated Glassware (Reusable) N/ADecontaminate via a triple rinse with a suitable solvent (e.g., acetone).[5] Collect all rinsate as liquid hazardous waste.

Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.[5]

References

  • Material Safety Data Sheet - 2-(4-Methylphenyl)propan-2-ol. Capot Chemical. Available at: [Link]

  • Safety Data Sheet: 2-methylpropan-2-ol. Chemos GmbH & Co.KG. Available at: [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. Available at: [Link]

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  • Section 6C: Protective Equipment. Princeton University - Environmental Health and Safety. Available at: [Link]

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